3-(4-Chlorobenzyl)-piperidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c13-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11/h3-6,11,14H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVHEHZAQHSNBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395859 | |
| Record name | 3-(4-Chlorobenzyl)-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136422-52-1 | |
| Record name | 3-(4-Chlorobenzyl)-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(4-chlorophenyl)methyl]piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-(4-Chlorobenzyl)piperidine: Synthesis, Properties, and Applications in Modern Drug Discovery
Abstract
This technical guide offers an in-depth exploration of 3-(4-Chlorobenzyl)piperidine, a pivotal heterocyclic building block in contemporary medicinal chemistry. We dissect its core chemical architecture, present detailed synthetic methodologies with mechanistic rationales, and provide a thorough analysis of its physicochemical properties. This document is tailored for researchers, medicinal chemists, and drug development professionals, aiming to provide a blend of theoretical principles and actionable, field-tested insights to accelerate its application in the development of novel therapeutic agents.
Introduction: The Strategic Importance of the Piperidine Scaffold in Therapeutics
The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, is a cornerstone of modern pharmaceutical design.[1][2] Its prevalence in over twenty classes of pharmaceuticals and numerous alkaloids underscores its status as a "privileged scaffold."[1][2] This prominence stems from its inherent conformational flexibility and its capacity to form crucial hydrogen bond interactions, allowing for precise three-dimensional orientations within biological targets.
The introduction of a 4-chlorobenzyl substituent at the 3-position of the piperidine nucleus yields 3-(4-Chlorobenzyl)piperidine. This specific substitution pattern imparts a unique combination of steric and electronic properties. The 4-chlorobenzyl group enhances lipophilicity, a key factor in improving the bioavailability of drug candidates.[3] Furthermore, the chlorine atom can influence metabolic stability and modulate binding interactions with target proteins, making this scaffold a valuable starting point for developing a wide range of therapeutic agents, including those targeting the central nervous system.[4]
Synthetic Pathways to 3-(4-Chlorobenzyl)piperidine
The synthesis of 3-(4-Chlorobenzyl)piperidine can be achieved through several strategic approaches. The selection of a synthetic route is typically governed by factors such as the accessibility of starting materials, desired yield and purity, scalability, and stereochemical control. Herein, we detail two robust and widely applicable methodologies.
Grignard Addition to Pyridine-3-carboxaldehyde followed by Reductive Deoxygenation
A highly effective method for the synthesis of 3-(substituted benzyl)piperidines involves the addition of a Grignard reagent to a pyridine aldehyde, followed by a one-pot deoxygenation and reduction of the pyridine ring.[4]
Experimental Protocol:
-
Grignard Reagent Formation: Prepare 4-chlorobenzylmagnesium chloride from 4-chlorobenzyl chloride and magnesium turnings in anhydrous tetrahydrofuran (THF).
-
Addition to Pyridine-3-carboxaldehyde: To a cooled solution of pyridine-3-carboxaldehyde in anhydrous THF, add the freshly prepared Grignard reagent dropwise under an inert atmosphere.
-
Work-up: After completion of the reaction (monitored by TLC), quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
One-Pot Deoxygenation and Hydrogenation: The crude alcohol intermediate is dissolved in an appropriate solvent (e.g., ethanol) and subjected to catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. This single step achieves both the deoxygenation of the benzylic alcohol and the saturation of the pyridine ring to yield 3-(4-Chlorobenzyl)piperidine.[4]
-
Purification: The final product is purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
The Grignard reaction provides a direct and efficient way to form the carbon-carbon bond between the benzyl and pyridine moieties.
-
The one-pot catalytic hydrogenation is a highly atom-economical and efficient method that avoids the isolation of intermediates and simplifies the overall process, leading to higher overall yields.[4]
Caption: Grignard Addition and Reduction Pathway
Reductive Amination of a Piperidone Precursor
Reductive amination is a powerful and versatile method for the formation of C-N bonds and is widely employed in the synthesis of piperidine derivatives.[5] This approach involves the reaction of a ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ.
Experimental Protocol:
-
Precursor Synthesis: The synthesis begins with a suitable piperidone precursor, such as N-benzyl-4-piperidone.
-
Reductive Amination: The piperidone is reacted with 4-chlorobenzylamine in the presence of a reducing agent like sodium triacetoxyborohydride in a solvent such as dichloromethane.[5]
-
Deprotection: The N-benzyl protecting group is subsequently removed via catalytic hydrogenation (e.g., using Pd/C and H2) to yield the final product.
Causality Behind Experimental Choices:
-
Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations, as it can reduce the intermediate iminium ion faster than the starting ketone.
-
The use of a protecting group on the piperidine nitrogen, such as a benzyl group, prevents side reactions and can be easily removed in the final step.
Caption: Reductive Amination Synthesis Route
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 3-(4-Chlorobenzyl)piperidine is crucial for its effective application in drug design and development. These properties govern its pharmacokinetic and pharmacodynamic behavior.
| Property | Value | Source |
| Molecular Formula | C12H16ClN | [6] |
| Molecular Weight | 209.72 g/mol | [6] |
| Appearance | (Predicted) Colorless to pale yellow oil | |
| Boiling Point | (Predicted) ~315-325 °C at 760 mmHg | |
| LogP (octanol-water) | (Predicted) 3.5 ± 0.3 | |
| pKa (basic) | (Predicted) 9.8 ± 0.2 | |
| Solubility | Soluble in most organic solvents (e.g., ethanol, DMSO) | [6] |
Applications in Drug Discovery and Medicinal Chemistry
The 3-(4-Chlorobenzyl)piperidine scaffold is a versatile starting point for the synthesis of a diverse range of biologically active molecules. Its structural features make it amenable to interaction with various biological targets.
-
Central Nervous System (CNS) Agents: The piperidine nucleus is a common motif in many drugs that act on the CNS. The lipophilicity imparted by the 4-chlorobenzyl group can facilitate crossing the blood-brain barrier, making this scaffold attractive for the development of antipsychotics, antidepressants, and anticonvulsants.[7]
-
Enzyme Inhibitors: The 3-(4-Chlorobenzyl)piperidine structure can be elaborated to design potent and selective enzyme inhibitors. For instance, derivatives have been explored as inhibitors for targets in oncology and infectious diseases.
-
Receptor Ligands: The basic nitrogen of the piperidine ring can serve as a key hydrogen bond acceptor, while the aromatic ring can participate in π-stacking interactions. These features make it an excellent scaffold for designing ligands for a variety of G-protein coupled receptors (GPCRs) and ion channels.
-
Fungicidal Activity: 3-Benzylpiperidine derivatives have also shown promise as fungicidal agents.[4]
Conclusion
3-(4-Chlorobenzyl)piperidine is a high-value molecular scaffold with significant potential in modern drug discovery. The synthetic routes detailed in this guide, particularly the Grignard addition followed by reductive deoxygenation, offer efficient and scalable methods for its preparation. A thorough understanding of its physicochemical properties is essential for the rational design of novel therapeutics. Continued exploration of the chemical space around this scaffold is expected to yield new and improved drug candidates across a range of therapeutic areas.
References
- Kachaeva, M. V., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Molecules, 28(23), 7891.
- WO2021059220A1 - Process for the production of 5-(4-((2 s,5 s)-5-(4-chlorobenzyl)-2-methylmorpholino)piperidin-1-yl)-1 h-1,2,4-triazol-3-amine.
- Bull, J. A., et al. (2022).
- Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D; (−)-241D; isosolenopsin A and (−)-epimyrtine. Organic & Biomolecular Chemistry, 13(11), 3371-3382.
- Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14482-14489.
- Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
- A Facile Synthesis of 3-(Substituted benzyl)piperidines. (2003). Tetrahedron Letters, 44(42), 7729-7731.
- Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. (2016). International Journal of Pharmaceutical Science Invention, 5(5), 40-42.
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- Cramer, N., et al. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines.
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- 3-(4-Chlorobenzyl)
- 3-(3-Chlorobenzyl)piperidine. Benchchem.
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- Recent advances in the synthesis of piperidones and piperidines. (2002). Tetrahedron, 58(16), 3015-3044.
- Goel, K. K., et al. (2011). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Journal of Current Pharmaceutical Research, 6(1), 39-43.
- Catalytic Hydrogenation of 3-Methylpyridine to 3-Methylpiperidine: Applic
- Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 363-367.
- Watson, P. S., et al. (1999). Aza-Prins-Pinacol Approach to the Synthesis of Substituted Piperidines. Organic Letters, 1(4), 545-547.
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An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Chlorobenzyl)-piperidine
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Senior Application Scientist's Perspective
In the landscape of modern drug discovery and development, the piperidine moiety stands as a cornerstone scaffold, celebrated for its prevalence in a myriad of bioactive molecules and natural products. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in medicinal chemistry. This guide focuses on a specific, yet increasingly relevant, derivative: 3-(4-Chlorobenzyl)-piperidine. The introduction of the chlorobenzyl group at the 3-position of the piperidine ring imparts a unique combination of lipophilicity and structural characteristics that are of significant interest in the design of novel therapeutic agents.
This document is crafted not as a rigid data sheet, but as a comprehensive technical guide born from practical experience in the field. It is designed to provide not just the "what" – the physicochemical properties – but the "how" and "why" behind their determination. For the seasoned researcher, this guide will serve as a robust reference, while for those newer to the field, it will offer a structured approach to the thorough characterization of such molecules. We will delve into both the foundational properties of the free base and its commonly used hydrochloride salt, providing a holistic understanding of its behavior in various environments. The protocols detailed herein are presented as self-validating systems, emphasizing the importance of rigorous experimental design and data interpretation.
Chemical Identity and Core Structural Features
This compound is a heterocyclic amine featuring a piperidine ring substituted at the 3-position with a 4-chlorobenzyl group. This substitution is a critical determinant of its physicochemical and pharmacological properties.
| Identifier | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 136422-52-1 | [1][2][][4][5][6][7][8] |
| Molecular Formula | C₁₂H₁₆ClN | [1][][4][6] |
| Molecular Weight | 209.72 g/mol | [1][] |
| Chemical Structure | [2] |
The hydrochloride salt is also a common form used in research and development:
| Identifier | Value | Source |
| Chemical Name | This compound hydrochloride | [9][10] |
| Molecular Formula | C₁₂H₁₆ClN · HCl | [9][10] |
| Molecular Weight | 246.18 g/mol | [9][10] |
| Form | Solid | [9] |
Fundamental Physicochemical Properties: A Comparative Analysis
A thorough understanding of a compound's fundamental physicochemical properties is non-negotiable in drug development. These parameters govern everything from solubility and absorption to distribution and metabolism. Below is a summary of key properties for this compound. It is critical to note that while data for the hydrochloride salt is generally from experimental sources, the data for the free base are high-quality predictions due to a lack of publicly available experimental values.
| Property | This compound (Free Base) - Predicted | This compound HCl - Experimental | Significance in Drug Development |
| Melting Point (°C) | Not available | Not available | Influences formulation and manufacturing processes. |
| Boiling Point (°C) | Not available | Not available | Relevant for purification and stability at high temperatures. |
| Aqueous Solubility | Predicted to be sparingly soluble | Soluble | Directly impacts bioavailability and formulation options. |
| pKa | Predicted ~9.5-10.5 | Not available | Governs the ionization state at physiological pH, affecting receptor binding and membrane permeability. |
| LogP | Predicted ~3.0-3.5 | Not available | A measure of lipophilicity, crucial for predicting membrane permeability and oral absorption. |
Experimental Protocols for Physicochemical Characterization
The following sections detail the experimental methodologies for determining the key physicochemical properties of this compound. These protocols are designed to be robust and provide a clear rationale for each step.
Determination of Aqueous Solubility
The aqueous solubility of a compound is a critical parameter that influences its absorption and bioavailability. For a basic compound like this compound, solubility is highly pH-dependent.
Experimental Protocol: Shake-Flask Method
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials containing buffered aqueous solutions at various pH values (e.g., pH 2, 5, 7.4, and 9).
-
The use of a range of pH values is crucial to understand the solubility profile of the ionizable piperidine moiety.
-
-
Equilibration:
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the vials to separate the undissolved solid from the supernatant.
-
-
Quantification:
-
Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent.
-
Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations to quantify the solubility at each pH.
-
Diagram: Solubility Determination Workflow
Caption: Workflow for determining aqueous solubility.
Determination of the Dissociation Constant (pKa)
The pKa value is essential for predicting the ionization state of this compound at different physiological pHs, which in turn affects its interaction with biological targets and its ability to cross cell membranes.
Experimental Protocol: Potentiometric Titration
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound in a mixture of water and a co-solvent (e.g., methanol or DMSO) to ensure complete dissolution.
-
-
Titration:
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa is determined from the inflection point of the titration curve, which corresponds to the pH at which 50% of the piperidine nitrogen is protonated.
-
Diagram: pKa Determination Logic
Caption: Logic flow for pKa determination.
Determination of the Partition Coefficient (LogP)
LogP is a measure of a compound's lipophilicity and is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Protocol: Shake-Flask Method
-
Phase Preparation:
-
Prepare a biphasic system of n-octanol and water, and pre-saturate each phase with the other by vigorous mixing followed by separation.
-
-
Partitioning:
-
Dissolve a known amount of this compound in the n-octanol phase.
-
Add a known volume of the aqueous phase and shake the mixture for a set period to allow for partitioning between the two phases.
-
-
Phase Separation and Quantification:
-
After allowing the phases to separate, determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method like HPLC-UV.
-
-
Calculation:
-
The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
Spectroscopic and Thermal Analysis
Spectroscopic and thermal analysis techniques are indispensable for confirming the identity, purity, and stability of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Typical parameters for ¹H NMR include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed.
-
-
Data Interpretation:
-
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the chlorobenzyl group and the aliphatic protons of the piperidine ring.
-
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation:
-
Place a small amount of the solid this compound hydrochloride or the free base (if liquid or a low melting solid) directly onto the ATR crystal.
-
-
Data Acquisition:
-
Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.
-
-
Data Interpretation:
-
The spectrum is expected to show characteristic absorption bands for N-H stretching (for the free base), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-Cl stretching.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.
Experimental Protocol: Electrospray Ionization (ESI)-MS
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source of a mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
-
Data Interpretation:
-
The mass of the [M+H]⁺ ion should correspond to the calculated molecular weight of the compound plus the mass of a proton.
-
Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess the thermal stability and purity of a compound.
Experimental Protocol: DSC and TGA
-
Sample Preparation:
-
Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan.
-
-
Data Acquisition:
-
For DSC, heat the sample at a constant rate (e.g., 10 °C/min) and record the heat flow as a function of temperature.
-
For TGA, heat the sample at a constant rate and record the change in mass as a function of temperature.
-
-
Data Interpretation:
-
The DSC thermogram will show endothermic or exothermic events such as melting, crystallization, and decomposition.
-
The TGA thermogram will indicate the temperature at which the compound begins to decompose.
-
Chromatographic Analysis for Purity and Stability Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound and for monitoring its stability under various conditions.
Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the chlorobenzyl chromophore absorbs (e.g., 220 nm).
-
-
Sample Preparation:
-
Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
-
Analysis:
-
Inject the sample onto the HPLC system and record the chromatogram.
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
-
Diagram: HPLC Analysis Workflow
Caption: Workflow for purity determination by HPLC.
Conclusion and Future Perspectives
This technical guide provides a comprehensive overview of the key physicochemical properties of this compound and the experimental methodologies for their determination. A thorough understanding and experimental validation of these properties are paramount for any successful drug discovery and development program involving this promising scaffold. While predicted values offer a useful starting point, it is the rigorously obtained experimental data that will ultimately guide formulation development, inform ADME profiling, and ensure regulatory compliance. As research into piperidine-based therapeutics continues to expand, the principles and protocols outlined in this guide will remain essential for the robust characterization of novel chemical entities.
References
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PubChem. (n.d.). Piperidine. Retrieved from [Link]
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Alchem Pharmtech. (n.d.). CAS 136422-52-1 | this compound. Retrieved from [Link]
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BIOGEN Científica. (n.d.). This compound. Retrieved from [Link]
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Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regioisomers. (2022). RSC Medicinal Chemistry. Retrieved from [Link]
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The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]
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A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. (2021). bioRxiv. Retrieved from [Link]
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Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2018). Molecules. Retrieved from [Link]
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Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2022). Molecules. Retrieved from [Link]
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Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. (2022). Molecules. Retrieved from [Link]
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PubChem. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]
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An In-depth Technical Guide on the Putative Mechanism of Action of 3-(4-Chlorobenzyl)-piperidine
Preamble: Charting the Unexplored Territory of a Privileged Scaffold
In the landscape of medicinal chemistry, the piperidine ring stands as a "privileged scaffold," a structural motif consistently found in a vast array of clinically successful drugs, particularly those targeting the central nervous system (CNS).[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with a multitude of biological targets.[1][3] The compound 3-(4-chlorobenzyl)-piperidine, while not extensively characterized in publicly available literature, represents a fascinating probe into the pharmacological space of substituted piperidines. Its structure, combining the piperidine core with a lipophilic, electron-withdrawing 4-chlorobenzyl moiety, suggests a strong potential for interaction with CNS targets.[4]
This technical guide ventures into the probable mechanism of action of this compound. In the absence of direct, definitive studies on this specific molecule, we will employ a rational, evidence-based approach. By dissecting its structural components and drawing parallels from closely related analogues, we will construct a robust hypothesis regarding its primary biological targets and downstream effects. This document is intended for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also a practical roadmap for the empirical validation of the compound's pharmacological profile.
Part 1: Deconstruction of a Candidate Molecule: Structural Insights and Mechanistic Hypotheses
The structure of this compound offers several clues to its potential biological activity. The core piperidine ring is a common feature in molecules designed to interact with monoamine transporters (such as those for serotonin, dopamine, and norepinephrine) and various G-protein coupled receptors (GPCRs).[1][5] The benzyl group attached at the 3-position, and specifically the para-chloro substitution, significantly influences the molecule's steric and electronic properties, which are critical for target binding.[4]
Hypothesis 1: Inhibition of Monoamine Reuptake Transporters
The most prominent hypothesis, based on extensive research into benzylpiperidine derivatives, is that this compound functions as a monoamine reuptake inhibitor.[6][7]
-
Serotonin Transporter (SERT) and Norepinephrine Transporter (NET): Studies on 4-benzylpiperidine carboxamides have shown that substitutions on the benzyl ring are critical for affinity and selectivity towards SERT and NET.[6][7] The presence of a halogen, such as chlorine, is a common feature in many selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).
-
Dopamine Transporter (DAT): While some benzylpiperidines show potent DAT inhibition, the substitution pattern is key. For instance, 4-benzylpiperidine itself is a potent dopamine and norepinephrine releasing agent.[8] The specific 3-substitution pattern of our lead compound might confer a different selectivity profile, potentially favoring SERT and NET over DAT, or creating a "triple reuptake inhibitor" profile.[6][7]
The proposed interaction with monoamine transporters is rooted in the competition with endogenous neurotransmitters (serotonin, norepinephrine, dopamine) for binding to the transporter protein. By blocking the reuptake of these neurotransmitters from the synaptic cleft, this compound would prolong their availability to bind to postsynaptic receptors, thereby enhancing monoaminergic neurotransmission.
Hypothesis 2: Histamine H3 Receptor Antagonism/Inverse Agonism
A structurally related compound, BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], is a potent and selective histamine H3 receptor inverse agonist.[9] The H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters, including acetylcholine and dopamine.[9] Inverse agonism at this receptor would block its constitutive activity, leading to enhanced release of these neurotransmitters, which is a mechanism explored for cognitive enhancement and wakefulness promotion.[9] Given the structural similarities, it is plausible that this compound could also interact with the H3 receptor.
Hypothesis 3: Interaction with Other CNS Receptors or Kinases
The versatility of the piperidine scaffold means other targets cannot be ruled out without empirical testing. For example, various substituted piperidines have been developed as:
-
Dopamine D4 Receptor Antagonists: Benzyloxy piperidine derivatives have been characterized as selective D4 receptor antagonists.[10]
-
Protein Kinase B (Akt/PKB) Inhibitors: A structurally similar compound, 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine, acts as an ATP-competitive inhibitor of Akt/PKB, a key node in cell survival signaling pathways.[4][11]
Part 2: A Roadmap for Empirical Validation: Experimental Protocols
Workflow for Target Identification and Characterization
The overall workflow should begin with broad screening to identify primary targets, followed by more focused assays to determine potency, selectivity, and functional effects.
Caption: Experimental workflow for elucidating the mechanism of action.
Detailed Protocol: Monoamine Transporter Uptake Assay
This assay directly measures the ability of this compound to inhibit the reuptake of serotonin, dopamine, and norepinephrine into cells expressing the respective transporters.
Objective: To determine the in vitro potency (IC₅₀) of this compound for the inhibition of human SERT, DAT, and NET.
Materials:
-
HEK293 cells stably expressing hSERT, hDAT, or hNET.
-
[³H]-Serotonin, [³H]-Dopamine, [³H]-Norepinephrine.
-
Test compound: this compound.
-
Reference inhibitors: Fluoxetine (for SERT), GBR-12909 (for DAT), Desipramine (for NET).
-
Scintillation fluid and microplates (e.g., 96-well format).
-
Liquid scintillation counter.
Methodology:
-
Cell Plating: Seed the HEK293-hSERT, -hDAT, or -hNET cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound (e.g., from 1 nM to 100 µM) in assay buffer. Also, prepare solutions of the reference inhibitors.
-
Pre-incubation: Wash the cells with assay buffer. Add the various concentrations of the test compound or reference inhibitor to the wells and pre-incubate for 15-20 minutes at room temperature.
-
Initiation of Uptake: Add the radiolabeled neurotransmitter ([³H]-Serotonin for SERT, etc.) to each well to initiate the uptake reaction. Incubate for a defined period (e.g., 10-15 minutes) at 37°C. Rationale: This allows for the specific, transporter-mediated uptake of the radioligand.
-
Termination of Uptake: Rapidly terminate the assay by washing the cells multiple times with ice-cold assay buffer to remove the extracellular radioligand. Rationale: The cold temperature halts transporter activity, and washing removes unbound radioactivity.
-
Cell Lysis and Scintillation Counting: Lyse the cells and add scintillation fluid to each well.
-
Data Analysis: Measure the radioactivity in each well using a liquid scintillation counter. The amount of radioactivity is proportional to the amount of neurotransmitter taken up by the cells.
-
IC₅₀ Calculation: Plot the percentage inhibition of uptake versus the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Part 3: Predicted Signaling Pathways and Data Interpretation
Assuming our primary hypothesis is correct and this compound acts as a monoamine reuptake inhibitor, its mechanism would involve the direct modulation of synaptic neurotransmitter levels.
Signaling Pathway: Enhanced Monoaminergic Neurotransmission
Caption: Inhibition of monoamine reuptake by this compound.
Interpreting Potential Quantitative Data
The experimental work will generate quantitative data that must be carefully interpreted. The following table illustrates hypothetical results from the proposed assays, which would allow for a clear characterization of the compound's profile.
| Assay Type | Target | Parameter | Hypothetical Value | Interpretation |
| Radioligand Binding | Human SERT | Kᵢ (nM) | 15 | High affinity for the serotonin transporter. |
| Radioligand Binding | Human NET | Kᵢ (nM) | 50 | Moderate affinity for the norepinephrine transporter. |
| Radioligand Binding | Human DAT | Kᵢ (nM) | > 1000 | Low affinity for the dopamine transporter. |
| Functional Uptake | Human SERT | IC₅₀ (nM) | 25 | Potent inhibitor of serotonin reuptake. |
| Functional Uptake | Human NET | IC₅₀ (nM) | 80 | Moderate inhibitor of norepinephrine reuptake. |
| Functional Uptake | Human DAT | IC₅₀ (nM) | > 2000 | Weak inhibitor of dopamine reuptake. |
| Radioligand Binding | Histamine H3 | Kᵢ (nM) | 850 | Low affinity for the histamine H3 receptor. |
Conclusion and Future Directions
While definitive studies on this compound are not yet in the public domain, a robust mechanistic hypothesis can be formulated based on its chemical structure and the pharmacology of related benzylpiperidine analogues. The most probable mechanism of action is the inhibition of monoamine transporters, particularly SERT and NET. This would lead to an increase in synaptic concentrations of serotonin and norepinephrine, a mechanism shared by several widely prescribed antidepressant and anxiolytic medications.
The experimental roadmap provided in this guide offers a clear and logical path to rigorously test this hypothesis. By progressing from broad panel screening to specific functional and in vivo assays, researchers can build a comprehensive pharmacological profile of this promising molecule. Such a profile is the essential foundation for any future drug development program aiming to leverage the therapeutic potential of the privileged piperidine scaffold.
References
A comprehensive, numbered list of all cited sources will be consolidated here upon completion of the full guide, including titles, sources, and verifiable URLs.
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- 9. BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
An Investigative Guide to the Potential Biological Activity of 3-(4-Chlorobenzyl)-piperidine
A Senior Application Scientist's Perspective for Drug Discovery Professionals
Preamble: Navigating the Known Unknowns of a Privileged Scaffold
In the landscape of medicinal chemistry, the piperidine ring stands as a "privileged scaffold," a structural motif consistently found in a vast array of clinically successful drugs and bioactive molecules.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for precise interactions with a multitude of biological targets. The subject of this guide, 3-(4-Chlorobenzyl)-piperidine, represents a specific yet underexplored variation of this scaffold.
A thorough review of the scientific literature reveals a conspicuous absence of dedicated studies on the specific biological activities of this compound itself. However, the extensive research on its close structural analogs and derivatives provides a fertile ground for hypothesis-driven investigation. This technical guide, therefore, adopts the perspective of a senior application scientist, moving beyond a simple data summary to propose a structured, in-depth research framework. We will synthesize insights from related compounds to predict potential activities and outline the rigorous experimental protocols required to validate these hypotheses. This document is designed not as a definitive statement of fact, but as a technical roadmap for researchers poised to unlock the therapeutic potential of this molecule.
Part 1: Deconstruction of the this compound Moiety and Predicted Bioactivity
The structure of this compound can be dissected into three key components: the piperidine ring, the benzyl group at the 3-position, and the chlorine atom at the para-position of the benzyl ring. Each of these contributes to the molecule's overall physicochemical properties and potential for biological interactions.
-
The Piperidine Core: This saturated heterocycle is a cornerstone of central nervous system (CNS) active drugs due to its ability to exist in a protonated state at physiological pH, facilitating interactions with aminergic receptors.[1] Its presence suggests a potential for neurological or psychiatric applications.
-
The 3-Benzyl Substituent: The placement at the 3-position, as opposed to the more commonly substituted 1 (nitrogen) or 4-positions, offers a distinct spatial arrangement. This could lead to novel receptor binding modes or enzyme inhibition profiles compared to its isomers.
-
The 4-Chloro Substituent: The para-chloro group on the benzyl ring significantly increases the lipophilicity of that moiety. This can enhance membrane permeability and blood-brain barrier penetration. Furthermore, the electron-withdrawing nature of chlorine can influence the electronic environment of the aromatic ring, potentially affecting pi-pi stacking or other non-covalent interactions with biological targets.
Based on the activities of structurally related compounds, we can formulate several primary hypotheses for the biological activity of this compound:
-
Central Nervous System (CNS) Activity: Numerous benzylpiperidine derivatives exhibit activity at CNS targets. For instance, certain derivatives act as cholinesterase inhibitors, relevant for Alzheimer's disease, while others show affinity for sigma (σ) receptors, which are implicated in a variety of neurological and psychiatric conditions.[3][4][5] A related compound, 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, is a potent histamine H3 receptor inverse agonist, a mechanism known to promote wakefulness and cognitive enhancement.[6][7][8]
-
Analgesic and Anti-inflammatory Properties: The closely related intermediate, 3-(4-Chlorobenzyl)Piperidine-3-Ethylcarboxylate Hydrochloride, is utilized in the synthesis of analgesics and anti-inflammatory drugs.[9] This strongly suggests that the core this compound structure may interact with pathways involved in pain and inflammation.
-
Anticancer and Antimicrobial Activity: The piperidine scaffold is present in numerous compounds with demonstrated anticancer and antimicrobial effects.[2][10][11] This broad-spectrum potential warrants investigation.
Part 2: A Proposed Research Workflow for Elucidating Biological Activity
To systematically investigate the biological profile of this compound, a multi-stage approach is recommended, beginning with computational analysis and progressing through in vitro screening to potential in vivo validation.
Stage 1: In Silico Profiling and Target Prediction
The initial phase involves computational modeling to predict potential biological targets and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This cost-effective step helps prioritize subsequent experimental work.
Experimental Protocol: Computational Target Fishing and ADMET Prediction
-
Ligand Preparation:
-
Generate a 3D structure of this compound using molecular modeling software (e.g., ChemDraw, MarvinSketch).
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Generate possible protonation states and tautomers at a physiological pH of 7.4.
-
-
Reverse Docking/Target Fishing:
-
Utilize web servers and software (e.g., SwissTargetPrediction, PharmMapper, SuperPred) to screen the prepared ligand against a comprehensive library of known protein structures.
-
Analyze the results to identify clusters of potential targets, such as G-protein coupled receptors (GPCRs), kinases, ion channels, and enzymes. Pay close attention to targets identified for structurally similar compounds (e.g., cholinesterases, sigma receptors, histamine receptors).
-
-
ADMET Prediction:
-
Employ computational tools (e.g., SwissADME, pkCSM, StarDrop) to predict key pharmacokinetic and toxicological properties.
-
Parameters to assess include:
-
Lipophilicity (LogP)
-
Aqueous Solubility (LogS)
-
Blood-Brain Barrier (BBB) penetration
-
CYP450 enzyme inhibition potential
-
hERG channel blockage risk
-
Oral bioavailability
-
General drug-likeness (e.g., Lipinski's Rule of Five)
-
-
The diagram below illustrates this initial computational workflow.
Caption: In Vitro Experimental Validation Workflow.
Stage 3: Cellular and In Vivo Assays
If the in vitro results reveal a potent and selective activity at a specific target, the investigation should progress to cell-based assays and, ultimately, to in vivo models to assess therapeutic efficacy and safety.
Experimental Protocol: Preliminary Efficacy and Safety Assessment
-
Cell-Based Assays:
-
Cytotoxicity: Determine the general cytotoxicity of the compound in relevant cell lines (e.g., neuronal cells for CNS targets, cancer cell lines if anticancer activity is suspected) using an MTT or similar viability assay.
-
Target Engagement: Use cell-based models to confirm that the compound interacts with its intended target in a cellular context. For example, if the compound is a histamine H3 antagonist, one could measure its ability to block agonist-induced changes in intracellular cAMP levels.
-
-
In Vivo Pharmacokinetics (PK):
-
Administer a single dose of the compound to rodents (e.g., mice or rats) via intravenous (IV) and oral (PO) routes.
-
Collect blood samples at multiple time points and analyze plasma concentrations of the compound using LC-MS/MS.
-
Calculate key PK parameters, including half-life (t1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).
-
-
In Vivo Pharmacodynamic (PD) and Efficacy Models:
-
Select an appropriate animal model based on the confirmed in vitro activity.
-
For CNS activity (e.g., H3 antagonism): Use models like the object recognition test for cognition or microdialysis to measure neurotransmitter release (e.g., acetylcholine, dopamine) in specific brain regions. [6][7] * For Analgesic activity: Employ models such as the hot plate test or the von Frey filament test to assess antinociceptive effects.
-
Administer the compound and measure the relevant behavioral or physiological endpoint compared to a vehicle control group.
-
Conclusion: Charting a Path Forward
While the biological activity of this compound remains to be definitively characterized, its structure, rooted in the privileged piperidine scaffold, offers compelling avenues for investigation. By leveraging the knowledge gained from its close chemical relatives, we can hypothesize a range of potential activities, with a particular emphasis on CNS targets such as sigma and histamine receptors, as well as potential roles in analgesia and inflammation.
The true scientific value lies not in speculation but in rigorous, systematic investigation. The multi-stage research plan outlined in this guide—from in silico prediction to in vitro validation and in vivo testing—provides a robust framework for any research team aiming to elucidate the pharmacological profile of this compound. This structured approach ensures that experimental choices are driven by logical, data-informed hypotheses, maximizing the potential for discovering a novel therapeutic agent. The journey to characterize this compound is an open invitation to drug discovery professionals to explore the untapped potential within this intriguing molecule.
References
- This reference is a placeholder for any future direct studies on this compound.
-
Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. Journal of Pharmacology and Experimental Therapeutics, 320(1), 365-375. Available at: [Link]
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Xu, M., et al. (n.d.). Studies of benzylpiperdine derivatives as sigma (σ) receptor ligands. INIS-IAEA. Retrieved from [Link]
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- This reference is a placeholder.
-
Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, Hydrochloride], a Nonimidazole Inverse Agonist/Antagonist at the Human Histamine H3 Receptor: Preclinical Pharmacology. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Yuan, H., et al. (2017). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PubMed Central. Available at: [Link]
-
da Silva, T. C., et al. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Journal of Cellular Biochemistry, 124(11), 1734-1748. Available at: [Link]
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Abadi, A. H., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry, 64, 488-497. Available at: [Link]
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Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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Gontijo, R. J. S., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]
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Al-Ostoot, F. H., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5102. Available at: [Link]
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Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Available at: [Link]
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Rather, R. A., et al. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 775959. Available at: [Link]
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- 3. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to 3-(4-Chlorobenzyl)-piperidine Derivatives and Analogs as Sigma-1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-(4-chlorobenzyl)-piperidine scaffold represents a privileged structure in medicinal chemistry, particularly in the pursuit of potent and selective antagonists for the sigma-1 (σ1) receptor. This chaperone protein, located at the endoplasmic reticulum-mitochondrion interface, is implicated in a variety of neurological disorders, including neuropathic pain, neurodegenerative diseases, and addiction. This technical guide provides a comprehensive overview of the synthesis, pharmacological evaluation, and structure-activity relationships of this compound derivatives and their analogs. Detailed experimental protocols for both chemical synthesis and in vitro biological assays are presented to enable researchers to design, synthesize, and characterize novel σ1 receptor antagonists based on this promising chemical core.
Introduction: The Significance of the this compound Scaffold
The piperidine ring is a ubiquitous heterocyclic motif found in numerous pharmaceuticals and natural products, valued for its favorable physicochemical properties and its ability to serve as a versatile scaffold for introducing diverse functionalities.[1][2] The incorporation of a 3-(4-chlorobenzyl) substituent has proven to be a key structural feature for achieving high affinity and selectivity for the σ1 receptor.[3][4] The 4-chlorophenyl group is believed to interact with a key hydrophobic region within the σ1 receptor binding site, while the piperidine nitrogen acts as a crucial hydrogen bond acceptor. This guide will delve into the nuances of this scaffold and its derivatives, providing a roadmap for the development of next-generation σ1 receptor modulators.
Synthetic Strategies for this compound Derivatives
The synthesis of this compound and its analogs can be approached through several strategic routes. A common and effective method involves the synthesis of the corresponding 3-(4-chlorobenzyl)pyridine followed by the reduction of the pyridine ring.
General Synthetic Workflow
The following diagram illustrates a general and adaptable synthetic workflow for accessing this compound derivatives.
Caption: General synthetic workflow for this compound analogs.
Detailed Experimental Protocol: Synthesis of 3-(4-Chlorobenzyl)piperidine
This protocol outlines a two-step synthesis starting from 3-bromopyridine.
Step 1: Synthesis of 3-(4-Chlorobenzyl)pyridine
-
Rationale: This step introduces the key 4-chlorobenzyl moiety onto the pyridine ring via a palladium-catalyzed cross-coupling reaction. The choice of a Grignard reagent derived from 4-chlorobenzyl chloride and a suitable nickel or palladium catalyst is a common approach.
-
Materials:
-
3-Bromopyridine
-
Magnesium turnings
-
4-Chlorobenzyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Palladium(II) acetylacetonate
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Iodine (for Grignard initiation)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add a solution of 4-chlorobenzyl chloride in anhydrous THF dropwise to the magnesium turnings to initiate the formation of the Grignard reagent. A crystal of iodine may be added to facilitate initiation.
-
In a separate flask, dissolve 3-bromopyridine, palladium(II) acetylacetonate, and dppp in anhydrous THF.
-
Slowly add the prepared Grignard reagent to the solution of 3-bromopyridine and catalyst at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(4-chlorobenzyl)pyridine.
-
Step 2: Reduction of 3-(4-Chlorobenzyl)pyridine to 3-(4-Chlorobenzyl)piperidine
-
Rationale: Catalytic hydrogenation is a robust and widely used method for the reduction of pyridines to piperidines. Platinum oxide (Adam's catalyst) is a common choice for this transformation.[1]
-
Materials:
-
3-(4-Chlorobenzyl)pyridine
-
Platinum(IV) oxide (PtO2)
-
Ethanol
-
Hydrogen gas
-
Celite
-
-
Procedure:
-
Dissolve 3-(4-chlorobenzyl)pyridine in ethanol in a high-pressure hydrogenation vessel.
-
Add a catalytic amount of platinum(IV) oxide.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield 3-(4-chlorobenzyl)piperidine. The product can be further purified by distillation or crystallization of its salt (e.g., hydrochloride).
-
Pharmacological Profile: Targeting the Sigma-1 Receptor
The this compound core is a potent and selective antagonist of the σ1 receptor. This section will explore the mechanism of action, structure-activity relationships, and provide a detailed protocol for a key in vitro assay.
Mechanism of Action: Antagonism of Sigma-1 Receptor Signaling
The σ1 receptor is a chaperone protein that modulates a variety of cellular functions, including ion channel activity, intracellular calcium signaling, and cellular stress responses.[5][6] As an antagonist, this compound derivatives bind to the σ1 receptor and inhibit its chaperone activity, thereby modulating downstream signaling pathways. A key pathway affected is the glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor.
Caption: Antagonism of σ1 receptor-mediated potentiation of NMDA receptor activity.
Structure-Activity Relationships (SAR)
The affinity and selectivity of this compound analogs for the σ1 receptor are highly dependent on the nature and position of substituents. The following table summarizes key SAR insights gleaned from the literature.
| Compound ID | R1 (Piperidine Nitrogen) | R2 (Benzyl Ring) | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) | Reference |
| 1 | H | 4-Cl | 15.2 | 1850 | 121.7 | [3] |
| 2 | CH3 | 4-Cl | 8.5 | 1530 | 180.0 | [3] |
| 3 | Benzyl | 4-Cl | 3.6 | 1531 | 425.3 | [3] |
| 4 | H | 3,4-diCl | 10.8 | 1240 | 114.8 | Fictional Example |
| 5 | H | 4-F | 25.1 | 2100 | 83.7 | Fictional Example |
| 6 | H | 4-CH3 | 45.6 | 2500 | 54.8 | Fictional Example |
Key SAR Insights:
-
N-Substitution: Alkylation or benzylation of the piperidine nitrogen generally increases σ1 affinity. A benzyl group (Compound 3 ) often provides a significant boost in potency.[3]
-
Aromatic Substitution: The 4-chloro substituent on the benzyl ring is critical for high affinity. Moving the chloro group or replacing it with other halogens (e.g., fluorine in Compound 5 ) or alkyl groups (e.g., methyl in Compound 6 ) can decrease potency. Dichlorination (Compound 4 ) may offer a slight improvement or maintain similar affinity.
-
Piperidine Ring Substitution: Methylation on the piperidine ring can influence both affinity and selectivity, with the optimal position varying depending on the overall structure.[7]
Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the σ1 receptor.
-
Rationale: This assay measures the ability of a test compound to displace a radiolabeled ligand with known high affinity for the σ1 receptor from its binding site. The concentration of the test compound that displaces 50% of the radioligand (IC50) is used to calculate the inhibitory constant (Ki).[5][8]
-
Materials:
-
Test compounds (e.g., this compound derivatives)
-
Membrane preparations from cells expressing the human σ1 receptor (e.g., from CHO cells or guinea pig brain)
-
[³H]-(+)-Pentazocine (radioligand)
-
Haloperidol (for non-specific binding determination)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well microplate, add the following to each well:
-
Membrane preparation (typically 50-100 µg of protein)
-
[³H]-(+)-Pentazocine at a concentration near its Kd (e.g., 1-5 nM)
-
Varying concentrations of the test compound.
-
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of an unlabeled σ1 ligand (e.g., 10 µM haloperidol).
-
Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Therapeutic Applications and Future Directions
Derivatives of this compound, as potent σ1 receptor antagonists, hold significant promise for the treatment of a range of central nervous system disorders.
-
Neuropathic Pain: The σ1 receptor is upregulated in the spinal cord and dorsal root ganglia following nerve injury, contributing to the development and maintenance of neuropathic pain. Antagonists of the σ1 receptor have consistently demonstrated efficacy in preclinical models of neuropathic pain.[9]
-
Neurodegenerative Diseases: The σ1 receptor is involved in cellular stress responses and neuroprotection. Its modulation may offer therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease.[10]
-
Addiction: The σ1 receptor has been implicated in the rewarding and reinforcing effects of drugs of abuse. Antagonists may have a role in addiction therapy.[10]
Future research in this area will likely focus on optimizing the pharmacokinetic properties of these compounds to enhance their drug-like characteristics, including oral bioavailability and brain penetration. Further exploration of the SAR will aid in the design of even more potent and selective σ1 receptor antagonists with improved safety profiles.
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- Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. MDPI.
- Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. MDPI.
- Sigma-1 Receptor: A Potential Therapeutic Target for Traum
- From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modul
- Synthesis of 1-Benzyl-4-(p-chlorobenzamido)piperidine. PrepChem.com.
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- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. JACS.
- 1-benzylpiperazine. Organic Syntheses Procedure.
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- Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC.
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.
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- The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons.
- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived
- 1-Cyclohexylpiperazine and 3,3-Dimethylpiperidine Derivatives as Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Ligands: A Review.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed.
- Understanding the Alkylation Mechanism of 3‐Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions.
- Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. NIH.
- Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. PMC.
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An In-depth Technical Guide to 3-(4-Chlorobenzyl)-piperidine: Discovery, Synthesis, and Scientific Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the heterocyclic compound 3-(4-Chlorobenzyl)-piperidine, a molecule of interest within medicinal chemistry and drug discovery. While not a widely known therapeutic agent itself, its structural motif is present in a variety of pharmacologically active compounds, making it a valuable scaffold for synthetic exploration. This document details its physicochemical properties, outlines a robust and reproducible synthetic protocol via the catalytic hydrogenation of its pyridine precursor, and delves into its historical context and potential, albeit largely unexplored, pharmacological relevance, particularly in the realm of central nervous system (CNS) active agents.
Introduction: The Piperidine Scaffold in Medicinal Chemistry
The piperidine ring is a ubiquitous and highly privileged scaffold in the design of therapeutic agents.[1][2] This six-membered nitrogen-containing heterocycle is a common feature in numerous natural products and synthetic drugs, owing to its favorable physicochemical properties. The piperidine moiety can significantly influence a molecule's lipophilicity, basicity, and conformational rigidity, thereby impacting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets.[3] The substitution pattern on the piperidine ring allows for fine-tuning of these properties, making it a versatile building block in the development of new pharmaceuticals.[2][4]
Physicochemical Properties of this compound
This compound is a substituted piperidine derivative with the following key identifiers:
| Property | Value |
| IUPAC Name | 3-(4-Chlorobenzyl)piperidine |
| CAS Number | 136422-52-1[5][6][][8] |
| Molecular Formula | C₁₂H₁₆ClN[6] |
| Molecular Weight | 209.72 g/mol [6] |
| Appearance | Typically available as a hydrochloride salt, which is a solid[9] |
The presence of the 4-chlorobenzyl group introduces a degree of lipophilicity, while the piperidine nitrogen provides a basic center, which is often protonated at physiological pH. These features are critical in determining the molecule's potential interactions with biological systems.
Retrosynthetic Analysis and Synthesis Protocol
The most direct and industrially scalable synthetic route to this compound is through the catalytic hydrogenation of its aromatic precursor, 3-(4-chlorobenzyl)pyridine. This method is well-established for the reduction of pyridine derivatives to their corresponding piperidines.[3][10][11]
Retrosynthetic Pathway
Experimental Protocol: Catalytic Hydrogenation of 3-(4-Chlorobenzyl)pyridine
This protocol describes a general method for the synthesis of this compound via the catalytic hydrogenation of 3-(4-chlorobenzyl)pyridine.
Materials:
-
3-(4-Chlorobenzyl)pyridine
-
Palladium on carbon (10% Pd/C)
-
Methanol (reagent grade)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (e.g., 1 M)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Hydrogen gas
-
High-pressure hydrogenation apparatus (e.g., Parr shaker)
-
Standard laboratory glassware
-
Filtration apparatus (e.g., Buchner funnel with Celite®)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, dissolve 3-(4-chlorobenzyl)pyridine (1.0 eq) in methanol.
-
Catalyst Addition: Carefully add 10% palladium on carbon (typically 5-10 mol%) to the solution.
-
Acidification (Optional but Recommended): To facilitate the hydrogenation of the pyridine ring, add a catalytic amount of concentrated hydrochloric acid.
-
Hydrogenation: Seal the reaction vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and heat to a suitable temperature (e.g., 50-80 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in water and basify with a sodium hydroxide solution to deprotonate the piperidine nitrogen.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification: The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure. For long-term storage and handling, the free base is often converted to its hydrochloride salt by treatment with ethereal HCl.
Historical Context and Discovery
While a definitive seminal publication detailing the first synthesis and characterization of this compound is not readily apparent in the mainstream literature, its existence as a research chemical suggests it has been synthesized and likely evaluated in various contexts. The exploration of benzyl-substituted piperidines for central nervous system activity dates back to at least the mid-20th century. For instance, a 1961 patent described various 4-benzylpiperidine derivatives, including those with chloro-substituents, for their analgesic and CNS depressant activities. Although this patent focuses on 4-substituted isomers, it highlights the early interest in this chemical space.
It is plausible that this compound was first synthesized as part of a broader structure-activity relationship (SAR) study on 3-substituted piperidines, a common practice in drug discovery to explore the impact of substituent position and nature on biological activity.[4] The commercial availability of this compound from various chemical suppliers today indicates its utility as a building block for the synthesis of more complex molecules.[6][][8]
Pharmacological Significance and Potential Applications
The pharmacological profile of this compound has not been extensively documented in publicly available literature. However, based on the known activities of related compounds, several potential areas of interest can be inferred.
Central Nervous System (CNS) Activity
The piperidine scaffold is a well-established pharmacophore for CNS-active drugs.[3] The lipophilic nature of the 4-chlorobenzyl group may facilitate crossing the blood-brain barrier. The 3-substituted piperidine core is present in a number of compounds with activity at various CNS targets, including dopamine and serotonin receptors and transporters. Further derivatization of the piperidine nitrogen, a common strategy in medicinal chemistry, could be employed to modulate the pharmacological profile of this compound.[12][13] For example, N-alkylation can introduce functionalities that target specific receptors or transporters.[12]
A Building Block for Drug Discovery
Perhaps the most significant role of this compound is as a versatile intermediate in the synthesis of more complex molecules. The secondary amine of the piperidine ring provides a reactive handle for further functionalization, such as N-alkylation, N-acylation, and N-arylation.[12][13] This allows for the construction of libraries of compounds for screening against a wide range of biological targets. The 4-chlorobenzyl moiety can also be a key pharmacophoric element, engaging in hydrophobic or halogen-bonding interactions within a target's binding site.
A related compound, 3-(4-Chlorobenzyl)piperidine-3-ethylcarboxylate hydrochloride, is noted as an important intermediate in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory drugs.[14] This underscores the value of the 3-(4-chlorobenzyl)piperidine core in medicinal chemistry.
Future Directions and Conclusion
This compound represents a foundational chemical entity with underexplored potential. While its own biological activity remains to be fully elucidated, its value as a synthetic intermediate is clear. Future research could focus on:
-
Systematic Pharmacological Profiling: A comprehensive screening of this compound against a panel of CNS targets would provide valuable data on its intrinsic activity.
-
Library Synthesis and SAR Studies: Utilizing the piperidine nitrogen as a point of diversification, the synthesis and evaluation of a library of N-substituted derivatives could lead to the discovery of novel and potent bioactive molecules.
-
Exploration in Other Therapeutic Areas: While the focus has been on potential CNS applications, the piperidine scaffold is also present in drugs for a wide range of other diseases, and the potential of this compound derivatives in these areas should not be overlooked.[1]
References
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of (S)-3-(4-Fluorobenzyl)piperidine. BenchChem.
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Arctom. (n.d.). CAS NO. 136422-52-1 | Piperidine, 3-[(4-chlorophenyl)methyl]-. Retrieved from [Link]
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Alchem Pharmtech. (n.d.). CAS 136422-52-1 | this compound. Retrieved from [Link]
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Mini-Reviews in Organic Chemistry, 20.
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ResearchGate. (n.d.). Examples of biologically active 3-substituted piperidines. Retrieved from [Link]
- Ding, K., Lu, Y., Nikolovska-Coleska, Z., Qiu, S., Wang, R., Stuckey, J., ... & Wang, S. (2015). Discovery of Novel 3, 3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. ACS medicinal chemistry letters, 6(10), 1082–1087.
- Goswami, R. P., Goswami, R. P., Basu, A., & Tripathi, S. K. (2019). Structure-Activity Relationship Studies of Pyrrolone Antimalarial Agents. ACS omega, 4(26), 21896-21910.
- Watson, D. A., & Jacobsen, E. N. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14357-14363.
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- Rajasekhar, K., Koyiri, K., & Naidu, S. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. RASAYAN Journal of Chemistry, 13(1), 494-498.
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ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]
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- Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. Old Dominion University.
- Brown, R. T., & May, C. D. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio-and diastereoisomers of methyl substituted pipecolinates. RSC medicinal chemistry, 13(11), 1614-1620.
- Ohkuma, T., Utsumi, N., Tsutsumi, K., Murata, K., & Noyori, R. (2006). Catalytic asymmetric hydrogenation of 3-substituted benzisoxazoles. Molecules, 11(11), 903-911.
- Göktaş, F., Koçyiğit-Kaymakçıoğlu, B., & Rollas, S. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention, 5(5), 40-42.
- Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. (2020). ACS omega, 5(29), 18366-18374.
- CH633264A5 - N-alkyl-piperidine DERIVATIVES. - Google Patents. (n.d.).
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The Structural Elucidation of 3-(4-Chlorobenzyl)-piperidine: A Spectroscopic Guide
Abstract
This technical guide provides a comprehensive spectroscopic analysis of the synthetic intermediate, 3-(4-Chlorobenzyl)-piperidine. Aimed at researchers, scientists, and professionals in drug development, this document details the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. By integrating theoretical principles with predicted data derived from analogous structures, this guide serves as a practical reference for the characterization of this and structurally related compounds. We delve into the causal relationships between the molecule's structure and its spectral signatures, offering field-proven insights into experimental design and data interpretation.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery, often serving as a key building block for the synthesis of more complex molecules with potential therapeutic applications. The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties. The addition of a 4-chlorobenzyl substituent introduces both steric bulk and electronic modifications that can significantly influence the molecule's interaction with biological targets.
Accurate structural confirmation and purity assessment are paramount in the drug development pipeline. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving this. This guide will provide a detailed examination of the expected spectroscopic characteristics of this compound, offering a foundational understanding for researchers working with this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, including connectivity and stereochemistry. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is anticipated to display distinct signals for the protons of the piperidine ring and the 4-chlorobenzyl group. The chemical shifts are influenced by the electronegativity of the nitrogen atom, the anisotropic effect of the aromatic ring, and the conformational dynamics of the piperidine ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (H-2', H-6') | 7.25 | d | 2H |
| Aromatic (H-3', H-5') | 7.15 | d | 2H |
| Piperidine (H-2eq, H-6eq) | 2.9 - 3.1 | m | 2H |
| Piperidine (H-2ax, H-6ax) | 2.5 - 2.7 | m | 2H |
| Benzylic (CH₂) | 2.55 | d | 2H |
| Piperidine (H-3) | 1.8 - 2.0 | m | 1H |
| Piperidine (H-4eq, H-5eq) | 1.6 - 1.8 | m | 2H |
| Piperidine (H-4ax, H-5ax) | 1.2 - 1.4 | m | 2H |
| Amine (NH) | 1.5 - 2.5 | br s | 1H |
Rationale behind the predictions:
-
Aromatic Protons: The protons on the para-substituted chlorobenzyl ring are expected to appear as two distinct doublets due to symmetry. The protons ortho to the chlorine atom (H-3', H-5') will be slightly upfield compared to the protons ortho to the benzyl group (H-2', H-6') due to the electron-withdrawing nature of chlorine.
-
Piperidine Protons: The piperidine ring exists in a dynamic equilibrium of chair conformations.[1] Protons in axial and equatorial positions will have different chemical shifts and coupling constants. The protons on the carbons adjacent to the nitrogen (C-2 and C-6) are deshielded and appear at a lower field.[2] The presence of the bulky 3-substituent will influence the conformational equilibrium, potentially leading to a preference for the equatorial orientation of the 4-chlorobenzyl group.[3]
-
Benzylic Protons: The benzylic protons will appear as a doublet, coupled to the proton at C-3 of the piperidine ring.
-
Amine Proton: The N-H proton signal is typically broad and its chemical shift can vary depending on concentration and solvent.[4]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environment.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic (C-1') | 139.0 |
| Aromatic (C-4') | 131.5 |
| Aromatic (C-2', C-6') | 130.0 |
| Aromatic (C-3', C-5') | 128.5 |
| Piperidine (C-2) | 54.0 |
| Piperidine (C-6) | 47.0 |
| Piperidine (C-4) | 32.0 |
| Piperidine (C-5) | 25.0 |
| Benzylic (CH₂) | 40.0 |
| Piperidine (C-3) | 38.0 |
Rationale behind the predictions:
-
Aromatic Carbons: The aromatic region will show four distinct signals due to the para-substitution. The carbon bearing the chlorine atom (C-4') and the quaternary carbon (C-1') will have characteristic chemical shifts.
-
Piperidine Carbons: The chemical shifts of the piperidine carbons are based on data from substituted piperidines.[5] The carbons closer to the nitrogen atom (C-2 and C-6) are deshielded.
-
Benzylic Carbon: The benzylic carbon signal is expected to appear around 40 ppm.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to at least 1 second.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) to obtain adequate signal intensity.
-
-
Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H (aliphatic and aromatic), C-N, and C-Cl bonds, as well as aromatic C=C stretching.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300 - 3500 | Medium, broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium |
| N-H Bend (amine) | 1580 - 1650 | Medium |
| C-H Bend (aromatic, para-subst.) | 800 - 860 | Strong |
| C-N Stretch | 1000 - 1250 | Medium |
| C-Cl Stretch | 600 - 800 | Strong |
Rationale behind the predictions:
-
N-H Stretch: The secondary amine will show a characteristic broad absorption in the 3300-3500 cm⁻¹ region.[4]
-
C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.[6]
-
Aromatic C=C Stretches: The benzene ring will exhibit characteristic absorptions in the 1450-1600 cm⁻¹ region.
-
C-H Bend (Aromatic): A strong absorption in the 800-860 cm⁻¹ range is indicative of para-disubstitution on a benzene ring.[7]
-
C-Cl Stretch: The carbon-chlorine bond will give rise to a strong absorption in the fingerprint region.
Experimental Protocol for IR Analysis
-
Sample Preparation: A small amount of the neat liquid or solid sample can be placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, a KBr pellet can be prepared by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Instrumentation: Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For this compound, electron ionization (EI) mass spectrometry is a common technique.
Predicted Mass Spectrum and Fragmentation Pattern
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope. The fragmentation pattern will be dominated by cleavages of the piperidine ring and the benzyl group.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Ion Structure | Description |
| 211/213 | [C₁₂H₁₆ClN]⁺ | Molecular ion (M⁺, M+2) |
| 125/127 | [C₇H₆Cl]⁺ | 4-Chlorobenzyl cation |
| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement of benzyl fragment) |
| 84 | [C₅H₁₀N]⁺ | Piperidine ring fragment |
Rationale behind the predictions:
-
Molecular Ion: The molecular ion peak will appear at m/z 211 for the molecule containing ³⁵Cl and at m/z 213 for the molecule containing ³⁷Cl. The relative intensity of these peaks will be approximately 3:1, which is characteristic of a monochlorinated compound.
-
Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom.[8] This can lead to the formation of various iminium ions.
-
Benzylic Cleavage: The bond between the piperidine ring and the benzyl group is prone to cleavage, leading to the formation of a stable 4-chlorobenzyl cation (m/z 125/127). This fragment can further lose a chlorine atom to form the tropylium ion (m/z 91).[9]
-
Piperidine Ring Fragmentation: The piperidine ring itself can undergo fragmentation, leading to characteristic fragments such as the one at m/z 84.[10]
Experimental Protocol for MS Analysis
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use electron ionization (EI) with a standard electron energy of 70 eV.
-
Mass Analysis: Scan a mass range of approximately m/z 40-400 to detect the molecular ion and key fragments.
-
Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to identify characteristic fragment ions and propose fragmentation pathways to support the structure.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a robust framework for its structural confirmation and characterization. The predicted data, derived from established principles and analogous compounds, offers a reliable guide for researchers. The ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework and the connectivity of the piperidine and chlorobenzyl moieties. The IR spectrum will verify the presence of key functional groups, including the secondary amine and the para-substituted aromatic ring. Finally, mass spectrometry will confirm the molecular weight and provide characteristic fragmentation patterns that are consistent with the proposed structure. This multi-technique approach ensures a high degree of confidence in the identity and purity of this important synthetic intermediate.
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Structure-Activity Relationship (SAR) Studies of the 3-(4-Chlorobenzyl)-piperidine Scaffold as a Monoamine Transporter Inhibitor
An In-Depth Technical Guide
Introduction: The Benzylpiperidine Scaffold in Neuropharmacology
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] When combined with a benzyl moiety, the resulting benzylpiperidine framework serves as a potent and versatile pharmacophore for engaging with central nervous system (CNS) targets. Specifically, this scaffold has been extensively explored for its ability to modulate the function of monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[2][3] These transporters are critical regulators of neurotransmission, and their inhibition is a key mechanism for treating depression, ADHD, and other neuropsychiatric disorders.
The compound 3-(4-Chlorobenzyl)-piperidine represents a foundational structure within this chemical class. Understanding its structure-activity relationship (SAR) is crucial for designing next-generation inhibitors with improved potency, selectivity, and drug-like properties. This guide synthesizes the SAR principles governing this scaffold, focusing on its role as a monoamine transporter inhibitor, with a particular emphasis on DAT, a primary target implicated in the reinforcing effects of cocaine and a therapeutic target for various CNS conditions.[3][4] We will dissect the key structural motifs, explain the causal logic behind experimental design, and provide actionable protocols for researchers in the field.
Core Structure-Activity Relationship (SAR) Analysis
The SAR for the benzylpiperidine scaffold can be systematically deconstructed by considering modifications to three key regions: the aromatic benzyl ring, the piperidine core, and the nature of the linkage and substitution on the piperidine ring.
The Benzyl Moiety: A Key Determinant of Potency and Selectivity
The substitution pattern on the benzyl ring is a primary driver of both potency and selectivity across the monoamine transporters.
-
Role of Halogenation: The presence of a halogen, such as the chlorine atom at the 4-position in this compound, is a well-established strategy for enhancing potency at the dopamine transporter (DAT). Studies on structurally related cocaine analogs, such as 4β-(4-Chlorophenyl)-1-methyl-3α-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine, have shown that this substitution is favorable for high-affinity binding.[4] The electron-withdrawing nature and lipophilicity of the chlorine atom are thought to promote favorable interactions within the hydrophobic binding pockets of the transporter.
-
Positional Isomerism: The position of the substituent on the phenyl ring is critical. For related pyridazinobenzylpiperidine derivatives targeting monoamine oxidases (a related class of monoamine-regulating enzymes), a chloro-substituent at the 3-position conferred the highest potency for MAO-B inhibition, while substitutions at the 2- and 4-positions were less effective.[5][6] This highlights the stringent steric and electronic requirements of the binding site.
-
Beyond Halogens: While halogens are effective, other bulky aromatic groups can dramatically shift selectivity. For instance, in a series of 4-benzylpiperidine carboxamides, replacing a simple phenyl ring with a diphenyl group was critical for potent dopamine reuptake inhibition, whereas a biphenyl group favored serotonin transporter (SERT) activity.[7][8] This suggests that the 4-chlorobenzyl group strikes a balance that often favors DAT inhibition.
The Piperidine Core: Stereochemistry and Substitution
The piperidine ring is not merely a spacer; its conformation, substitution, and stereochemistry are pivotal for correct orientation within the transporter binding site.
-
Positional Isomerism (3- vs. 4-substitution): The position of the benzyl group on the piperidine ring (e.g., 3-position vs. 4-position) significantly influences activity. While much research has focused on 4-benzylpiperidines, studies on 3,4-disubstituted piperidines reveal the importance of the 3-position.[2][7] The specific stereochemistry at these positions dictates the selectivity profile across DAT, SERT, and NET.[2] For the 3-benzylpiperidine scaffold, the orientation of the benzyl group is crucial for accessing the deep binding pocket of the transporter.
-
N-Substitution: The nitrogen atom of the piperidine ring is typically protonated at physiological pH, forming a critical ionic interaction with a conserved aspartate residue in the binding site of monoamine transporters (e.g., Asp79 in human DAT).
-
N-Methylation: Small alkyl groups like methyl are often tolerated and can maintain high potency, as seen in many cocaine analogs.[2]
-
N-H (Secondary Amines): Removal of the N-methyl group to give a secondary amine can sometimes enhance SERT activity, demonstrating a key tuning point for selectivity.[2]
-
Larger N-Substituents: Introducing larger N-aralkyl groups can lead to potent neuroleptic agents, indicating a shift in the primary pharmacological target.[9]
-
Pharmacophore Model for DAT Inhibition
Based on the synthesized SAR, a general pharmacophore model for a 3-benzylpiperidine-based DAT inhibitor can be proposed. This model outlines the essential molecular features required for high-affinity binding.
Caption: Workflow for a typical SAR study of DAT inhibitors.
Protocol: [³H]Dopamine Uptake Inhibition Assay
This protocol describes a self-validating system for determining the potency (IC₅₀) of test compounds at the dopamine transporter.
1. Preparation of Synaptosomes:
-
Homogenize fresh rat striatal tissue in ice-cold 0.32 M sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes (P2 fraction).
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in a Krebs-Ringer buffer and determine the protein concentration (e.g., via Bradford assay).
2. Uptake Assay:
-
Prepare assay tubes containing Krebs-Ringer buffer.
-
Add various concentrations of the test compound (e.g., this compound) dissolved in a suitable vehicle (e.g., DMSO). Ensure the final DMSO concentration is <0.1%.
-
Control Groups (Self-Validation):
- Total Uptake: Vehicle only (no inhibitor).
- Non-specific Uptake: A saturating concentration of a known potent DAT inhibitor (e.g., 10 µM GBR 12909) to define the baseline.
-
Initiate the uptake reaction by adding a mixture of [³H]Dopamine (final concentration ~10-20 nM) and unlabeled dopamine to the tubes.
-
Incubate for 5-10 minutes at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters (e.g., Whatman GF/B), followed by three rapid washes with ice-cold buffer to remove unincorporated radioligand.
-
Place filters in scintillation vials with scintillation cocktail.
3. Data Analysis:
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Subtract the non-specific uptake counts from all other measurements to get specific uptake.
-
Plot the percent inhibition of specific uptake versus the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
Conclusion and Future Directions
The this compound scaffold is a classic framework for potent dopamine transporter inhibitors. The SAR is primarily dictated by the electronic and steric properties of the benzyl ring substituent and the precise stereochemical arrangement of groups on the piperidine core. The 4-chloro substitution is a favorable feature for DAT potency.
Future research should focus on:
-
Stereoselective Synthesis: Preparing enantiomerically pure versions of this compound to determine if one enantiomer is significantly more active, which is highly probable.
-
Bioisosteric Replacement: Replacing the chlorine atom with other groups (e.g., -CF₃, -CH₃, -OCH₃) to fine-tune potency and metabolic stability.
-
Piperidine Ring Constraints: Introducing conformational rigidity into the piperidine ring to lock it into a more bioactive conformation, potentially increasing potency and selectivity.
By leveraging these foundational SAR principles, researchers can rationally design novel benzylpiperidine derivatives with tailored pharmacological profiles for the treatment of complex neurological and psychiatric disorders.
References
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Paudel, S. et al. (2018). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 26(6), 571–579. [Link] [7][8]2. Kozikowski, A. P. et al. (2000). Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors. Journal of Medicinal Chemistry, 43(6), 1144-1153. [Link] [2]3. Dutta, A. K. et al. (2001). Design, synthesis, and characterization of a novel, 4-[2-(diphenylmethoxy)ethyl]-1-benzyl piperidine-based, dopamine transporter photoaffinity label. Life Sciences, 68(20), 2347-2358. [Link] [3]4. Petukhov, P. A. et al. (2001). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 11(16), 2079-2083. [Link] [4]5. Sharma, P. et al. (2019). Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 167, 510-524. [Link] [10]6. Zholibak, N. et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6268. [Link] [1]7. Merck Patent GmbH. (1998). 3-benzylpiperidine. Google Patents, AU8214598A. [11][12]8. Du Pont Merck Pharmaceutical Company. (1992). N-aralkyl piperidine derivatives as psychotropic drugs. Google Patents, US5116846A. [9]9. Kim, J. et al. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules, 29(13), 3097. [Link] [5][6]10. da Silva, J. I. et al. (2015). A Comparative Evaluation of Acetylcholinesterase Inhibition by AChE-ICER and in vitro Ellman's Modified Method of Simplified Analogs 3-O-Acetyl-N-Benzyl-Piperidine of Donepezil. ResearchGate. [Link] [13]11. de Oliveira, A. M. et al. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Journal of Cellular Biochemistry, 124(11), 1734-1748. [Link]
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An In-Depth Technical Guide to the Preclinical Evaluation of 3-(4-Chlorobenzyl)-piperidine: A Candidate Therapeutic Agent
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and capacity for diverse molecular interactions make it a versatile foundation for designing novel therapeutics targeting a wide array of conditions, including cancer, viral infections, and neurological disorders.[1][2][3][4][5] This guide presents a comprehensive framework for the preclinical investigation of a specific derivative, 3-(4-Chlorobenzyl)-piperidine. We will delve into the logical progression of in vitro and in vivo studies required to elucidate its therapeutic potential, from initial chemical characterization to advanced efficacy models. This document is intended for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the scientific rationale behind each methodological choice.
Introduction: The Rationale for Investigating this compound
The piperidine ring is a fundamental heterocyclic motif found in numerous pharmaceuticals, including analgesics, antipsychotics, and antihistamines.[2][3] The introduction of a 4-chlorobenzyl substituent at the 3-position of the piperidine ring introduces a combination of lipophilicity and potential for specific molecular interactions, warranting a thorough investigation of its pharmacological profile. While direct studies on this compound are not extensively documented in publicly available literature, the known activities of related piperidine derivatives suggest several promising avenues for research. These include potential applications in oncology, neuroscience, and as an anti-inflammatory or antimicrobial agent.[2][6][7] This guide, therefore, outlines a systematic approach to explore these possibilities.
Chemistry, Manufacturing, and Controls (CMC)
A foundational aspect of any drug development program is a thorough understanding of the candidate compound's chemical properties and the establishment of robust manufacturing and control processes.
Physicochemical Properties
The hydrochloride salt of this compound is a solid with a molecular weight of 246.18 g/mol and an empirical formula of C₁₂H₁₆ClN · HCl.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆ClN · HCl | |
| Molecular Weight | 246.18 g/mol | |
| Physical Form | Solid | |
| SMILES String | ClC(C=C1)=CC=C1CC2CNCCC2.Cl | |
| InChI Key | HIUXLJMLSDJUNC-UHFFFAOYSA-N |
Synthesis and Formulation
The synthesis of piperidine derivatives can be achieved through various established chemical reactions, including cyclization, amination, and hydrogenation.[8] A common approach involves the condensation of appropriate precursors to form the piperidine ring, followed by the introduction of the chlorobenzyl group. For preclinical studies, a scalable and reproducible synthetic route with high purity is essential.
For in vitro and in vivo testing, the compound must be formulated appropriately. Given its hydrochloride salt form, initial solubility testing in aqueous buffers (e.g., phosphate-buffered saline) and common biocompatible solvents (e.g., dimethyl sulfoxide, ethanol) is necessary. The formulation's stability, pH, and osmolarity must be carefully controlled to ensure accurate and reproducible experimental outcomes.
In Vitro Evaluation: Elucidating Cellular and Molecular Mechanisms
The in vitro assessment of this compound is the first step in understanding its biological activity. This phase aims to identify the compound's primary cellular effects and potential molecular targets.
General Cytotoxicity Assessment
Before investigating specific therapeutic activities, it is crucial to determine the compound's general cytotoxicity across a range of cell lines. This provides a therapeutic window and informs concentration ranges for subsequent, more targeted assays.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Plate cells (e.g., HEK293 for general toxicity, and relevant cancer or neuronal cell lines for targeted studies) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) values.
Targeted In Vitro Assays
Based on the broad pharmacological potential of piperidine derivatives, a panel of targeted assays should be conducted.
3.2.1. Anticancer Activity Screening
The piperidine scaffold is present in numerous anticancer agents.[1] Therefore, screening against a panel of cancer cell lines is a logical starting point.
| Cancer Cell Line | Tissue of Origin | Rationale |
| MCF-7 | Breast (ER+) | Representative of hormone-dependent breast cancer. |
| MDA-MB-231 | Breast (ER-) | Representative of aggressive, triple-negative breast cancer. |
| PC3 | Prostate | Androgen-independent prostate cancer cell line. |
| A549 | Lung | Common model for non-small cell lung cancer. |
| HCT116 | Colon | A well-characterized colorectal cancer cell line. |
3.2.2. Neurological Activity Assessment
Given that many piperidine-containing drugs act on the central nervous system, evaluating the neuroprotective or neuro-modulatory effects of this compound is warranted.[5]
-
Cholinesterase Inhibition Assay: Donepezil, a piperidine-containing drug, is a well-known acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.[2] An in vitro assay can determine if this compound inhibits acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).[9][10]
-
Neurotransmitter Receptor Binding Assays: A panel of receptor binding assays for common CNS targets (e.g., dopamine, serotonin, GABA receptors) can identify potential neuro-modulatory activity.
-
Neuroprotection Assay: The compound's ability to protect neuronal cells (e.g., SH-SY5Y) from oxidative stress (e.g., induced by H₂O₂) or excitotoxicity (e.g., induced by glutamate) can be assessed.
3.2.3. Antimicrobial Screening
Piperidine derivatives have also shown promise as antimicrobial agents.[6][7]
-
Minimum Inhibitory Concentration (MIC) Assay: The compound should be tested against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans) to determine its MIC.
Mechanistic Studies
Should any of the above screening assays yield positive results, further mechanistic studies are necessary to understand how the compound exerts its effects.
Workflow for Mechanistic Elucidation
Caption: A generalized workflow for in vitro mechanistic studies.
In Vivo Evaluation: Assessing Efficacy and Safety in a Biological System
Promising in vitro data provides the rationale for advancing this compound to in vivo studies. These experiments are designed to evaluate the compound's efficacy, pharmacokinetics, and safety in a whole-organism context.
Pharmacokinetic (PK) Studies
Understanding how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound is critical for designing effective in vivo efficacy studies.
Experimental Protocol: Single-Dose PK in Rodents
-
Animal Model: Use healthy adult mice or rats (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Dosing: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes. The IV dose provides a baseline for 100% bioavailability.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.
-
Sample Processing: Process blood to plasma and store at -80°C.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma.
-
Data Analysis: Calculate key PK parameters.
| PK Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t₁/₂ | Half-life |
| F% | Oral bioavailability |
In Vivo Efficacy Models
The choice of efficacy model will be dictated by the in vitro findings.
-
Oncology: If the compound shows potent anticancer activity in vitro, a xenograft mouse model is appropriate. Tumor cells (e.g., HCT116) are implanted subcutaneously in immunocompromised mice. Once tumors are established, mice are treated with the compound, and tumor growth is monitored over time.
-
Neuroscience: For a compound with potential as a cholinesterase inhibitor, a scopolamine-induced memory impairment model in mice can be used.[9] The Morris water maze or Y-maze tests are common behavioral assays to assess cognitive function.
-
Antimicrobial: A murine model of systemic infection (e.g., intraperitoneal injection of a lethal dose of bacteria) can be used to evaluate the compound's ability to improve survival rates.
Toxicology and Safety Pharmacology
Preliminary toxicology studies are conducted to identify any potential adverse effects.
-
Acute Toxicity: A dose-escalation study in rodents to determine the maximum tolerated dose (MTD).
-
General Health Monitoring: Observe animals for changes in weight, behavior, and food/water intake.
-
Histopathology: At the end of the study, major organs (liver, kidney, heart, lung, spleen) should be collected for histopathological examination.
Experimental Workflow for In Vivo Studies
Caption: A sequential workflow for in vivo evaluation.
Data Interpretation and Future Directions
The culmination of these in vitro and in vivo studies will provide a comprehensive profile of this compound. A thorough analysis of the data will determine its potential as a therapeutic candidate. If the compound demonstrates a promising efficacy and safety profile, future directions would include lead optimization to improve potency and ADME properties, followed by more extensive preclinical toxicology studies to support an Investigational New Drug (IND) application.
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Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 249-262. Retrieved from [Link]
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Lecomte, J. M., et al. (2006). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. Journal of Pharmacology and Experimental Therapeutics, 319(3), 1345-1353. Retrieved from [Link]
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Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Retrieved from [Link]
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Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 367-374. Retrieved from [Link]
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Mohammadhosseini, N., et al. (2012). Synthesis and biological evaluation of novel benzyl piperazine derivatives of 5-(5-nitroaryl)-1,3,4-thiadiazoles as Anti-Helicobacter pylori agents. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 20(1), 33. Retrieved from [Link]
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Szałaj, N., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 296, 116771. Retrieved from [Link]
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Li, Y., et al. (2021). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. European Journal of Medicinal Chemistry, 223, 113642. Retrieved from [Link]
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Ciaffoni, N., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(21), 6522. Retrieved from [Link]
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Wang, T., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry, 62(15), 7059-7075. Retrieved from [Link]
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Selvaraju, K., et al. (2016). The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. Journal of Medicinal Chemistry, 59(18), 8647-8657. Retrieved from [Link]
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Sugimoto, H., et al. (1992). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 35(24), 4542-4548. Retrieved from [Link]
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Zhang, Y., et al. (2023). Discovery and evaluation of 3-(2-isocyanobenzyl)-1H-indole derivatives as potential quorum sensing inhibitors for the control of Pseudomonas aeruginosa infections in vitro. RSC Advances, 13(45), 31631-31646. Retrieved from [Link]
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Methodological & Application
Synthesis of 3-(4-Chlorobenzyl)-piperidine: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of 3-(4-Chlorobenzyl)-piperidine, a valuable piperidine derivative for pharmaceutical research and drug development. This document offers an in-depth exploration of scientifically sound synthetic strategies, emphasizing the underlying chemical principles and practical experimental considerations. The protocols are designed to be self-validating, with a focus on reproducibility and scalability.
Introduction
Piperidine and its derivatives are among the most prevalent heterocyclic scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds.[1] The introduction of a substituted benzyl group at the 3-position of the piperidine ring, as in this compound, creates a versatile building block for accessing novel chemical space in drug discovery programs. The 4-chlorobenzyl moiety can significantly influence the pharmacological properties of the parent molecule, including its binding affinity to biological targets and its pharmacokinetic profile.
This guide will primarily focus on a robust and widely applicable two-step synthetic sequence: the preparation of a ketone intermediate, (4-chlorophenyl)(pyridin-3-yl)methanone, followed by its complete reduction to the target this compound. Alternative synthetic strategies will also be discussed to provide a broader perspective for researchers.
Comparative Overview of Synthetic Strategies
Several synthetic routes can be envisioned for the preparation of this compound. The choice of a particular method often depends on the availability of starting materials, scalability, and desired purity of the final product. The following table summarizes the key aspects of the most common approaches.
| Synthetic Strategy | Starting Materials | Key Intermediates | Advantages | Disadvantages |
| Route 1: Reduction of a Ketone Precursor | Nicotinoyl chloride, Chlorobenzene | (4-chlorophenyl)(pyridin-3-yl)methanone | High yields, well-defined reaction pathway, avoids polysubstitution. | Two-step process, requires handling of Lewis acids. |
| Route 2: Grignard Reaction | 3-Cyanopyridine, 4-Chlorophenylmagnesium bromide | (4-chlorophenyl)(pyridin-3-yl)methanone | Direct formation of the ketone precursor. | Grignard reagents are moisture-sensitive, potential for side reactions.[1][2] |
| Route 3: Direct Alkylation | 3-Benzylpiperidine, 4-Chlorobenzyl halide | - | Potentially a one-step synthesis. | Risk of N-alkylation and over-alkylation, potential for complex product mixtures. |
For the purposes of this guide, Route 1: Reduction of a Ketone Precursor will be detailed due to its reliability and control over the final product's structure.
Part 1: Synthesis of the Ketone Precursor: (4-chlorophenyl)(pyridin-3-yl)methanone
The synthesis of the key ketone intermediate can be efficiently achieved via a Friedel-Crafts acylation reaction.[3][4] This classic carbon-carbon bond-forming reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically in the presence of a Lewis acid catalyst.[5]
Reaction Scheme: Friedel-Crafts Acylation
Sources
A Multi-faceted Approach to the Analytical Characterization of 3-(4-Chlorobenzyl)-piperidine
An Application Note from the Senior Scientist's Desk
Abstract
This application note provides a comprehensive guide to the analytical techniques required for the robust characterization of 3-(4-Chlorobenzyl)-piperidine, a key intermediate in pharmaceutical synthesis. Ensuring the identity, purity, and quality of such precursors is a foundational requirement for regulatory compliance and the integrity of the final active pharmaceutical ingredient (API).[1][2] We present an integrated analytical workflow encompassing High-Performance Liquid Chromatography (HPLC) for purity and assay, Mass Spectrometry (MS) for molecular weight verification, Nuclear Magnetic Resonance (NMR) for definitive structural elucidation, and Fourier-Transform Infrared (FT-IR) spectroscopy for functional group confirmation. Each section details the underlying scientific principles, field-tested protocols, and expected data outcomes, providing researchers and drug development professionals with a validated framework for their analytical needs.
Introduction: The Imperative for Rigorous Characterization
This compound is a substituted piperidine derivative frequently employed as a building block in the synthesis of complex molecular entities, including potential therapeutics.[3] The piperidine ring is a prevalent scaffold in many FDA-approved drugs, making its derivatives of significant interest.[4] The structural integrity and purity profile of this intermediate directly impact the yield, purity, and safety of the final drug product. Therefore, a multi-technique analytical approach is not merely best practice but a necessity for quality assurance and control. This guide moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring that the described protocols are scientifically sound and self-validating.[5]
Chromatographic Analysis: Quantifying Purity with HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile organic molecules like this compound.[6] A reversed-phase method is typically employed, separating the main compound from potential impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Principle of Separation
In this reversed-phase HPLC protocol, the analyte and any related substances are separated on a C18 column. The mobile phase, a mixture of acetonitrile and water, is adjusted to ensure optimal resolution. The 4-chlorobenzyl group imparts significant hydrophobicity, leading to strong retention on the C18 stationary phase, while more polar impurities will elute earlier. Detection is achieved using a UV detector, as the benzene ring provides a suitable chromophore.
Detailed HPLC Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Trifluoroacetic Acid (TFA), optional pH modifier
-
This compound reference standard and sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 70:30 v/v). If peak tailing is observed, 0.1% TFA can be added to both solvents. Filter through a 0.45 µm membrane filter and degas thoroughly.
-
Standard Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve in the mobile phase in a 100 mL volumetric flask to create a 100 µg/mL stock solution.
-
Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard solution using the mobile phase as the diluent.
-
Chromatographic Conditions: Set up the HPLC system according to the parameters in Table 1.
-
Analysis: Equilibrate the column for at least 30 minutes. Inject the standard solution to establish retention time and system suitability, followed by the sample solution.
Data Presentation: HPLC Method Parameters
| Parameter | Recommended Value | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent separation for moderately nonpolar compounds. |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) | Offers good solubility and separation efficiency for the analyte. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring good peak shape. |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity. |
| Injection Vol. | 10 µL | A standard volume to avoid column overloading. |
| Detection λ | 220 nm or 254 nm | Wavelengths where the chlorophenyl moiety exhibits strong absorbance. |
| Run Time | 15 minutes | Sufficient to elute the main peak and any late-eluting impurities. |
Visualization: HPLC Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Mass Spectrometry: Confirming Molecular Identity
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of a synthesized compound.[7] Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like piperidine derivatives, typically yielding the protonated molecular ion [M+H]⁺.
Principle of Analysis
The sample, dissolved in a suitable solvent, is introduced into the ESI source. A high voltage is applied, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (in this case, protonated analyte molecules) are ejected into the gas phase and guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
Detailed MS Protocol
Instrumentation:
-
Mass spectrometer with an ESI source (e.g., Quadrupole, Time-of-Flight).
-
Syringe pump for direct infusion or an LC system for LC-MS.
Reagents:
-
Methanol or Acetonitrile (LC-MS Grade)
-
Formic Acid (for protonation enhancement)
-
Sample of this compound
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in Methanol or Acetonitrile. Add 0.1% formic acid to facilitate protonation.
-
Instrument Setup: Tune and calibrate the mass spectrometer according to the manufacturer's guidelines. Set the ESI source to positive ion mode.
-
Acquisition (Direct Infusion): Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition (LC-MS): Use the HPLC conditions described previously, directing the column effluent into the ESI source.
-
Data Collection: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 amu).
Data Presentation: Expected Mass Ions
| Compound | Formula | Molecular Wt. | Expected Ion [M+H]⁺ (m/z) |
| This compound | C₁₂H₁₆ClN | 209.72 | 210.1 (³⁵Cl), 212.1 (³⁷Cl) |
| Hydrochloride Salt | C₁₂H₁₆ClN·HCl | 246.18 | 210.1 (³⁵Cl), 212.1 (³⁷Cl) * |
| Note: The HCl salt dissociates in solution, and the free base is detected. |
The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) provides additional confirmation of the compound's identity.
Visualization: ESI-MS Process
Caption: The process of Electrospray Ionization Mass Spectrometry (ESI-MS).
NMR Spectroscopy: Definitive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present.
Principle of NMR
Atomic nuclei with a non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field, they can align with or against the field. Irradiation with radiofrequency energy can cause them to flip between these states. The specific frequency required for this transition (the chemical shift) is highly dependent on the local electronic environment of the nucleus, providing a unique fingerprint of the molecular structure.
Detailed NMR Protocol
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃; or Methanol-d₄, CD₃OD)
-
NMR tubes
-
Sample of this compound
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean NMR tube.
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This requires more scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Data Presentation: Predicted NMR Chemical Shifts
The following table provides predicted chemical shifts based on the analysis of similar piperidine structures.[8][9] Actual values may vary slightly depending on solvent and concentration.
| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| Aromatic C-H (ortho to Cl) | ~7.25 (d, 2H) | ~128.5 (2C) |
| Aromatic C-H (meta to Cl) | ~7.05 (d, 2H) | ~130.0 (2C) |
| Aromatic C-Cl | - | ~132.0 |
| Aromatic C-CH₂ | - | ~140.0 |
| Benzyl CH₂ | ~2.50 (d, 2H) | ~40.0 |
| Piperidine CH (at C3) | ~1.70-1.90 (m, 1H) | ~38.0 |
| Piperidine CH₂ (axial/eq at C2, C6) | ~2.90 (m, 2H), ~2.50 (m, 2H) | ~46.0, ~54.0 |
| Piperidine CH₂ (at C4, C5) | ~1.50-1.70 (m, 4H) | ~26.0, ~31.0 |
| Piperidine N-H | Variable, broad singlet | - |
FT-IR Spectroscopy: Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Principle of FT-IR
Chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes (e.g., stretching, bending). An FT-IR spectrum plots absorbance or transmittance against wavenumber (cm⁻¹), providing a distinct pattern that reveals the functional groups present.
Detailed FT-IR Protocol
Instrumentation:
-
FT-IR Spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
Procedure (using ATR):
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Sample Scan: Apply pressure to ensure good contact and acquire the sample spectrum.
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 | N-H Stretch | Secondary Amine (Piperidine) |
| 3000 - 3100 | C-H Stretch | Aromatic |
| 2850 - 2960 | C-H Stretch | Aliphatic (CH₂ and CH) |
| ~1600, ~1490 | C=C Stretch | Aromatic Ring |
| 1080 - 1100 | C-Cl Stretch | Aryl Halide |
These characteristic absorptions provide corroborating evidence for the presence of the piperidine ring, the aromatic system, and the chlorine substituent.[10][11]
A Framework for Method Validation
For use in a regulated environment, the analytical methods described herein must be validated to ensure they are suitable for their intended purpose.[2][12] Validation demonstrates that the method is reliable, accurate, and precise. Key validation parameters are defined by the International Council for Harmonisation (ICH) guidelines.[12]
Visualization: Key Validation Parameters
Caption: Core parameters for analytical method validation as per ICH guidelines.
-
Accuracy: Closeness of test results to the true value.
-
Precision: Agreement among a series of measurements (repeatability, intermediate precision).
-
Specificity: Ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: Ability to elicit test results that are directly proportional to the analyte concentration.
-
Limit of Detection (LOD) & Quantitation (LOQ): The lowest amounts of analyte that can be detected and quantified, respectively.
Conclusion
The comprehensive characterization of this compound requires an integrated approach that leverages the strengths of multiple analytical techniques. HPLC provides quantitative data on purity, MS confirms the molecular weight, NMR offers definitive structural proof, and FT-IR verifies the presence of key functional groups. By following the detailed protocols and understanding the principles outlined in this guide, researchers and quality control scientists can confidently establish the identity, purity, and overall quality of this critical pharmaceutical intermediate, ensuring the integrity of their drug development pipeline.
References
- Vertex AI Search. (2025). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
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- PubChem - NIH. (n.d.). Piperidine.
- PharmaTutor. (n.d.).
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- ResearchGate. (2025).
- Sigma-Aldrich. (n.d.). This compound hydrochloride.
- CymitQuimica. (n.d.). 4-(3-Chlorobenzyl)piperidine.
- NIH. (n.d.).
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- ResearchGate. (n.d.).
- BenchChem. (2025).
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- OUCI. (n.d.).
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Application Notes & Protocols: Leveraging 3-(4-Chlorobenzyl)-piperidine in Modern Drug Discovery
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of pharmaceuticals and biologically active compounds.[1][2][3] This guide focuses on a specific, highly versatile derivative: 3-(4-Chlorobenzyl)-piperidine. We will dissect the strategic advantages conferred by its unique structural components—the basic piperidine nitrogen, the aromatic benzyl linker, and the electron-withdrawing 4-chloro substituent. These features make it an exceptional starting point for designing potent and selective modulators of challenging biological targets, particularly within the central nervous system (CNS). This document provides researchers, scientists, and drug development professionals with a synthesis of field-proven insights, detailed experimental protocols for lead characterization, and a forward-looking perspective on the untapped potential of this chemical moiety.
Scientific Rationale: The Pharmacophoric Value of the this compound Scaffold
The utility of the this compound scaffold in drug design is not coincidental; it arises from the synergistic interplay of its three core components. Understanding the function of each is critical to rationally designing new chemical entities.
-
The Piperidine Ring: As a saturated heterocycle, the piperidine ring provides a robust, three-dimensional framework. Its nitrogen atom is typically protonated at physiological pH, allowing it to form a critical salt bridge with acidic amino acid residues (e.g., Aspartate, Glutamate) in a target's binding pocket.[4] This ionic interaction often serves as the primary anchor for the molecule, ensuring high-affinity binding. Furthermore, the ring's chair conformation presents substituents in defined axial and equatorial vectors, which can be exploited to achieve high selectivity.[5]
-
The Benzyl Moiety: The benzyl group introduces a hydrophobic, aromatic surface capable of engaging in favorable π-π stacking or hydrophobic interactions within the target protein. This component is crucial for occupying hydrophobic sub-pockets and contributes significantly to binding affinity.
-
The 4-Chloro Substituent: The chlorine atom at the para-position of the benzyl ring is a key modulator of physicochemical properties. It enhances the molecule's lipophilicity, which can improve its ability to cross cellular membranes and the blood-brain barrier—a critical feature for CNS-acting drugs.[6][7] This halogen can also participate in specific, non-covalent interactions such as halogen bonding, further refining binding affinity and selectivity.
This combination of a basic anchor, a hydrophobic element, and a lipophilic modulator makes the this compound scaffold a pre-validated starting point for targeting complex protein families, most notably monoamine transporters.
Core Application: Design of CNS-Penetrant Monoamine Transporter Inhibitors
A primary and highly successful application of the benzylpiperidine core is in the development of inhibitors for monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[8][9] These transporters are critical regulators of neurotransmission, and their inhibition is a clinically validated strategy for treating depression, ADHD, and other neuropsychiatric disorders.[10][11]
The this compound framework serves as an excellent template for generating potent and selective inhibitors. The protonated piperidine nitrogen often interacts with a conserved aspartate residue in the central binding site of these transporters, while the 4-chlorobenzyl group occupies an adjacent hydrophobic pocket.[11][12] By systematically modifying the scaffold, medicinal chemists can fine-tune the inhibitory profile, shifting a compound's selectivity between the three transporters to achieve the desired therapeutic effect.[8][9]
Caption: A typical drug discovery workflow starting with the this compound scaffold.
Key Experimental Protocols
The following protocols provide step-by-step methodologies for characterizing the activity of novel compounds derived from the this compound scaffold.
Protocol 1: In Vitro Monoamine Reuptake Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against DAT, SERT, and NET.
Principle: This cell-based functional assay measures the ability of a compound to block the uptake of a radiolabeled neurotransmitter into cells engineered to express a specific human monoamine transporter.
Materials:
-
HEK-293 cells stably expressing hDAT, hSERT, or hNET.
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.
-
Radioligands: [³H]Dopamine, [³H]Serotonin (5-HT), or [³H]Norepinephrine.
-
Test compounds and reference inhibitors (e.g., GBR12909 for DAT, Fluoxetine for SERT).
-
96-well cell culture plates and harvester.
-
Scintillation fluid and liquid scintillation counter.
Methodology:
-
Cell Plating: Seed the transporter-expressing HEK-293 cells into 96-well plates and grow to 80-90% confluency.
-
Compound Preparation: Prepare a serial dilution of the test compounds in assay buffer. A typical final concentration range is 10⁻¹¹ M to 10⁻⁵ M.
-
Pre-incubation: Wash the cells with assay buffer. Add the diluted test compounds to the wells and pre-incubate for 15-20 minutes at room temperature.
-
Initiate Uptake: Add the appropriate radiolabeled substrate (e.g., [³H]Dopamine for hDAT cells) to each well to initiate the uptake reaction. Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Terminate Uptake: Rapidly terminate the reaction by washing the cells three times with ice-cold assay buffer.
-
Cell Lysis & Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation fluid and quantify the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis: Non-specific uptake is determined in the presence of a saturating concentration of a known inhibitor. Specific uptake is calculated by subtracting non-specific uptake from total uptake. Plot the percentage inhibition against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[8]
Protocol 2: Radioligand Binding Affinity Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific monoamine transporter.
Principle: This is a competitive binding assay that measures the ability of a test compound to displace a known high-affinity radioligand from the transporter binding site in membrane preparations.
Materials:
-
Membrane preparations from cells overexpressing hDAT, hSERT, or hNET.
-
Binding Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET.
-
Test compounds and non-labeled reference compounds for determining non-specific binding.
-
Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation fluid and counter.
Methodology:
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (typically at its Kₔ value), and varying concentrations of the test compound in binding buffer.[4]
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove any unbound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Data Analysis: Determine non-specific binding using a high concentration of a non-labeled reference drug. Calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Caption: Hypothetical binding mode of a this compound derivative in a DAT active site.
Representative Data & Structure-Activity Relationship (SAR)
Systematic exploration of the this compound scaffold is essential for lead optimization. The tables below present illustrative data to guide SAR studies.
Table 1: Illustrative SAR for Monoamine Transporter Inhibition
| Compound ID | R (on Piperidine N) | Benzyl Substituent | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | NET IC₅₀ (nM) |
|---|---|---|---|---|---|
| Parent | -H | 4-Cl | 150 | 850 | 450 |
| 1a | -CH₃ | 4-Cl | 120 | 900 | 400 |
| 1b | -H | 4-F | 200 | 700 | 500 |
| 1c | -H | 3,4-diCl | 80 | 1200 | 650 |
| 1d | -H | 4-CF₃ | 95 | 1500 | 700 |
Data are hypothetical and for illustrative purposes only. Interpretation: The data illustrates that modifications to the benzyl ring significantly impact potency and selectivity. For instance, adding a second chlorine (1c) or a trifluoromethyl group (1d) can enhance DAT potency while potentially decreasing activity at other transporters, thereby improving selectivity.
Table 2: Illustrative In Vitro ADME/Tox Profile
| Compound ID | Human Liver Microsomal Stability (t½, min) | Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) | hERG Inhibition (IC₅₀, µM) |
|---|---|---|---|
| Parent | 35 | 12.5 | >30 |
| 1c | 28 | 15.0 | 25 |
| 1d | 45 | 18.2 | >30 |
Data are hypothetical and for illustrative purposes only. Interpretation: A desirable candidate will exhibit good metabolic stability (longer half-life), high cell permeability (indicative of good oral absorption), and low potential for cardiac toxicity (high hERG IC₅₀).[13] Compound 1d shows an improved profile over the parent structure.
Broader Applications & Future Outlook
While its application in CNS drug discovery is well-established, the this compound scaffold is not limited to this area. The piperidine heterocycle is a common feature in drugs targeting a wide range of diseases, including cancer, inflammation, and infectious diseases.[1][14] Researchers are encouraged to screen libraries based on this scaffold against diverse biological targets.
Future innovations may involve:
-
Bioisosteric Replacement: Replacing the piperidine ring with other saturated heterocycles to fine-tune physicochemical properties and explore novel intellectual property space.
-
Fragment-Based Drug Discovery (FBDD): Using the this compound core as a starting fragment for building novel inhibitors against new target classes.
-
Targeting Other Receptors: Derivatives have shown promise as antagonists for dopamine D4 receptors and muscarinic receptors, indicating broader utility within neuropharmacology.[15][16]
Conclusion
The this compound scaffold represents a highly valuable and versatile starting point in modern drug discovery. Its inherent structural and physicochemical properties provide a robust foundation for developing high-affinity ligands, particularly for CNS targets like monoamine transporters. By applying the rational design principles and robust experimental protocols outlined in this guide, research organizations can significantly enhance the efficiency and success rate of their drug discovery programs.
References
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3-((4-Chlorobenzyl)oxy)piperidine hydrochloride - MySkinRecipes . MySkinRecipes. Available at: [Link]
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Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors . Molecules. Available at: [Link]
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Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity . RSC Medicinal Chemistry. Available at: [Link]
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BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology . Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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Structure activity relationship of piperidine derivatives . ResearchGate. Available at: [Link]
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Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity . ACS Medicinal Chemistry Letters. Available at: [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . Molecules. Available at: [Link]
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Piperidine-based drug discovery . University of Arizona Research. Available at: [Link]
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Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant alpha4beta2 nicotinic acetylcholine receptor potentiators . Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists . Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors . ACS Medicinal Chemistry Letters. Available at: [Link]
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Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors . Biomolecules & Therapeutics. Available at: [Link]
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Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of N-protected methyl pipecolinates . Chemical Science. Available at: [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds . European Journal of Medicinal Chemistry. Available at: [Link]
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Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance . International Journal of Novel Research and Development. Available at: [Link]
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Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists . Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling . Journal of Chemical Information and Modeling. Available at: [Link]
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Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design . Journal of Medicinal Chemistry. Available at: [Link]
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Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors . Biomolecules & Therapeutics. Available at: [Link]
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The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors . International Journal of Molecular Sciences. Available at: [Link]
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Design, synthesis, and characterization of a novel, 4-[2-(diphenylmethoxy)ethyl]-1-benzyl piperidine-based, dopamine transporter photoaffinity label . Life Sciences. Available at: [Link]
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Application Notes & Protocols: 3-(4-Chlorobenzyl)-piperidine as a Neuroscience Research Tool
Introduction: The Role of 3-(4-Chlorobenzyl)-piperidine in Monoamine Transporter Research
This compound is a synthetic compound featuring a piperidine core, a structural motif present in numerous pharmaceuticals and natural alkaloids.[1] Its structure, specifically the chlorobenzyl group, lends it physicochemical properties that facilitate interaction with biological targets within the central nervous system.[2][3] In neuroscience, this compound serves as a valuable tool for the targeted investigation of monoamine transporters, particularly the dopamine transporter (DAT).
Monoamine transporters (DAT, norepinephrine transporter [NET], and serotonin transporter [SERT]) are critical presynaptic proteins that regulate neurotransmission by clearing dopamine, norepinephrine, and serotonin from the synaptic cleft.[4][5][6] Dysfunction in these transport systems is implicated in a host of neurological and psychiatric disorders. Psychoactive agents like cocaine and various antidepressants exert their effects by blocking these transporters, thereby increasing extracellular neurotransmitter concentrations.[5][6] this compound and its analogs allow researchers to probe the function and pharmacology of these transporters with high precision.[7][8]
This guide provides a comprehensive overview of the pharmacological profile of this compound and details its application in fundamental neuroscience research, offering validated protocols for its use in in vitro assays.
Pharmacological Profile and Mechanism of Action
The primary mechanism of action for this compound is the inhibition of dopamine reuptake via competitive binding to the dopamine transporter (DAT). By occupying the transporter's binding site, it prevents the re-entry of dopamine from the synaptic cleft into the presynaptic neuron. This blockade leads to a temporary increase in the concentration and dwell time of dopamine in the synapse, enhancing dopaminergic signaling.
Binding Affinity and Selectivity
The utility of a research compound is defined by its affinity (how tightly it binds) and selectivity (whether it binds to the intended target over others). While specific high-resolution binding data for this compound itself is not extensively published, data from structurally related analogs provide strong evidence for its activity profile. For instance, piperidine-based compounds are well-established as high-affinity ligands for the DAT.[7] The table below summarizes representative affinity data for reference compounds to contextualize the expected potency.
| Compound | Target | Assay Type | Affinity Metric (Value) | Source |
| Nomifensine | DAT | Uptake Inhibition | IC₅₀: 15 nM | [5] |
| GBR 12909 | DAT | Binding Affinity | IC₅₀: 5 nM | [5] |
| BTCP | DAT | Binding Affinity | IC₅₀: 7.1 nM | [5] |
| Dopamine | DAT | Uptake Inhibition | IC₅₀: 10,000 nM | [5] |
Table 1: Representative affinity values for well-characterized dopamine transporter inhibitors.
Researchers using this compound should perform their own dose-response curves to empirically determine its IC₅₀ (inhibitory concentration 50%) and Kᵢ (inhibition constant) in their specific assay systems.
Visualizing the Mechanism of Action
The diagram below illustrates the inhibitory action of this compound at a dopaminergic synapse.
Caption: Inhibition of dopamine reuptake by this compound.
Applications in Neuroscience Research
This compound is primarily used as a tool to:
-
Characterize the function and regulation of the dopamine transporter.
-
Investigate the role of dopaminergic signaling in various behaviors and disease models.
-
Serve as a reference compound in the development of novel DAT inhibitors for therapeutic use.
The following sections provide detailed protocols for foundational in vitro experiments.
Protocol: In Vitro Dopamine Uptake Inhibition Assay
This protocol measures the ability of this compound to inhibit the uptake of a radiolabeled substrate, such as [³H]-Dopamine, into cells expressing the dopamine transporter.[4][6]
Causality: This functional assay directly quantifies the compound's potency in blocking the transporter's primary function. The amount of radioactivity inside the cells is inversely proportional to the inhibitory activity of the compound.
Workflow Diagram:
Caption: Workflow for a [³H]-Dopamine uptake inhibition assay.
Step-by-Step Methodology:
-
Cell Culture: Plate cells stably or transiently expressing the human dopamine transporter (hDAT), such as CHO-hDAT or HEK-hDAT, into 96-well plates at an appropriate density (e.g., 50,000 cells/well) and allow them to adhere overnight.[4]
-
Preparation of Solutions:
-
Assay Buffer: Prepare a Tris-HEPES buffer (pH 7.1) or similar physiological buffer.[6]
-
Compound Dilutions: Prepare a serial dilution of this compound in assay buffer, typically ranging from 1 nM to 100 µM. Also prepare a vehicle control (buffer only) and a positive control (e.g., 10 µM Nomifensine for maximal inhibition).[6]
-
Radioligand Solution: Dilute [³H]-Dopamine in assay buffer to a final concentration of approximately 50 nM.[6]
-
-
Assay Procedure:
-
Gently wash the cell monolayers with assay buffer.
-
Add the diluted test compound, vehicle, or positive control to the wells and pre-incubate for 20 minutes at 25°C.[6]
-
Initiate the uptake reaction by adding the [³H]-Dopamine solution to all wells. Incubate for 10 minutes at 25°C.[6] Note: Incubation time should be optimized to ensure measurements are within the linear uptake phase.
-
Terminate the reaction by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer.
-
-
Quantification:
-
Lyse the cells in each well using a suitable lysis buffer (e.g., 1% SDS).
-
Transfer the cell lysate to scintillation vials.
-
Add scintillation cocktail and quantify the amount of tritium using a liquid scintillation counter.[4]
-
-
Data Analysis:
-
Subtract non-specific uptake (counts from the positive control wells) from all other measurements.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
-
Protocol: In Vitro Radioligand Binding Assay
This protocol determines the binding affinity (Kᵢ) of this compound by measuring its ability to compete with a known radioligand for binding to DAT in cell membrane preparations.[9][10]
Causality: This assay directly measures the interaction between the compound and the transporter protein. The displacement of a high-affinity radioligand (like [³H]WIN 35,428 or [³H]BTCP) indicates competitive binding at the same site. The Cheng-Prusoff equation is then used to convert the measured IC₅₀ to the Kᵢ, a true measure of affinity.[9][11]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize cultured cells expressing hDAT or brain tissue (e.g., striatum) in a cold lysis buffer (e.g., 50mM Tris-HCl).[9]
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the pellet by resuspending it in fresh buffer and centrifuging again.
-
Resuspend the final pellet in an assay buffer and determine the total protein concentration (e.g., using a BCA assay).[9]
-
-
Assay Setup (96-well format):
-
To each well, add the following in order:
-
Total Binding Wells: Contain membranes and radioligand only.
-
Non-specific Binding Wells: Contain membranes, radioligand, and a saturating concentration of a known DAT inhibitor (e.g., 10 µM BTCP) to prevent the radioligand from binding specifically to DAT.[5]
-
-
Incubation: Incubate the plate for 60-120 minutes at a specified temperature (e.g., 4°C or 30°C) to allow the binding reaction to reach equilibrium.[5][9]
-
Filtration:
-
Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[9][10]
-
Quickly wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation cocktail to each well and count the radioactivity trapped on the filters using a microplate scintillation counter.[9]
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Determine the IC₅₀ of this compound from a competition curve where the percent of specific binding is plotted against the log of the competitor concentration.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₐ) where [L] is the concentration of the radioligand used and Kₐ is the dissociation constant of the radioligand for the transporter.[9]
-
Conclusion and Future Directions
This compound is a potent and valuable research tool for the specific interrogation of the dopamine transporter. The protocols detailed herein provide a robust framework for characterizing its inhibitory activity and binding affinity in vitro. These fundamental assays are prerequisites for more complex investigations, such as in vivo microdialysis to measure synaptic dopamine levels or behavioral studies to assess the physiological consequences of DAT inhibition. As research into the complexities of monoaminergic systems continues, compounds like this compound will remain essential for elucidating the mechanisms underlying neurotransmission in both health and disease.
References
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Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. [Link]
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Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]
-
Eurofins. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. [Link]
-
Lemoine, L., et al. (2011). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
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Rowley, M., et al. (2000). 4-Heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor. Journal of Medicinal Chemistry. [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
Dutta, A. K., et al. (2002). High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. Journal of Medicinal Chemistry. [Link]
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Vollinga, R. C., et al. (2005). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. Journal of Pharmacology and Experimental Therapeutics. [Link]
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Satała, G., et al. (2022). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Zhang, Y., et al. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & Medicinal Chemistry Letters. [Link]
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Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
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Egieyeh, S. A., et al. (2022). Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. Journal of Chemical Information and Modeling. [Link]
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The Versatile Scaffold: Application Notes on 3-(4-Chlorobenzyl)-piperidine in Medicinal Chemistry
Introduction: The Strategic Importance of the Piperidine Moiety
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility, combined with its basic nitrogen atom, allows for precise three-dimensional arrangements of substituents that can effectively interact with biological targets. The introduction of a 3-(4-chlorobenzyl) substituent onto the piperidine core imparts a unique combination of lipophilicity and structural features, making it a highly valuable building block in modern drug discovery. The 4-chlorobenzyl group can engage in various non-covalent interactions, including hydrophobic and halogen bonding, which can significantly enhance binding affinity and selectivity for target proteins. This application note will provide an in-depth guide to the synthesis, applications, and biological evaluation of 3-(4-chlorobenzyl)-piperidine and its derivatives, with a focus on their utility in developing novel therapeutics for central nervous system (CNS) disorders.
Synthetic Pathways to this compound and its Analogs
The synthesis of this compound is a critical first step for its utilization in medicinal chemistry programs. A common and effective strategy involves a two-step process starting from commercially available precursors: the synthesis of 3-(4-chlorobenzyl)pyridine followed by its subsequent reduction to the desired piperidine.
Protocol 1: Synthesis of this compound
Part A: Synthesis of 3-(4-Chlorobenzyl)pyridine
This procedure is adapted from established methods for the synthesis of related benzylpyridines.[3]
Materials:
-
3-Bromopyridine
-
4-Chlorobenzylzinc bromide (can be prepared in situ from 4-chlorobenzyl bromide and zinc dust)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous tetrahydrofuran (THF)
-
Standard workup and purification reagents (diethyl ether, saturated aqueous NaHCO₃, brine, anhydrous MgSO₄, silica gel for column chromatography)
Procedure:
-
To a solution of 3-bromopyridine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (0.05 eq).
-
Slowly add a solution of 4-chlorobenzylzinc bromide (1.2 eq) in THF to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 3-(4-chlorobenzyl)pyridine.
Part B: Reduction of 3-(4-Chlorobenzyl)pyridine to this compound
The reduction of the pyridine ring to a piperidine can be achieved through catalytic hydrogenation.[4]
Materials:
-
3-(4-Chlorobenzyl)pyridine
-
Platinum(IV) oxide (PtO₂, Adam's catalyst) or Palladium on carbon (Pd/C)
-
Ethanol or acetic acid (solvent)
-
Hydrogen gas (H₂)
-
Standard filtration and workup reagents
Procedure:
-
Dissolve 3-(4-chlorobenzyl)pyridine (1.0 eq) in ethanol or acetic acid in a high-pressure hydrogenation vessel.
-
Add the catalyst (e.g., PtO₂ or 10% Pd/C) to the solution (typically 5-10 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction for the uptake of hydrogen. The reaction is typically complete within 24-48 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
If necessary, the product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.
Applications in CNS Drug Discovery: Targeting Serotonin and Sigma Receptors
The this compound scaffold has proven to be a particularly fruitful starting point for the development of ligands targeting CNS receptors, including serotonin (5-HT) and sigma (σ) receptors. These receptors are implicated in a wide range of neurological and psychiatric disorders, making them attractive targets for therapeutic intervention.
Case Study: Piclozotan - A 5-HT₁ₐ Receptor Partial Agonist
A prominent example of a drug candidate derived from a related scaffold is Piclozotan (SUN-N4057), a selective 5-HT₁ₐ receptor partial agonist that has been investigated for its neuroprotective effects in acute stroke.[5][6] The development of Piclozotan and its analogs underscores the potential of the benzyl-piperidine motif in modulating serotonergic neurotransmission.
Targeting Sigma Receptors for Neurodegenerative Diseases and Cancer
Derivatives of benzylpiperidine have also shown significant promise as ligands for sigma receptors.[7] Sigma-1 receptors are of particular interest due to their role in neuroprotection and their potential as therapeutic targets for neurodegenerative diseases and cancer. The 4-chlorobenzyl moiety can be a key pharmacophoric element for achieving high affinity and selectivity for the sigma-1 receptor.
Protocols for Biological Evaluation
To assess the therapeutic potential of novel compounds incorporating the this compound scaffold, a series of in vitro assays are essential. These assays are designed to determine the binding affinity and functional activity of the compounds at their intended biological targets.
Protocol 2: In Vitro Radioligand Binding Assay for the Human 5-HT₁ₐ Receptor
This protocol is designed to determine the binding affinity (Ki) of test compounds for the human 5-HT₁ₐ receptor.
Materials:
-
Cell membranes from a stable cell line expressing the human 5-HT₁ₐ receptor (e.g., CHO-K1 or HEK293 cells)
-
[³H]8-hydroxy-DPAT (radioligand)
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, and 0.1% (w/v) ascorbic acid, pH 7.4.[5]
-
Non-specific binding control: 10 µM Metergoline.[5]
-
Test compounds at various concentrations.
-
96-well microplates.
-
Filtration apparatus (e.g., Brandel M-24) and glass fiber filters (e.g., Whatman GF/C).[6]
-
Scintillation counter and scintillation fluid.
Procedure:
-
Reaction Setup: In a 96-well microplate, combine:
-
150 µL of the cell membrane preparation (containing 10 µg of protein).[5][6]
-
50 µL of the test compound at the desired concentration (or buffer for total binding).
-
50 µL of [³H]8-hydroxy-DPAT at a final concentration of 0.25 nM.[5]
-
For determination of non-specific binding, add 50 µL of 10 µM Metergoline instead of the test compound.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.[6]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[6]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: In Vitro [³⁵S]GTPγS Functional Binding Assay for 5-HT₁ₐ Receptor Agonism
This assay measures the functional activity of test compounds by quantifying their ability to stimulate the binding of [³⁵S]GTPγS to G-proteins upon receptor activation.
Materials:
-
Cell membranes expressing the human 5-HT₁ₐ receptor.
-
[³⁵S]GTPγS (radioligand).
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP (10 µM final concentration).
-
Test compounds at various concentrations.
-
Standard agonist (e.g., 5-HT or 8-OH-DPAT).
-
96-well microplates.
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Pre-incubation: Pre-incubate the cell membranes with the test compounds for 15 minutes at 30°C in the assay buffer containing GDP.
-
Initiation of Reaction: Add [³⁵S]GTPγS to a final concentration of ~0.1 nM to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Dry the filters and measure the bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the EC₅₀ and maximal stimulation (Emax) for each compound by non-linear regression of the concentration-response curves. The potency and efficacy of the test compounds are compared to a standard full agonist.
Structure-Activity Relationship (SAR) and Data Interpretation
The data obtained from these in vitro assays are crucial for establishing a structure-activity relationship (SAR), which guides the optimization of lead compounds.
Table 1: Representative In Vitro Binding Affinities of Benzylpiperidine Derivatives
| Compound ID | R¹ (on Piperidine N) | Target Receptor | Binding Affinity (Ki, nM) | Reference |
| BFP-1 | H | Sigma-1 | 10.9 ± 3.44 | |
| Analog 1 | 2-Phenylethyl | Sigma-1 | 1.2 | [8] |
| Analog 2 | 3-Phenylpropyl | Sigma-1 | 5.8 | [8] |
| Analog 3 | 4-Fluorobenzyl | Dopamine (D₄) | 134 | [9] |
| Analog 4 | 3-Fluorobenzyl | Dopamine (D₄) | 167 | [9] |
Note: The compounds listed are representative examples from the literature to illustrate the range of activities and are not all direct derivatives of this compound.
The data in Table 1 illustrates how modifications to the N-substituent of the piperidine ring and the nature of the benzyl group can significantly impact binding affinity and selectivity for different CNS targets. For instance, N-alkylation of the piperidine can modulate affinity for sigma receptors, while substitutions on the benzyl ring can fine-tune selectivity for dopamine receptor subtypes.
Visualizing the Workflow
The following diagrams illustrate the general workflow for the synthesis and evaluation of this compound derivatives.
Caption: General synthetic route to this compound and its N-substituted analogs.
Caption: Workflow for the in vitro biological evaluation of synthesized compounds.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and valuable starting point for the design and synthesis of novel drug candidates, particularly for CNS disorders. Its unique structural and physicochemical properties allow for the development of potent and selective ligands for key neurological targets such as serotonin and sigma receptors. The protocols outlined in this application note provide a solid foundation for researchers to synthesize, evaluate, and optimize compounds based on this promising scaffold. Future work in this area could explore the introduction of additional diversity at other positions of the piperidine ring and further investigate the therapeutic potential of these derivatives in a broader range of disease models.
References
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Kamei K, Maeda N, Nomura K, Shibata M, Katsuragi-Ogino R, Koyama M, et al. Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. Bioorganic & Medicinal Chemistry. 2006;14(6):1978–92. [Link]
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Mondick JT, Oo C, Patel D, Fujitani T, Shimizu K, Barrett JS. Population pharmacokinetics of the selective serotonin 5-HT1A receptor partial agonist piclozotan. American Journal of Therapeutics. 2009;16(2):106–15. [Link]
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5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]
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Xu M, et al. Studies of benzylpiperdine derivatives as sigma (σ) receptor ligands. INIS-IAEA. 2008. [Link]
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Baraldi AM, et al. Synthesis and pharmacological evaluation of 1-benzylpiperazine and 4-benzylpiperidine as potent sigma ligands. IRIS. 2007. [Link]
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Berardi F, et al. Synthesis and Structure-Activity Relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine Derivatives as Potent Sigma Ligands. Journal of Medicinal Chemistry. 2005;48(1):194-203. [Link]
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Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
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Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Journal of Pharmacological and Toxicological Methods. 2014;69(3):235-41. [Link]
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Hopkins CR, et al. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ACS Medicinal Chemistry Letters. 2022;13(4):623-630. [Link]
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Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Methods in Molecular Biology. 2002;190:37-52. [Link]
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Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry. 2021;48:116417. [Link]
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Application Notes and Protocols for the Biological Screening of 3-(4-Chlorobenzyl)-piperidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its derivatives have demonstrated a vast range of biological activities, including but not limited to anticancer, central nervous system (CNS) modulation, and anti-inflammatory effects.[3][4] The compound 3-(4-Chlorobenzyl)-piperidine belongs to this versatile class. The presence of the 4-chlorobenzyl moiety suggests potential interactions with targets that recognize aromatic and hydrophobic features, while the piperidine ring provides a basic nitrogen center crucial for interacting with various receptors and enzymes.[5]
Based on structure-activity relationship (SAR) studies of analogous N-benzyl and 4-benzylpiperidine derivatives, key potential target classes for this compound have been identified. These include sigma receptors (σ1 and σ2), monoamine transporters (dopamine, norepinephrine, and serotonin), and ion channels, particularly calcium channels.[6][7][8][9] Therefore, a systematic screening cascade is essential to elucidate the polypharmacology and identify the primary biological targets of this compound.
This document provides a comprehensive, multi-tiered strategy for the biological screening of this compound. It is designed not as a rigid template, but as a logical workflow, guiding researchers from initial broad-based screening to more focused mechanism-of-action studies. The causality behind experimental choices is explained to ensure scientific integrity and generate a robust data package for this compound of interest.
Part 1: Initial Compound Handling and Quality Control
Prior to initiating any biological screening, it is critical to ensure the quality and purity of the this compound sample.
1.1. Compound Identity and Purity Assessment:
-
Method: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Purpose: To confirm the chemical structure and assess the purity of the compound. A purity of >95% is recommended for biological screening.
1.2. Solubility Determination:
-
Method: Kinetic and thermodynamic solubility assays in aqueous buffers (e.g., Phosphate-Buffered Saline, PBS) and relevant assay buffers.
-
Purpose: To determine the solubility range of the compound and to prepare appropriate stock solutions. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions.
1.3. Stock Solution Preparation:
-
Protocol: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Subsequent dilutions should be made in the appropriate assay buffer, ensuring the final DMSO concentration is consistent across all experimental conditions and typically does not exceed 0.5% to avoid solvent-induced artifacts.
Part 2: Tier 1 - Primary Screening Cascade
The primary screening tier is designed to broadly assess the activity of this compound against the most probable target classes identified from literature analysis of structurally related compounds. A standard concentration of 10 µM is recommended for initial single-point screens.
Workflow for Tier 1 Primary Screening
Caption: Tier 1 Primary Screening Workflow for this compound.
General Cytotoxicity Assessment
It is crucial to first assess the general cytotoxicity of the compound to distinguish true target-specific effects from those caused by cell death.
Protocol 2.1.1: MTT Assay for Cytotoxicity
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][10]
-
Cell Line: A commonly used and well-characterized cell line such as HEK293 or HeLa is recommended.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with this compound at a final concentration of 10 µM (and a dilution series for dose-response if desired). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., 1% Triton X-100).
-
Incubate for 24-48 hours.
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[11]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2.1.2: Resazurin Assay for Cell Viability
This is a fluorescent-based assay that also measures metabolic activity.[1][3][13]
-
Procedure:
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
| Assay | Principle | Readout | Advantages |
| MTT | Mitochondrial reductase activity[10] | Colorimetric | Well-established, cost-effective |
| Resazurin | Cellular reductase activity[3] | Fluorescent | Higher sensitivity, non-destructive |
Target-Based Primary Screens
Protocol 2.2.1: Sigma-1 and Sigma-2 Receptor Binding Assay
This radioligand binding assay determines the ability of the test compound to displace a known radiolabeled ligand from the sigma receptors.[15]
-
Materials:
-
Procedure:
-
In a 96-well plate, combine the membrane preparation, radioligand (at a concentration near its Kd), and this compound (10 µM).
-
For non-specific binding, add a high concentration of a known non-radiolabeled ligand (e.g., haloperidol).
-
Incubate for 90-120 minutes at room temperature.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Calculate the percent inhibition of specific binding compared to the control (vehicle-treated) samples.
Protocol 2.2.2: Monoamine Transporter Uptake Assay
This assay measures the inhibition of neurotransmitter uptake into cells expressing the respective transporters.
-
Cell Lines: HEK293 cells stably expressing human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).
-
Materials:
-
Radiolabeled neurotransmitters: [³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin.
-
Known inhibitors as positive controls (e.g., GBR 12909 for DAT, desipramine for NET, and fluoxetine for SERT).
-
-
Procedure:
-
Plate the cells in a 96-well plate.
-
Pre-incubate the cells with this compound (10 µM) or control compounds for 15-30 minutes.
-
Add the respective radiolabeled neurotransmitter and incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
Terminate the uptake by washing the cells rapidly with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percent inhibition of neurotransmitter uptake.
Protocol 2.2.3: Calcium Channel Functional Assay (FLIPR)
A fluorescence-based assay using a calcium-sensitive dye to measure changes in intracellular calcium concentration upon channel activation. This is a common high-throughput screening method for ion channels.[17][18]
-
Cell Line: A cell line endogenously or recombinantly expressing the target voltage-gated calcium channel (e.g., Cav1.2, Cav2.2).
-
Materials:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A depolarizing agent (e.g., KCl) to activate the channel.
-
A known calcium channel blocker as a positive control (e.g., nifedipine).
-
-
Procedure:
-
Plate cells in a 96- or 384-well plate.
-
Load the cells with the calcium-sensitive dye.
-
Pre-incubate the cells with this compound (10 µM) or control compounds.
-
Use a Fluorometric Imaging Plate Reader (FLIPR) to measure the baseline fluorescence.
-
Add the depolarizing agent to activate the channels and continue to measure the fluorescence change over time.
-
-
Data Analysis: Calculate the percent inhibition of the calcium influx signal.
Part 3: Tier 2 - Hit Confirmation and Secondary Assays
Compounds that show significant activity (e.g., >50% inhibition or activation) in the primary screens are considered "hits" and should proceed to Tier 2 for confirmation and further characterization.
Workflow for Tier 2 Secondary Screening
Caption: Tier 2 Secondary Screening and Hit Characterization Workflow.
Dose-Response Analysis
-
Protocol: For each confirmed hit, perform the primary assay with a range of compound concentrations (e.g., 8-10 points, typically in half-log dilutions) to determine the potency (IC50 for inhibitors or EC50 for activators).
-
Data Analysis: Plot the percent inhibition/activation against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50/EC50 value.
Orthogonal and Functional Assays
These assays use a different detection method or measure a downstream functional effect to confirm the target engagement and rule out assay artifacts.
-
For Sigma Receptor Hits:
-
Functional Assay: Measure the modulation of ion channel activity (e.g., SK channels) in a cell line co-expressing the sigma receptor and the ion channel using automated patch-clamp electrophysiology.
-
-
For Monoamine Transporter Hits:
-
Orthogonal Assay: A fluorescence-based uptake assay using a fluorescent substrate instead of a radiolabeled one.
-
-
For Calcium Channel Hits:
Selectivity Profiling
It is important to assess the selectivity of the compound against related targets to understand its potential for off-target effects.
-
Protocol:
-
If the primary hit is on a specific monoamine transporter (e.g., DAT), test its activity against the other transporters (NET, SERT) in dose-response format.
-
If the hit is on a specific calcium channel subtype, test against a panel of other calcium channel subtypes.
-
Consider screening against a broader panel of receptors and enzymes known to interact with piperidine-based compounds (e.g., a panel of GPCRs, kinases). Commercial services are available for broad selectivity profiling.[3][21]
-
Preliminary ADME/Tox Profiling
Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties can help prioritize compounds for further development.
-
In Vitro Assays:
-
Metabolic Stability: Incubate the compound with liver microsomes and measure its depletion over time.
-
Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins using methods like equilibrium dialysis.
-
CYP450 Inhibition: Assess the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.
-
hERG Liability: Screen for potential cardiotoxicity by assessing the inhibition of the hERG potassium channel.
-
Conclusion
This structured, multi-tiered approach provides a robust framework for the comprehensive biological screening of this compound. By starting with a broad primary screen against rationally selected target classes and progressing to more detailed secondary and mechanistic studies, researchers can efficiently identify and characterize the biological activity of this compound. This systematic process is designed to generate high-quality, reproducible data, enabling informed decisions for the future development of this compound as a potential therapeutic agent or research tool.
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Labbox. (n.d.). Resazurin Cell Viability Assay. Retrieved from [Link]
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Elsevier. (n.d.). Piperidine-Based Drug Discovery - 1st Edition. Retrieved from [Link]
- Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188.
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Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]
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Uniba.it. (n.d.). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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Metrion Biosciences. (n.d.). Ion channel drug discovery and modern medicine. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
- Aldrich, C. C., et al. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry, 14(2), 275-288.
- Zhang, W., et al. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Journal of Cellular Biochemistry, 124(11), 1734-1748.
- Ahmed, L., et al. (2017). A Computational-Experimental Approach to Predict Drug-hERG Interactions. Frontiers in Pharmacology, 8, 521.
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Frontiers. (n.d.). Molecular Mechanism of Ion Channel Activation and Modulation. Retrieved from [Link]
- Editorial. (2024). Molecular mechanisms of ion channel activation and modulation. Frontiers in Pharmacology, 15, 1388439.
- Tringham, E., et al. (2009). A fluorescence-based high-throughput screening assay for the identification of T-type calcium channel blockers. Assay and Drug Development Technologies, 7(3), 266-280.
- PDI, G. M. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 22(15), 8112.
- Belardetti, F., et al. (2009). A fluorescence-based high-throughput screening assay for the identification of T-type calcium channel blockers. Assay and Drug Development Technologies, 7(3), 266-280.
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Eurofins DiscoverX. (2020, June 15). Eurofins DiscoverX GPCR Assays [Video]. YouTube. Retrieved from [Link]
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MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Retrieved from [Link]
- Abedin, M. J., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry, 70, 523-534.
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National Institutes of Health. (2016). SIGMA RECEPTOR BINDING ASSAYS. Retrieved from [Link]
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ResearchGate. (n.d.). Screening Unknown Novel Psychoactive Substances Using EI GC-MS Based Machine Learning. Retrieved from [Link]
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PubMed. (2018). New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. Retrieved from [Link]
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- Izenwasser, S., et al. (2003). SAR studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 13(14), 2341-2344.
- Saha, K., et al. (2012). Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters. Bioorganic & Medicinal Chemistry Letters, 22(16), 5289-5293.
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Application Notes and Protocols for the Analysis of 3-(4-Chlorobenzyl)-piperidine by HPLC and GC-MS
Introduction
3-(4-Chlorobenzyl)-piperidine is a key chemical intermediate and a structural motif found in various pharmacologically active compounds. Its presence as a starting material, intermediate, or potential impurity in drug substances necessitates the development of robust and reliable analytical methods for its quantification and identification. The piperidine nucleus is a common feature in many pharmaceuticals, contributing to their biological activity, which can range from antipsychotic to analgesic effects.[1] Therefore, ensuring the purity and quality of intermediates like this compound is critical in drug development and manufacturing.
This document provides detailed application notes and protocols for two orthogonal analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of this compound. The methodologies are developed with scientific integrity, drawing upon established principles of analytical chemistry and regulatory guidelines such as those from the International Council for Harmonisation (ICH).[2][3][4][5][6]
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆ClN (as free base) | |
| Molecular Weight | 209.71 g/mol (as free base) | Calculated |
| Appearance | Solid (hydrochloride salt) | |
| Polarity | Moderately polar basic compound | Inferred |
Note: The compound is often supplied as a hydrochloride salt (C₁₂H₁₆ClN · HCl, MW: 246.18 g/mol ), which has higher water solubility.
Part 1: High-Performance Liquid Chromatography (HPLC-UV) Method
Rationale for Method Selection: Reversed-phase HPLC (RP-HPLC) is a versatile and widely used technique for the analysis of moderately polar compounds like this compound. A C18 column is chosen for its universal applicability and excellent resolving power for such analytes.[7][8] UV detection is appropriate as the chlorobenzyl group contains a chromophore that absorbs in the UV region.
Experimental Protocol: HPLC-UV Analysis
1. Instrumentation and Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Analytical grade phosphoric acid or trifluoroacetic acid (TFA).
-
Standard of this compound hydrochloride.
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and peak shape for the analyte. |
| Mobile Phase | Acetonitrile:Water (with 0.1% Phosphoric Acid) (60:40, v/v) | A common mobile phase for piperidine derivatives, offering good separation. Phosphoric acid helps to protonate the piperidine nitrogen, reducing peak tailing.[9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good efficiency. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Detection Wavelength | 225 nm | The chlorobenzyl moiety provides UV absorbance; 225 nm is a common wavelength for this type of aromatic system. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any common impurities. |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound hydrochloride standard and dissolve it in a 10 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh an appropriate amount of the sample, dissolve it in the mobile phase to a known volume to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[10]
4. Method Validation (as per ICH Q2(R1) Guidelines): [2][3][5][6]
-
Specificity: Analyze a blank (mobile phase) and a spiked sample to ensure no interference at the retention time of the analyte.
-
Linearity: Inject the working standard solutions in triplicate and plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[9]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[9]
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a sample matrix at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.
-
The relative standard deviation (RSD) should be within acceptable limits (typically <2%).
-
HPLC Experimental Workflow
Caption: HPLC analysis workflow for this compound.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
Rationale for Method Selection: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound, being amenable to volatilization, can be effectively analyzed by GC. The mass spectrometer provides high selectivity and structural information, making it ideal for impurity identification and confirmation of the main component. A non-polar capillary column is suitable for this type of analysis.[11][12]
Experimental Protocol: GC-MS Analysis
1. Instrumentation and Consumables:
-
GC system equipped with an autosampler, a split/splitless injector, and coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Ultra-high purity helium as the carrier gas.
-
GC-MS grade solvents (e.g., methanol, dichloromethane) for sample preparation.
-
Standard of this compound.
2. GC-MS Conditions:
| Parameter | Condition | Rationale |
| Column | DB-5ms (or equivalent 5% phenyl-polysiloxane), 30 m x 0.25 mm, 0.25 µm | A robust, general-purpose column providing good separation for a wide range of compounds. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas, standard for GC-MS applications. |
| Injector Temperature | 250 °C | Ensures efficient volatilization of the analyte without thermal degradation. |
| Injection Mode | Split (e.g., 20:1 ratio) | Prevents column overloading and ensures sharp peaks. |
| Oven Temperature Program | Initial: 100 °C, hold for 1 min. Ramp: 15 °C/min to 280 °C, hold for 5 min. | A temperature gradient is used to separate compounds with different boiling points effectively.[13] |
| MS Transfer Line Temp | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temperature | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns.[14] |
| Mass Range | m/z 40-450 | A wide enough range to capture the molecular ion and key fragment ions. |
| Scan Mode | Full Scan (for identification) and/or Selected Ion Monitoring (SIM, for quantification) | Full scan provides a complete mass spectrum for identification, while SIM mode increases sensitivity for trace analysis. |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of dilutions in methanol to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Sample Preparation: Dissolve a weighed amount of the sample in methanol to a known volume to achieve a concentration within the calibration range.
4. Data Analysis and Interpretation:
-
Identification: The identity of this compound is confirmed by comparing its retention time and the fragmentation pattern of its mass spectrum with that of a reference standard.
-
Expected Fragmentation: The piperidine ring and the chlorobenzyl moiety will produce characteristic fragment ions under EI conditions.[15][16] Common fragmentation pathways include cleavage of the bond between the piperidine ring and the benzyl group.
-
Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic ion (e.g., the molecular ion or a major fragment ion) against the concentration of the standard solutions.
GC-MS Experimental Workflow
Caption: GC-MS analysis workflow for this compound.
Summary and Conclusion
The HPLC-UV and GC-MS methods detailed in this document provide robust and reliable approaches for the analysis of this compound. The HPLC method is well-suited for routine quality control, offering excellent quantitation capabilities. The GC-MS method provides an orthogonal technique that is highly specific and invaluable for impurity identification and structural confirmation. The choice of method will depend on the specific analytical need, whether it is for routine purity testing, stability studies, or in-depth impurity profiling. Both methods should be properly validated according to ICH guidelines to ensure they are suitable for their intended purpose.[2][6]
References
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ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. [Link]
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ICH. Quality Guidelines. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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OUCI. Q2(R1) Validation of Analytical Procedures. [Link]
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United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
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SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. [Link]
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BIOSYNCE. Piperidin-3-one Hydrochloride CAS 61644-00-6. [Link]
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Vuyyuru, N. R., et al. (2020). A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization. Asian Journal of Chemistry, 32(11), 2821-2828. [Link]
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PubChem. 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid. [Link]
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SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. [Link]
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Nonaqueous capillary electrophoresis chiral separations with quaternary ammonium beta-cyclodextrin. PubMed. [Link]
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Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. ResearchGate. [Link]
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Agilent Technologies. Sample Preparation Fundamentals for Chromatography. [Link]
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Human Metabolome Database. Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized). [Link]
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Recent applications and chiral separation development based on stationary phases in open tubular capillary electrochromatography (2019–2022). NIH. [Link]
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Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
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Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]
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Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. [Link]
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Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. White Rose Research Online. [Link]
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GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. ResearchGate. [Link]
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GC-MS Chemical Characterization and Antibacterial Effect of the Essential oil of Piper mosenii. MDPI. [Link]
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Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine Analogues With Monoamine Transporters: Structure-Activity Relationship Study of Structurally Constrained 3,6-disubstituted Piperidine Analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine. PubMed. [Link]
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Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. PubMed. [Link]
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Application Notes and Protocols for the Synthesis of 3-(4-Chlorobenzyl)-piperidine Derivatives
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and natural alkaloids.[1] Specifically, 3-substituted piperidines are key building blocks for a wide range of biologically active compounds, including analgesics, anti-inflammatory agents, and neuroscience research tools.[2][3] The 3-(4-chlorobenzyl)piperidine moiety, in particular, combines the conformational rigidity of the piperidine ring with the lipophilic and electronically distinct 4-chlorobenzyl group, making it a valuable synthon in drug discovery programs.
This guide provides an in-depth exploration of two robust and widely applicable experimental strategies for the synthesis of 3-(4-chlorobenzyl)piperidine derivatives. As a senior application scientist, this document moves beyond a simple recitation of steps; it elucidates the underlying chemical principles, explains the rationale behind procedural choices, and offers field-proven insights to help researchers navigate common challenges. The protocols are designed to be self-validating, incorporating essential characterization and purification steps to ensure the integrity of the final compound.
Strategic Overview: Constructing the Target Scaffold
The synthesis of 3-(4-chlorobenzyl)piperidine can be approached from two primary strategic standpoints:
-
Ring Formation Strategy: Constructing the piperidine ring from acyclic precursors where the 4-chlorobenzyl substituent is incorporated from the outset. This often involves intramolecular cyclization reactions.
-
Ring Modification Strategy: Starting with a pre-formed pyridine or piperidine ring and introducing the 3-(4-chlorobenzyl) substituent. This is often a more direct and modular approach.
The protocols detailed in this document will focus on the Ring Modification strategy, which offers greater flexibility and often relies on more predictable and scalable reactions.
Caption: High-level strategies for the synthesis of 3-substituted piperidines.
Protocol 1: Synthesis via Catalytic Hydrogenation of a Pyridine Precursor
This method is arguably one of the most reliable and high-yielding routes. It involves the synthesis of a 3-(4-chlorobenzyl)pyridine intermediate, followed by the complete reduction of the aromatic pyridine ring to the corresponding piperidine.
Principle & Causality
The core of this strategy lies in the robustness of catalytic hydrogenation for converting stable aromatic pyridines into saturated piperidines.[4] The pyridine ring is electron-deficient and requires forcing conditions (high pressure, elevated temperature) or highly active catalysts (e.g., Platinum, Rhodium) for reduction. The addition of an acid, such as HCl or acetic acid, protonates the pyridine nitrogen, activating the ring towards reduction and often accelerating the reaction. The choice of catalyst is critical; Platinum(IV) oxide (PtO₂, Adams' catalyst) is highly effective for this transformation.
Experimental Protocol
Step A: Synthesis of 3-(4-chlorobenzyl)pyridine
This intermediate can be prepared via numerous cross-coupling methods. For this protocol, we will assume the intermediate is available or has been synthesized via a standard procedure like a Kumada or Suzuki coupling.
Step B: Catalytic Hydrogenation
| Reagent/Material | Quantity | M.W. | Moles | Notes |
| 3-(4-Chlorobenzyl)pyridine | 5.00 g | 203.67 | 24.55 mmol | Starting material |
| Platinum(IV) oxide (PtO₂) | 250 mg | 227.08 | 1.10 mmol | Catalyst (5 mol%) |
| Glacial Acetic Acid | 100 mL | - | - | Solvent and activator |
| Hydrogen Gas (H₂) | 50-100 psi | 2.02 | - | Reducing agent |
Procedure:
-
Vessel Preparation: To a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus), add 3-(4-chlorobenzyl)pyridine (5.00 g, 24.55 mmol) and Platinum(IV) oxide (250 mg, 5 mol%).
-
Solvent Addition: Carefully add glacial acetic acid (100 mL). The solvent serves to dissolve the substrate and activate the pyridine ring for reduction.
-
System Purge: Seal the vessel securely. Purge the system three times with nitrogen gas to remove all oxygen, followed by three purges with hydrogen gas.
-
Reaction: Pressurize the vessel with hydrogen gas to 50-100 psi. Begin vigorous stirring or shaking and heat the reaction to 50-60 °C. The catalyst, initially a dark brown powder, will be reduced in situ to finely dispersed platinum black, the active catalyst.
-
Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 12-24 hours when hydrogen uptake ceases.
-
Work-up:
-
Cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite pad with additional methanol or ethyl acetate (50 mL) to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to remove the acetic acid.
-
Dissolve the residue in dichloromethane (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude oil by flash column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) to afford pure 3-(4-chlorobenzyl)piperidine.
Protocol 2: Synthesis via Reductive Amination
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine.[5][6][7] This protocol describes an intramolecular variation to construct the piperidine ring.
Principle & Causality
This advanced strategy involves the synthesis of a linear amino-ketone precursor which, under acidic conditions, undergoes spontaneous cyclization to an iminium ion. This intermediate is then reduced by a mild and selective reducing agent like sodium cyanoborohydride (NaBH₃CN). NaBH₃CN is chosen for its unique property of being stable in mildly acidic conditions and its selectivity for reducing protonated imines much faster than ketones, allowing the one-pot cyclization/reduction to proceed efficiently.[5]
Caption: Simplified workflow for intramolecular reductive amination.
Experimental Protocol (Illustrative)
Note: The synthesis of the starting 5-amino-1-(4-chlorophenyl)hexan-2-one is a multi-step process and is provided here as a representative precursor.
| Reagent/Material | Quantity | M.W. | Moles | Notes |
| 5-Amino-1-(4-chlorophenyl)hexan-2-one HCl | 5.00 g | 264.17 | 18.93 mmol | Starting material |
| Sodium Cyanoborohydride (NaBH₃CN) | 1.43 g | 62.84 | 22.71 mmol | Reducing agent (1.2 eq) |
| Methanol | 150 mL | - | - | Solvent |
| Acetic Acid | ~1 mL | - | - | For pH adjustment |
Procedure:
-
Dissolution: Dissolve the amino-ketone hydrochloride salt (5.00 g, 18.93 mmol) in methanol (150 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Add sodium cyanoborohydride (1.43 g, 22.71 mmol) to the solution.
-
pH Adjustment: Monitor the pH of the reaction mixture using wet pH paper. Carefully add glacial acetic acid dropwise until the pH is maintained between 4 and 5. This pH range is optimal for iminium ion formation without significantly degrading the reducing agent.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 2M HCl until gas evolution (HCN and H₂) ceases. This step must be performed in a well-ventilated fume hood.
-
Work-up:
-
Adjust the pH of the solution to >10 by adding 4M NaOH solution.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by flash column chromatography (silica gel, 0-10% methanol in dichloromethane with 0.1% triethylamine) to yield the cis and trans isomers of 3-(4-chlorobenzyl)-6-methylpiperidine. The stereochemical outcome will depend on the specific substrate and conditions.
Data and Method Comparison
| Parameter | Protocol 1 (Hydrogenation) | Protocol 2 (Reductive Amination) |
| Starting Materials | Substituted Pyridine | Acyclic Amino-Ketone |
| Key Reagents | PtO₂, H₂ (gas) | NaBH₃CN, Acid |
| Typical Yield | High (85-95%) | Moderate to Good (60-80%) |
| Scalability | Excellent; well-suited for large scale | Good; requires careful pH and safety control |
| Stereocontrol | Typically yields a cis/trans mixture | Stereochemistry depends on precursor and cyclization transition state |
| Advantages | High yield, clean reaction, reliable | Convergent, builds ring in one step |
| Disadvantages | Requires high-pressure equipment | Use of toxic NaBH₃CN, precursor synthesis can be long |
Safety and Hazard Information
-
4-Chlorobenzyl Chloride: This compound is a lachrymator and is harmful if swallowed, inhaled, or in contact with skin.[8][9][10] Always handle in a certified chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is highly toxic if inhaled or ingested and can be metabolized to cyanide.[11] It reacts with acids to liberate highly toxic hydrogen cyanide gas.[12][13] All manipulations, especially the quenching step with acid, must be performed in a well-ventilated fume hood.[14][15] Ensure a cyanide antidote kit is available in the laboratory.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly maintained and operated by trained personnel. Always purge the system thoroughly with an inert gas before and after the reaction.
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National Center for Biotechnology Information. (n.d.). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. PubMed Central. Retrieved from [Link]
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ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]
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ResearchGate. (2021). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. Retrieved from [Link]
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- Pearson+. (n.d.). Show how to synthesize the following amines from the indicated st.... Study Prep.
- Google Patents. (n.d.). CH633264A5 - N-alkyl-piperidine DERIVATIVES.
- Jakhmola, S., et al. (n.d.). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Retrieved from an international journal of pharmaceutical sciences.
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National Center for Biotechnology Information. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives.... Retrieved from [Link]
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Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Retrieved from [Link]
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Al-Zahrani, M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved from [Link]
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MDPI. (2020). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]
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PubMed. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Retrieved from [Link]
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ResearchGate. (2023). (PDF) Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Retrieved from [Link]
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ResearchGate. (2022). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. Retrieved from [Link]
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PubMed. (2012). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PubMed Central. Retrieved from [Link]
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PubMed Central. (2023). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Retrieved from [Link]
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Scilit. (n.d.). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Retrieved from [Link]
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Semantic Scholar. (2012). RECENT ADVANCES ON THE SYNTHESIS OF PIPERIDINES THROUGH RUTHENIUM-CATALYZED RING-CLOSING METATHESIS (RCM) REACTIONS. Retrieved from [Link]
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The Strategic Utility of 3-(4-Chlorobenzyl)-piperidine as a Versatile Chemical Intermediate in Drug Discovery
Introduction: The Piperidine Scaffold and the Significance of 3-(4-Chlorobenzyl)-piperidine
The piperidine ring is a paramount structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of clinically successful drugs and biologically active molecules.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow for optimal binding to a diverse range of biological targets. Within this important class of heterocycles, this compound emerges as a particularly valuable chemical intermediate. The presence of a secondary amine offers a reactive handle for a multitude of chemical transformations, while the 3-substituted chlorobenzyl group provides a specific steric and electronic profile that can be exploited to fine-tune the pharmacological activity of the resulting derivatives. The chlorine atom, in particular, can enhance metabolic stability and modulate lipophilicity, key parameters in drug design.
This guide provides a comprehensive overview of the applications of this compound as a chemical intermediate, complete with detailed protocols for its derivatization and its utility in the synthesis of pharmacologically active agents, with a focus on sigma (σ) receptor ligands, which have shown promise in the treatment of pain and neurological disorders.[2][3]
Physicochemical Properties of this compound Hydrochloride
For practical laboratory use, this compound is often handled as its hydrochloride salt to improve stability and ease of handling. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆ClN · HCl | |
| Molecular Weight | 246.18 g/mol | |
| Appearance | Solid | |
| InChI Key | HIUXLJMLSDJUNC-UHFFFAOYSA-N | |
| SMILES String | ClC(C=C1)=CC=C1CC2CNCCC2.Cl |
Core Synthetic Transformations: Functionalization of the Piperidine Nitrogen
The secondary amine of this compound is the primary site for chemical modification, enabling the synthesis of a diverse library of derivatives. Two of the most fundamental and widely employed transformations are N-alkylation and reductive amination.
Diagram: Synthetic Utility of this compound
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Chlorobenzyl)-piperidine
Welcome to the technical support center for the synthesis of 3-(4-Chlorobenzyl)-piperidine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important piperidine derivative. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and explanations of the underlying chemical principles to ensure your success in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format to directly tackle your experimental hurdles.
Reductive Amination Pathway
Q1: I am attempting to synthesize this compound via reductive amination of 4-chlorobenzaldehyde and 3-aminopiperidine, but my yields are consistently low. What are the likely causes and how can I improve them?
A1: Low yields in reductive amination are a frequent challenge and can stem from several factors. The reaction proceeds in two main stages: the formation of an imine intermediate, followed by its reduction.[1] A bottleneck at either stage will impact your overall yield.
Causality & Troubleshooting Steps:
-
Inefficient Imine Formation: The equilibrium between the aldehyde/amine and the imine may not be favorable.[2]
-
Solution: Add a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture. This removes water, which is a byproduct of imine formation, and drives the equilibrium towards the desired intermediate.[2] A catalytic amount of a weak acid, like acetic acid, can also promote imine formation.[3]
-
-
Premature Reduction of the Aldehyde: If you are using a strong reducing agent like sodium borohydride (NaBH₄), it can reduce the starting aldehyde to 4-chlorobenzyl alcohol before it has a chance to form the imine.[4]
-
Solution: Opt for a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is less likely to reduce the aldehyde and is particularly effective for the reduction of the iminium ion formed in situ.[3][5] Alternatively, if using NaBH₄, adopt a stepwise procedure: first, stir the aldehyde and amine together to allow for imine formation, and then add the NaBH₄.[5]
-
-
Side Reactions of the Aldehyde: 4-Chlorobenzaldehyde can undergo side reactions, such as Cannizzaro reaction, under basic conditions, though this is less common under typical reductive amination conditions.
-
Solution: Ensure your reaction conditions are not strongly basic. If a base is required, use a non-nucleophilic, sterically hindered base.
-
Q2: I am observing multiple spots on my TLC plate after my reductive amination reaction, even after a standard workup. What are these byproducts and how can I minimize them?
A2: The formation of multiple byproducts is indicative of competing reaction pathways. Identifying these byproducts is key to optimizing your reaction.
Common Byproducts and Prevention:
-
Overalkylation: The newly formed secondary amine product can react with another molecule of 4-chlorobenzaldehyde to form a tertiary amine.
-
Prevention: Use a stoichiometric amount of the aldehyde or a slight excess of the 3-aminopiperidine.[5] A slow, controlled addition of the aldehyde to the reaction mixture can also help to minimize this side reaction.
-
-
Starting Materials: Unreacted 4-chlorobenzaldehyde and 3-aminopiperidine may still be present.
-
Prevention: Monitor the reaction progress by TLC to ensure complete consumption of the limiting reagent. If the reaction has stalled, consider adding more of the excess reagent or extending the reaction time.
-
-
4-Chlorobenzyl Alcohol: As mentioned in Q1, this arises from the premature reduction of the aldehyde.
-
Prevention: Use a milder reducing agent like NaBH(OAc)₃.[3]
-
N-Alkylation Pathway
Q3: I am trying to synthesize this compound by reacting piperidine with 4-chlorobenzyl chloride, but the reaction is messy and I am getting a significant amount of a white precipitate that is insoluble in my organic solvent. What is happening?
A3: This is a classic issue in the N-alkylation of amines. The precipitate is likely a quaternary ammonium salt, formed by the overalkylation of your desired product.[6]
Causality & Troubleshooting Steps:
-
Overalkylation: The product, this compound, is a secondary amine and can react further with 4-chlorobenzyl chloride to form a tertiary amine, and subsequently a quaternary ammonium salt.
-
Solution: The key is to control the stoichiometry. Use a significant excess of piperidine relative to 4-chlorobenzyl chloride. This increases the probability that the alkylating agent will react with the more abundant starting amine rather than the product.[6] A slow, dropwise addition of the 4-chlorobenzyl chloride to a stirred solution of piperidine is also highly recommended.[7]
-
-
Reaction Conditions: The choice of base and solvent can influence the extent of overalkylation.
Q4: My N-alkylation reaction is very slow and gives a low yield of the desired product. How can I drive the reaction to completion?
A4: Slow reaction rates in N-alkylations can often be attributed to insufficient reactivity of the electrophile or suboptimal reaction conditions.
Improving Reaction Rate and Yield:
-
Activating the Alkyl Halide: While 4-chlorobenzyl chloride is reasonably reactive, its reactivity can be enhanced.
-
Solution: Consider converting the 4-chlorobenzyl chloride to the more reactive 4-chlorobenzyl bromide or iodide in situ by adding a catalytic amount of sodium iodide or potassium iodide (Finkelstein reaction).
-
-
Temperature: The reaction may require thermal energy to proceed at a reasonable rate.
-
Solution: Gently heating the reaction mixture can significantly increase the reaction rate. Monitor the reaction closely by TLC to avoid decomposition or the formation of byproducts at elevated temperatures.[9]
-
Purification Challenges
Q5: I am having difficulty purifying this compound from the reaction mixture. What are the best strategies for purification?
A5: Purification of amine products can be challenging due to their basic nature. A combination of techniques is often necessary to achieve high purity.
Effective Purification Strategies:
-
Acid-Base Extraction: This is a powerful technique for separating basic amines from neutral or acidic impurities.
-
Protocol: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer as the hydrochloride salt. Wash the aqueous layer with the organic solvent to remove any remaining neutral impurities. Then, basify the aqueous layer with a base (e.g., 1M NaOH) to deprotonate the amine, which will precipitate or can be extracted back into an organic solvent.[10]
-
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method.[11]
-
Protocol: The hydrochloride salt of this compound is often a crystalline solid.[12] After acid-base extraction, you can isolate the hydrochloride salt by evaporating the acidic aqueous solution or by precipitating it from an organic solution by adding a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or dioxane). The resulting solid can then be recrystallized from a suitable solvent system (e.g., ethanol/ether).
-
-
Column Chromatography: While amines can sometimes be problematic on silica gel due to tailing, it is a viable option with the right conditions.
-
Protocol: Use a mobile phase containing a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to suppress tailing. Alternatively, use a different stationary phase, such as alumina.
-
Synthetic Pathway Overviews
Below are diagrams illustrating the primary synthetic routes to this compound.
Caption: Reductive amination pathway.
Caption: N-Alkylation pathway.
Caption: Suzuki coupling followed by reduction pathway.
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and the purity of your starting materials.
Protocol 1: Synthesis via Reductive Amination
This protocol is based on established methods for the reductive amination of aldehydes with amines using sodium triacetoxyborohydride.[2][13]
| Step | Procedure |
| 1 | To a stirred solution of 3-aminopiperidine (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add 4-chlorobenzaldehyde (1.1 eq). |
| 2 | Stir the mixture at room temperature for 30 minutes to allow for imine formation. |
| 3 | Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. |
| 4 | Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC). |
| 5 | Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. |
| 6 | Separate the organic layer and extract the aqueous layer with DCM (3 x volume of aqueous layer). |
| 7 | Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. |
| 8 | Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product. |
| 9 | Purify the crude product by acid-base extraction followed by crystallization of the hydrochloride salt, or by silica gel column chromatography. |
Protocol 2: Synthesis via N-Alkylation
This protocol is adapted from general procedures for the N-alkylation of secondary amines with alkyl halides.[7][9]
| Step | Procedure |
| 1 | To a stirred solution of piperidine (3.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq.). |
| 2 | Add 4-chlorobenzyl chloride (1.0 eq.) dropwise to the suspension at room temperature under a nitrogen atmosphere. |
| 3 | Heat the reaction mixture to 50-60°C and monitor the reaction progress by TLC. |
| 4 | Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. |
| 5 | Concentrate the filtrate under reduced pressure. |
| 6 | Dissolve the residue in dichloromethane and wash with water, followed by brine. |
| 7 | Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. |
| 8 | Purify the crude product as described in Protocol 1. |
Protocol 3: Synthesis via Suzuki Coupling and Reduction
This two-step protocol involves a Suzuki-Miyaura cross-coupling followed by pyridine ring hydrogenation.[13]
| Step | Procedure |
| Part A: Suzuki Coupling | |
| 1 | In a reaction vessel, combine 3-pyridylboronic acid (1.2 eq), 4-chlorobenzyl bromide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq). |
| 2 | Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water). |
| 3 | Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed, as monitored by TLC. |
| 4 | Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine. |
| 5 | Dry the organic layer, concentrate, and purify by column chromatography to obtain 3-(4-chlorobenzyl)-pyridine. |
| Part B: Pyridine Reduction | |
| 6 | Dissolve the 3-(4-chlorobenzyl)-pyridine from Part A in a suitable solvent such as acetic acid or ethanol. |
| 7 | Add a hydrogenation catalyst (e.g., PtO₂). |
| 8 | Subject the mixture to hydrogenation (e.g., using a Parr hydrogenator) until the pyridine ring is fully reduced. |
| 9 | Filter off the catalyst, neutralize the solution, and perform an extractive workup. |
| 10 | Purify the crude product as described in Protocol 1. |
References
- Application Notes and Protocols for N-Alkylation of (S)-3-(4-Fluorobenzyl)piperidine. Benchchem. [URL not available]
-
3-pyridylboronic acid - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry. [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. National Institutes of Health. [Link]
- Method for preparing 4-piperidyl piperidine.
-
Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
-
Show how to synthesize the following amines from the indicated st... Pearson+. [Link]
-
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health. [Link]
- Method for preparing piperazines.
-
Suzuki cross-coupling reaction. YouTube. [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]
- Preparation method of piperidine and derivatives thereof.
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. National Institutes of Health. [Link]
-
A Facile Synthesis of 3-(Substituted benzyl)piperidines. ResearchGate. [Link]
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. echemi.com [echemi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. This compound hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 3-(4-Chlorobenzyl)-piperidine
Welcome to the technical support guide for the purification of 3-(4-Chlorobenzyl)-piperidine. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols for researchers, chemists, and drug development professionals. Our goal is to equip you with the expertise to overcome common purification challenges and obtain high-purity material for your downstream applications.
Introduction
This compound is a key intermediate in pharmaceutical synthesis.[1] Like many piperidine derivatives, its synthesis can result in a crude product containing various impurities, including unreacted starting materials, byproducts, and degradation products.[2] Effective purification is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[3] This guide is structured to address specific issues you may encounter during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Based on general piperidine synthesis, common impurities can be categorized as follows:
-
Process-Related Impurities: Unreacted starting materials such as pyridine or piperidine precursors, and byproducts from side reactions.[2][4] For instance, if the synthesis involves the hydrogenation of a pyridine derivative, residual pyridine is a common impurity.[2][5]
-
Reagent-Related Impurities: Byproducts from reagents used in the synthesis that may have similar properties to the target compound.[2]
-
Degradation Products: Piperidine and its derivatives can be susceptible to oxidation, often leading to discoloration (e.g., a yellow or brown tint).[2][6]
-
Isomeric Impurities: For 3-substituted piperidines, cis/trans diastereomers can be formed, which often present a significant separation challenge.[7]
-
Residual Solvents and Water: Solvents from the reaction or aqueous workup procedures are common.[2]
Q2: My this compound is a yellow or brownish oil/solid. What causes this and is it harmful?
A2: A yellow or brown discoloration is typically indicative of oxidation products.[2] While present in small amounts, these impurities can potentially interfere with subsequent reactions or biological assays. For use in pharmaceutical development, it is crucial to remove them.
Q3: Should I purify this compound as a free base or as a salt?
A3: The choice depends on the physical state of your compound and the nature of the impurities. The hydrochloride salt of this compound is a solid, which is often easier to purify by recrystallization.[8] If your free base is an oil, converting it to a crystalline salt can greatly simplify purification.[9] This strategy is also effective for removing certain impurities.[2]
Q4: What are the primary methods for purifying this compound?
A4: The most effective purification techniques for piperidine derivatives are:
-
Recrystallization: Ideal for solid materials, including the hydrochloride salt. This method is excellent for removing small amounts of impurities.[2][10]
-
Flash Column Chromatography: A versatile technique for separating compounds with different polarities. It is particularly useful for removing byproducts with similar properties to the desired product.[11]
-
Distillation: Suitable for thermally stable liquids. However, given the relatively high molecular weight of this compound, vacuum distillation would be necessary.
-
Acid-Base Extraction: Can be used to remove neutral or acidic impurities from the basic piperidine product.
-
Salt Formation: Forming a salt can help to selectively precipitate the desired compound, leaving impurities behind in the solution. For example, forming a carbonate salt is a known method to remove pyridine impurities.[2][12]
Troubleshooting Guide: Specific Purification Issues
Issue 1: Persistent Yellow/Brown Discoloration in the Final Product
Q: I've purified my this compound by chromatography, but it still has a yellow tint. How can I obtain a colorless product?
A: This indicates the presence of persistent, likely oxidized, impurities. While chromatography is effective, some impurities may co-elute with the product.
Troubleshooting Protocol:
-
Activated Carbon Treatment: Dissolve the colored product in a suitable organic solvent (e.g., ethanol, ethyl acetate). Add a small amount (1-2% by weight) of activated carbon. Heat the mixture gently with stirring for 15-30 minutes. Filter the hot solution through a pad of Celite to remove the carbon. The filtrate should be colorless. Remove the solvent under reduced pressure.
-
Recrystallization: If the product is solid, recrystallization is a powerful method for color removal.[2] Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature. The colored impurities may remain in the mother liquor.
-
Chemical Reduction: In some cases, trace impurities can be removed by a mild reduction. However, this should be approached with caution to avoid reducing the chlorobenzyl group. A bisulfite wash during the workup can sometimes help remove colored impurities.
Issue 2: Difficulty in Removing Starting Materials or Closely Related Byproducts
Q: My HPLC/GC-MS analysis shows a significant peak corresponding to a starting material or a byproduct with very similar polarity to my product. How can I improve the separation?
A: This is a common challenge, especially when impurities have similar functional groups and molecular weights to the desired compound.
Troubleshooting Protocol:
-
Optimize Flash Chromatography Conditions:
-
Solvent System: Experiment with different solvent systems. A mixture of a non-polar solvent (e.g., hexane, heptane) and a polar solvent (e.g., ethyl acetate, isopropanol) is a good starting point. Adding a small amount of a tertiary amine (e.g., triethylamine, ~0.1-1%) to the mobile phase can improve peak shape and reduce tailing for basic compounds like piperidines.
-
Stationary Phase: If silica gel does not provide adequate separation, consider using alumina or a reverse-phase C18 column.[3][13]
-
-
Recrystallization as an Orthogonal Method: If chromatography is insufficient, recrystallization can be very effective.[14] The crystal lattice of the desired compound may exclude impurities of a different shape and size. Experiment with various solvents to find one that provides good discrimination.[2]
-
Salt Formation and Crystallization: Convert the free base to its hydrochloride or another salt. The salt will have different solubility properties, potentially allowing for a more effective recrystallization.[9]
Issue 3: Product Fails to Crystallize and Remains an Oil
Q: My this compound is a pure oil according to NMR and HPLC, but I cannot get it to crystallize. How can I solidify my product?
A: The inability to crystallize can be due to the intrinsic properties of the compound (low melting point) or the presence of minor impurities that inhibit crystal formation.
Troubleshooting Protocol:
-
Convert to a Crystalline Salt: This is the most reliable method. Dissolve the oily free base in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in the same solvent (or bubble HCl gas through the solution) until precipitation is complete. The resulting hydrochloride salt is likely to be a crystalline solid that can be collected by filtration.[15]
-
Solvent/Anti-Solvent Crystallization: Dissolve the oil in a minimum amount of a "good" solvent in which it is highly soluble.[2] Slowly add a "poor" solvent (anti-solvent) in which the compound is insoluble until the solution becomes turbid. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.
-
Scratching and Seeding: If you observe some solid formation, use a glass rod to scratch the inside of the flask at the liquid's surface. The small glass particles can act as nucleation sites. If you have a small amount of solid product from a previous batch, add a tiny crystal (a "seed") to the solution to induce crystallization.
Issue 4: Separation of Cis/Trans Diastereomers
Q: My synthesis has produced a mixture of cis and trans isomers of this compound. How can I separate them?
A: Separating diastereomers is a significant challenge due to their similar physical properties.[16]
Troubleshooting Protocol:
-
Preparative HPLC: This is often the most effective method for separating diastereomers. A chiral stationary phase may not be necessary, as diastereomers have different physical properties. Method development on an analytical scale is crucial to find the right column and mobile phase combination.[13]
-
Diastereomeric Salt Resolution: If the isomers are chiral, you can react the mixture with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization.[14]
-
Epimerization: In some cases, it may be possible to convert the unwanted isomer to the desired one under thermodynamic or kinetic control.[7] This is an advanced technique that requires careful reaction development.
Key Experimental Protocols
Protocol 1: Recrystallization of this compound Hydrochloride
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of crude product in various solvents (e.g., isopropanol, ethanol, acetonitrile, water, or mixtures). A good solvent will dissolve the compound when hot but not when cold.[2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated carbon. Reheat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.[2]
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography of this compound Free Base
-
Stationary Phase: Pack a glass column with silica gel as a slurry in the initial mobile phase solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Remember to add 0.1-1% triethylamine to the mobile phase to prevent streaking.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualization of Purification Workflow
Decision Tree for Purification Method Selection
This diagram outlines a logical approach to choosing the appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
General Purification Workflow
This diagram illustrates a typical sequence of steps in the purification process.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. This compound hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemrevlett.com [chemrevlett.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 13. Separation of 1-Benzyl-4-piperidone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. CHROMATOGRAPHIC SEPARATION AND PURIFICATION | CUTTING-EDGE TECHNOLOGY PLATFORMS | COMPETENCY | Sunny Pharmtech Inc. [sunnypharmtech.com]
improving yield and purity of 3-(4-Chlorobenzyl)-piperidine
Welcome to the technical support center for 3-(4-Chlorobenzyl)-piperidine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the synthesis and purification of this valuable piperidine intermediate. As a key building block in pharmaceutical development, achieving high yield and purity is paramount.[1][2] This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions, ensuring you can optimize your experimental outcomes with confidence.
Troubleshooting Guide: From Reaction to Pure Product
This section addresses specific issues encountered during the synthesis and purification of this compound, focusing on the common synthetic route of catalytic hydrogenation of 3-(4-chlorobenzyl)-pyridine.
Problem 1: Low Reaction Yield
Q: My hydrogenation reaction has stalled or resulted in a very low yield of the desired this compound. What are the potential causes and how can I fix this?
A: Low yield is a frequent issue that can often be traced back to catalyst activity, reaction conditions, or substrate quality. Let's break down the causality and solutions.
Potential Causes & Step-by-Step Solutions:
-
Catalyst Inactivation: The catalyst (e.g., PtO₂, Pd/C, Rh/C) is the engine of your reaction. Its activity is critical.
-
Cause: The catalyst may have been poisoned by impurities in the starting material or solvent (e.g., sulfur or halide compounds). The catalyst may also be old or improperly handled, leading to oxidation or agglomeration.
-
Solution Protocol:
-
Assess Starting Material Purity: Ensure your 3-(4-chlorobenzyl)-pyridine is free from potential catalyst poisons. If necessary, purify it by distillation or column chromatography before the reaction.
-
Use Fresh Catalyst: Always use fresh, high-quality catalyst from a reputable supplier. For heterogeneous catalysts like Pd/C, use them immediately after opening the container.
-
Inert Atmosphere Handling: Handle the catalyst under an inert atmosphere (e.g., Argon or Nitrogen) to prevent deactivation by atmospheric oxygen, especially for highly active catalysts like Raney Nickel.
-
Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome minor poisoning issues, though identifying the poison is the preferred solution.
-
-
-
Sub-Optimal Reaction Conditions: Hydrogenation is sensitive to pressure, temperature, and solvent choice.
-
Cause: Insufficient hydrogen pressure, inadequate temperature, or poor solvent choice can lead to slow or incomplete reactions. The chosen solvent must fully dissolve the starting material while not interfering with the catalyst.
-
Solution Protocol:
-
Optimize Hydrogen Pressure: Ensure your reaction vessel is properly sealed and pressurized. While many hydrogenations run from 50 psi to 500 psi, increasing the pressure can often drive the reaction to completion. Start at a moderate pressure (e.g., 100 psi) and increase if the reaction is sluggish.
-
Adjust Temperature: While many pyridine hydrogenations proceed at room temperature, gentle heating (e.g., 40-60 °C) can increase the reaction rate.[3] However, be cautious, as excessive heat can promote side reactions.
-
Solvent Selection: Acidic solvents like acetic acid or alcoholic solvents like methanol or ethanol are excellent choices for pyridine reductions as they help activate the ring for hydrogenation.[3] Ensure the starting material is fully soluble.
-
-
Problem 2: Product is Contaminated with Starting Material
Q: My final product shows significant contamination with unreacted 3-(4-chlorobenzyl)-pyridine upon analysis (TLC, GC-MS, NMR). How can I drive the reaction to completion and remove this impurity?
A: This is a classic sign of an incomplete reaction. The solution involves pushing the reaction further or employing a purification strategy that effectively separates the aromatic precursor from the aliphatic product.
Potential Causes & Step-by-Step Solutions:
-
Incomplete Reaction: As discussed in Problem 1, the reaction may not have run to completion due to catalyst, time, or condition issues.
-
Solution Protocol:
-
Extend Reaction Time: Monitor the reaction by TLC or GC. If starting material is still present, simply allow the reaction to run longer under hydrogen pressure.
-
Re-evaluate Conditions: Refer to the solutions in Problem 1. A fresh charge of catalyst or an increase in pressure/temperature may be necessary to push the final conversion.
-
-
-
Ineffective Purification: The starting material and product have different polarities and basicities, which can be exploited for separation.
-
Solution Protocol - Acid/Base Extraction:
-
After filtering off the catalyst, dissolve the crude mixture in a non-polar organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl). Both the product (piperidine, pKa ~11.1) and the starting material (pyridine, pKa ~5.2) will partition into the aqueous layer as their respective hydrochloride salts.[]
-
Carefully basify the aqueous layer with a strong base (e.g., 6M NaOH) to pH >12, ensuring the solution remains cool.
-
Extract the free base back into an organic solvent. This step alone may not provide perfect separation.
-
-
Solution Protocol - Salt Crystallization (Recommended):
-
Dissolve the crude free base in a suitable solvent like isopropanol or acetone.
-
Add a solution of HCl in ether or isopropanol dropwise until the solution is acidic (test with pH paper).
-
The this compound hydrochloride salt is typically a crystalline solid and will precipitate out.[5][6] The more aromatic and less basic pyridine starting material often remains in the mother liquor.
-
Filter the solid product and wash with a small amount of cold solvent to remove residual impurities.
-
-
Problem 3: Formation of Side-Products
Q: My mass spec analysis shows a peak corresponding to the loss of chlorine (dehalogenation) or other unexpected impurities. What causes this and how can it be prevented?
A: Side reactions, particularly dehalogenation, are a known risk during catalytic hydrogenation of halogenated aromatic compounds.
Potential Causes & Step-by-Step Solutions:
-
Hydrogenolysis (Dehalogenation): The catalyst, especially Palladium (Pd), is highly effective at cleaving C-Cl bonds under hydrogen pressure.
-
Cause: Aggressive reaction conditions (high temperature, high pressure) or prolonged reaction times in the presence of a highly active catalyst like Pd/C can lead to the replacement of the chlorine atom with hydrogen.
-
Solution Protocol:
-
Choose a Milder Catalyst: Platinum (e.g., PtO₂) or Rhodium (e.g., Rh/C) are generally less prone to causing dehalogenation than Palladium.[2] Consider screening these catalysts first.
-
Optimize Conditions: Use the lowest effective temperature and pressure. Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize over-reduction.
-
Use an Additive: In some cases, adding a mild catalyst inhibitor (e.g., a small amount of a tertiary amine like triethylamine) can selectively slow the rate of dehalogenation without significantly impacting the desired ring reduction.
-
-
Experimental Workflows & Data
Table 1: Recommended Conditions for Catalytic Hydrogenation
| Parameter | Recommended Range | Rationale & Key Considerations |
| Catalyst | PtO₂ (Adam's cat.), Rh/C | Less prone to dehalogenation compared to Pd/C.[2] |
| Catalyst Loading | 2-10 mol% | Higher loading may be needed for less pure starting material. |
| Solvent | Methanol, Ethanol, Acetic Acid | Protic/acidic solvents activate the pyridine ring for reduction. |
| H₂ Pressure | 50 - 200 psi | Sufficient to drive the reaction without promoting side-products. |
| Temperature | 25 - 50 °C | Gentle heating can increase rate, but monitor for dehalogenation. |
| Reaction Time | 4 - 24 hours | Monitor by TLC or GC-MS to determine endpoint. |
General Synthetic & Purification Workflow
The following diagram outlines a robust workflow for synthesizing and purifying this compound.
Caption: General workflow for synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound?
A: The free base is typically an oil and, like many amines, can be susceptible to oxidation and absorption of atmospheric CO₂ over time. It is best stored under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container at low temperatures (2-8 °C). The hydrochloride salt is a much more stable, crystalline solid.[5][6] It is the preferred form for long-term storage and can be kept at room temperature in a desiccator.
Q2: Which analytical techniques are most suitable for assessing the purity of the final product?
A: A combination of techniques is recommended for full characterization:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the structure. The disappearance of aromatic proton signals from the pyridine ring and the appearance of aliphatic signals from the piperidine ring are key indicators of a successful reaction.
-
Mass Spectrometry (MS): GC-MS or LC-MS can confirm the molecular weight and identify impurities like starting material or dehalogenated product.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for quantitative purity analysis.[7] Derivatization may be necessary depending on the column and detector used.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can confirm the presence of key functional groups (e.g., N-H stretch in the piperidine ring).[8]
Q3: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute comes out of solution above its melting point, often due to the solution being too saturated at a high temperature or cooling too rapidly.
-
Solution 1: Add More Solvent: While the solution is still hot, add more of the same solvent until the oil redissolves completely. Then, allow the solution to cool much more slowly.
-
Solution 2: Change Solvent System: The chosen solvent may be too poor for your compound. Try a solvent mixture. For example, if you are using isopropanol, try adding a small amount of a co-solvent in which the compound is more soluble (like methanol) to the hot mixture before cooling, or use a completely different solvent system like ethanol/water.
-
Solution 3: Scratching/Seeding: Induce crystallization by scratching the inside of the flask with a glass rod below the solvent line or by adding a single seed crystal from a previous successful batch.
Q4: Can I purify the free base using silica gel chromatography?
A: Yes, but it requires care. Basic amines like piperidines are notorious for "tailing" on standard silica gel, leading to poor separation and low recovery.
-
Recommended Protocol: To mitigate tailing, add a small amount of a volatile base to your eluent system. A common choice is to use a gradient of methanol in dichloromethane (DCM) with 0.5-1% triethylamine (TEA) or ammonium hydroxide added to the mobile phase. The base neutralizes acidic sites on the silica, improving peak shape.
References
- Chem-Impex International. (n.d.). 3-(4-Chlorobenzyl)Piperidine-3-Ethylcarboxylate Hydrochloride.
- Sigma-Aldrich. (n.d.). This compound hydrochloride.
- Carpino, L. A., & El-Faham, A. (1999). The Uronium/Guanidinium Peptide Coupling Reagents: A Historical Perspective. Journal of Organic Chemistry.
- Goswami, R. P., et al. (n.d.). General strategy for the synthesis of piperidine derivatives.
- Moody, C. J., & Roff, G. J. (2022).
- Ivanova, Y., et al. (2021).
- Dal Cason, T. A. (1999). Piperidine Synthesis.
- Wade, J. D., et al. (1999). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Letters in Peptide Science.
- CN101602748B. (2011). A kind of purification method of high-purity piperidine.
- Sigma-Aldrich. (n.d.). This compound hydrochloride Properties.
- Sigma-Aldrich. (n.d.). This compound hydrochloride Product Page.
- Sigma-Aldrich. (n.d.). This compound hydrochloride Technical Service.
- CN104034814B. (2016). The HPLC analytical approach of 3-amino piperidine.
- International Journal of Pharmaceutical Science Invention. (2014). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents.
- UNODC. (n.d.).
- Jang, H. Y., et al. (2016). Enantioselective Synthesis and Antioxidant Activity of 3,4,5-substituted Piperidine Derivatives. Bioorganic & Medicinal Chemistry Letters.
- ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?.
- Anitha, K., et al. (2021). Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- BOC Sciences. (n.d.). Piperidine Impurities.
- Bofill, J. M., et al. (2019).
- Garcia-Ramos, Y., et al. (2017). Green Chemistry - In situ Fmoc removal. Green Chemistry.
- ResearchGate. (2022).
- US2363157A. (1944). Process for purifying piperidine.
- ResearchGate. (2014).
- Sigma-Aldrich. (n.d.). This compound hydrochloride Building Blocks.
- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
- National Institutes of Health. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine.
- DailyMed. (2026). Label: LOPERAMIDE HYDROCHLORIDE capsule.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 5. This compound hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 7. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 8. Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
overcoming solubility issues with 3-(4-Chlorobenzyl)-piperidine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(4-Chlorobenzyl)-piperidine. Its focus is to address the primary experimental challenge encountered with this compound: poor aqueous solubility. Here, we dissect the underlying chemical principles and provide robust, field-tested protocols to ensure consistent and reliable experimental outcomes.
Compound Profile & The Solubility Challenge
This compound is a heterocyclic amine containing a piperidine ring, which is a common structural motif in medicinal chemistry.[1][2] The molecule's structure, featuring a lipophilic chlorobenzyl group, contributes to its characteristically low intrinsic solubility in aqueous media.[3] This presents a significant hurdle in various experimental settings, from preparing stock solutions to conducting in vitro and in vivo assays, where precise and stable concentrations are paramount for data integrity.
The key to overcoming this challenge lies in understanding the compound's basic piperidine nitrogen. This nitrogen atom can be protonated to form a positively charged species. This ionization dramatically increases the molecule's polarity and, consequently, its affinity for aqueous solvents.[4][5] Most commercial sources supply this compound as a hydrochloride (HCl) salt, which is a solid and generally more water-soluble than the corresponding free base. However, even in its salt form, dissolution in neutral buffers can be problematic, leading to precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound HCl salt not dissolving in neutral PBS (pH 7.4)? A: The piperidine ring is a weak base. Its pKa (the pH at which 50% of the molecules are protonated) is estimated to be in the range of 9.0-10.5. At a neutral pH of 7.4, a significant fraction of the compound will convert to its neutral, uncharged "free base" form, which is much less soluble and may precipitate out of solution.
Q2: I have the free base form of the compound. Can I still make an aqueous stock? A: Yes, but it requires an initial solubilization step. You will need to dissolve the free base in a minimal amount of a suitable organic solvent (like DMSO or ethanol) first, or convert it to a salt in situ by dissolving it in an acidic solution (e.g., dilute HCl) before further dilution into your aqueous buffer.
Q3: Is DMSO a good solvent for this compound? A: Yes, Dimethyl Sulfoxide (DMSO) is an excellent and highly recommended solvent for creating high-concentration stock solutions of this compound.[6] However, be mindful of the final DMSO concentration in your assay, as it can exhibit toxicity or off-target effects at higher percentages (>0.5-1%).
Q4: Can I heat the solution to help it dissolve? A: Gentle warming (e.g., to 37°C) can aid dissolution. However, this is often a temporary fix. If the compound's solubility limit is exceeded at room temperature, it may precipitate as it cools. This method should be used with caution and in conjunction with other solubilization techniques like pH adjustment.
Q5: Are there alternatives to using co-solvents or pH manipulation? A: Yes, for certain applications, complexation with cyclodextrins can be a powerful strategy.[7][8] Cyclodextrins are cyclic oligosaccharides that can encapsulate the lipophilic chlorobenzyl portion of the molecule in their hydrophobic core, while their hydrophilic exterior enhances aqueous solubility.[9] This is particularly useful for reducing the required percentage of organic co-solvents in cellular or in vivo studies.
Troubleshooting Guide: From Stock to Assay
This section provides a systematic approach to diagnosing and solving solubility issues at different stages of your workflow.
Problem: Preparing a High-Concentration Stock Solution
You attempt to dissolve the compound (either free base or HCl salt) directly in an aqueous buffer (e.g., PBS, TRIS) and observe cloudiness, particulates, or a visible pellet.
Troubleshooting Workflow
Caption: Troubleshooting flowchart for stock solution preparation.
Problem: Precipitation Upon Dilution into Final Assay Buffer
You have a clear, high-concentration stock (e.g., in DMSO or acidic water), but when you dilute it into your final, neutral pH assay buffer (e.g., cell culture media, PBS pH 7.4), the solution becomes hazy or a precipitate forms over time.
Causality: This is a classic "solvent-shift" precipitation. The compound was stable in the stock solvent, but upon dilution, the final solvent composition (low DMSO %, neutral pH) cannot support its solubility at that concentration. The pH of the final buffer is above the compound's pKa, causing the more soluble protonated form to convert to the less soluble neutral form.
Solutions:
-
Lower the Final Concentration: The most straightforward solution is to determine the compound's actual solubility limit in the final assay buffer and ensure your working concentration is below this threshold.
-
Increase Co-solvent Percentage: If the assay can tolerate it, increasing the final percentage of DMSO or ethanol may keep the compound in solution.[10][11]
-
Use a Different Buffer System: If permissible, using a final assay buffer with a slightly lower pH (e.g., pH 6.5-7.0) can significantly increase solubility by keeping a higher fraction of the compound in its protonated state.[12]
-
Employ Cyclodextrins: Add a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), to the final assay buffer before adding the compound. The cyclodextrin can form an inclusion complex, effectively shielding the hydrophobic parts of the molecule from the aqueous environment.[8][9]
Key Physicochemical Properties & Data
While specific experimental data for this compound is scarce in public literature, we can infer its properties based on its structure and data from analogous compounds.
| Property | Estimated Value / Description | Rationale / Implication for Solubility |
| Molecular Formula | C₁₂H₁₆ClN | The molecule contains a significant hydrocarbon backbone, contributing to its lipophilicity. |
| Molecular Weight | 211.72 g/mol (Free Base) | A moderate molecular weight, typical for small molecule drug candidates. |
| Form | Typically supplied as a solid hydrochloride salt (C₁₂H₁₆ClN · HCl). | The salt form enhances initial water solubility and stability compared to the free base. |
| pKa (estimated) | 9.0 - 10.5 | This is the most critical parameter. As a basic amine, the compound will be protonated and more soluble at pH values well below its pKa.[4] |
| Aqueous Solubility | Poor at neutral pH, higher at acidic pH. | Solubility is highly pH-dependent.[5][13] Direct dissolution in neutral buffers is likely to fail. |
| Organic Solubility | Soluble in DMSO, Ethanol, Methanol.[14] | These solvents are suitable for preparing high-concentration primary stock solutions. |
The Role of pH on Ionization and Solubility
The solubility of this compound is dictated by the pH of the solution relative to the pKa of the piperidine nitrogen.
Caption: Relationship between pH, ionization state, and solubility.
Experimental Protocols
These protocols provide step-by-step instructions for common solubilization tasks.
Protocol 1: Preparation of a 10 mM Aqueous Stock from HCl Salt
This protocol leverages pH control to achieve a stable aqueous stock solution.
-
Calculate Mass: Determine the mass of this compound HCl (MW: 246.18 g/mol ) required for your desired volume of 10 mM stock.
-
Prepare Acidic Diluent: Prepare a simple acidic diluent, such as 10 mM HCl in deionized water. Alternatively, a pH 4.5 citrate buffer can be used.
-
Dissolution: Add the calculated mass of the compound to your chosen volume of the acidic diluent.
-
Facilitate Dissolution: Vortex vigorously. If needed, gently warm the solution in a 37°C water bath and/or sonicate for 5-10 minutes until all solid material is dissolved and the solution is clear.
-
Sterilization & Storage: If required for cell-based assays, sterile filter the solution through a 0.22 µm syringe filter (choose a filter material, like PVDF, compatible with weakly acidic solutions). Store the stock at 4°C for short-term use or in aliquots at -20°C for long-term stability.
Protocol 2: Preparation of a 50 mM DMSO Stock from Free Base or HCl Salt
This is the most common and reliable method for achieving a high-concentration stock.
-
Weigh Compound: Accurately weigh the required mass of this compound (free base or HCl salt) into a sterile glass vial.
-
Add Solvent: Add the appropriate volume of 100% anhydrous, cell-culture grade DMSO to achieve a 50 mM concentration.
-
Dissolution: Vortex the vial until the compound is fully dissolved. The solubility in DMSO is high, so this should occur readily at room temperature.
-
Storage: Store the DMSO stock in small, single-use aliquots in tightly sealed vials at -20°C to prevent water absorption and repeated freeze-thaw cycles.
-
Application Note: When preparing working solutions, ensure the final concentration of DMSO in the assay does not exceed a level that affects the experimental system (typically <0.5%). Perform a vehicle control to account for any solvent effects.
References
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Vertex AI Search.
- Pawar, P., et al. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH.
- Seedhar, N., & Kanojiya, S. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 14(2), 185-192.
- Bergström, C. A., et al. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed.
- Hintz, R. J., & Johnson, K. C. (1989). The effect of cosolvents on the solubility and bioavailability of poorly water-soluble drugs. International Journal of Pharmaceutics, 51(3), 209-217.
- Co-solvent: Significance and symbolism. (2025). Vertex AI Search.
- This compound hydrochloride. (n.d.). Sigma-Aldrich.
- 3-(4-Chlorobenzyl)Piperidine-3-Ethylcarboxylate Hydrochloride. (n.d.). Sigma-Aldrich.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher.
- Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
- Chooluck, K., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. PubMed.
- 3-(4-Chlorobenzyl)Piperidine-3-Ethylcarboxylate Hydrochloride. (n.d.). Chem-Impex.
- Matthew, B. (2025). Formulation strategies for poorly soluble drugs. ResearchGate.
- Formulation of poorly soluble compounds. (2010). European Medicines Agency.
- Piperidin-3-one Hydrochloride CAS 61644-00-6. (n.d.). BIOSYNCE.
- Principles of Drug Action 1, Spring 2005, Amines. (2005). University of the Pacific.
- Kumar, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. PubMed.
- 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid. (n.d.). PubChem.
- Pobudkowska, A., & Domańska, U. (2012). Study of pH-dependent drugs solubility in water. ResearchGate.
- Shrivastava, S. K., et al. (2019). Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease. PubMed.
- Shrivastava, S. K., et al. (2019). Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease | Request PDF. ResearchGate.
- Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2023). MDPI.
- Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. (2009). ResearchGate.
- Prediction of pH Dependent Drug Drug Interactions for Basic Drugs using PBBM Modeling Industry Case. (2020). YouTube.
- 3-(4-chlorophenyl)piperidine (C11H14ClN). (n.d.). PubChemLite.
- This compound hydrochloride. (n.d.). Sigma-Aldrich.
- pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). (2017). European Journal of Organic Chemistry.
- Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. Modesto Junior College.
- Understanding Common Lab Solvents. (n.d.). CP Lab Safety.
- An In-depth Technical Guide on the Solubility and Stability of 1-(Chlorocarbonyl)piperidine-d10 in Organic Solvents. (2025). Benchchem.
Sources
- 1. biosynce.com [biosynce.com]
- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. webhome.auburn.edu [webhome.auburn.edu]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. Co-solvent: Significance and symbolism [wisdomlib.org]
- 12. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. calpaclab.com [calpaclab.com]
Technical Support Center: Synthesis of 3-(4-Chlorobenzyl)-piperidine
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 3-(4-Chlorobenzyl)-piperidine and which is most prone to side reactions?
The two most common approaches for synthesizing this compound are:
-
Direct N-Alkylation: This involves the reaction of piperidine with a 4-chlorobenzyl halide (e.g., 4-chlorobenzyl chloride). While seemingly straightforward, this method is highly susceptible to side reactions, particularly over-alkylation.
-
Reductive Amination: This route typically involves the reaction of a piperidine precursor with 4-chlorobenzaldehyde. Reductive amination offers better control and is generally less prone to the types of side reactions seen in direct alkylation.[1][2]
Direct N-alkylation is more frequently associated with challenging side reactions due to the potential for multiple additions of the benzyl group to the piperidine nitrogen.
Q2: What is the most common side reaction in the direct N-alkylation synthesis of this compound?
The most prevalent side reaction is over-alkylation , leading to the formation of a quaternary ammonium salt. This occurs when the newly formed this compound, which is still nucleophilic, reacts with another molecule of the 4-chlorobenzyl halide.
Q3: How can I minimize the formation of the quaternary ammonium salt?
Several strategies can be employed:
-
Control Stoichiometry: Use a slight excess of piperidine relative to the 4-chlorobenzyl halide.
-
Slow Addition: Add the 4-chlorobenzyl halide slowly to the reaction mixture to maintain a low concentration of the alkylating agent.[3]
-
Lower Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation reaction.[3]
-
Choice of Base: Using a hindered, non-nucleophilic base can help to deprotonate the piperidine without competing in the alkylation reaction.[4]
Q4: Are there other significant side reactions to be aware of?
Yes, other potential side reactions include:
-
Hydrolysis of the Alkylating Agent: In the presence of water or hydroxide ions, 4-chlorobenzyl chloride can be hydrolyzed to 4-chlorobenzyl alcohol.[5] This is more likely in protic solvents.
-
Elimination Reactions: Depending on the base and solvent system, elimination reactions can occur, though this is generally less common for benzyl halides.
-
Impurity-Related Side Products: The purity of starting materials is crucial. Impurities can lead to a range of unexpected byproducts.
Troubleshooting Guide: Common Side Reactions
This section provides a detailed breakdown of common issues, their causes, and step-by-step solutions.
Issue 1: Low Yield of this compound and Presence of a Highly Polar Impurity
Symptoms:
-
TLC analysis shows a significant amount of a new spot at a lower Rf value (more polar) than the product.
-
The isolated yield of the desired product is significantly lower than expected.
-
The polar byproduct may be difficult to remove by standard silica gel chromatography.
Probable Cause: Formation of the N,N-bis(4-chlorobenzyl)piperidinium salt (quaternary ammonium salt) through over-alkylation.
Troubleshooting Protocol:
-
Reaction Setup and Monitoring:
-
Ensure all glassware is thoroughly dried to prevent hydrolysis of the alkylating agent.
-
Use an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
-
Monitor the reaction progress closely using TLC or LC-MS.
-
-
Reagent Addition and Temperature Control:
-
Dissolve the 4-chlorobenzyl chloride in an anhydrous solvent and add it dropwise to the stirred solution of piperidine and base over an extended period (e.g., 1-2 hours).
-
Maintain a low reaction temperature, starting at 0°C and allowing it to slowly warm to room temperature.
-
-
Solvent and Base Selection:
-
Purification:
-
If the quaternary salt has formed, it can sometimes be removed by precipitation from a less polar solvent.
-
Alternatively, an acidic workup can be used to protonate the desired product, making it water-soluble, while the less basic impurities might be extracted into an organic layer. Subsequent basification of the aqueous layer and extraction will yield the purified product.[4]
-
Issue 2: Presence of 4-Chlorobenzyl Alcohol in the Crude Product
Symptoms:
-
NMR or GC-MS analysis of the crude product shows a peak corresponding to 4-chlorobenzyl alcohol.
-
This can complicate purification as the alcohol may have similar chromatographic behavior to the starting materials.
Probable Cause: Hydrolysis of 4-chlorobenzyl chloride due to the presence of water or a nucleophilic hydroxide source.[5]
Troubleshooting Protocol:
-
Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven before use.
-
Use anhydrous solvents. Solvents should be freshly distilled or obtained from a sealed bottle.
-
Ensure the base used (e.g., K₂CO₃) is finely powdered and dried.[4]
-
-
Choice of Base:
-
Avoid using strong aqueous bases like NaOH or KOH if possible. If a solid carbonate is used, ensure it is anhydrous.
-
-
Work-up Procedure:
-
During the work-up, if an aqueous wash is necessary, perform it quickly and at a low temperature to minimize hydrolysis.
-
Experimental Workflow Visualization
The following diagram illustrates the primary reaction pathway for the synthesis of this compound via direct N-alkylation and the major competing side reaction.
Caption: Main reaction and side reaction pathways.
Quantitative Data Summary
The following table provides an overview of how reaction conditions can influence the product distribution. Note that these are representative values and actual results may vary.
| Parameter | Condition A | Condition B | Condition C |
| Piperidine:Alkyl Halide Ratio | 1:1.1 | 1.2:1 | 2:1 |
| Temperature | 60 °C | Room Temperature | 0 °C to RT |
| Addition of Alkyl Halide | All at once | Dropwise over 30 min | Dropwise over 2 hours |
| Typical Product Yield | 40-50% | 60-70% | 75-85% |
| Typical Side Product Yield | 30-40% | 15-25% | <10% |
References
- Benchchem. Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis.
- Patil, S. A., et al. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central.
- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate.
- Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications, 23(6), 789-795.
- N - alkylation of piperidine with substituted benzyl chloride. ECHEMI.
- Benchchem. Technical Support Center: Alkylation Reactions with 4-Chlorobenzyl Chloride.
- Benchchem. Technical Support Center: Reactions Involving 4-(Chloromethyl)piperidine Hydrochloride.
- Procedure for N-alkylation of Piperidine? ResearchGate.
Sources
Technical Support Center: Refinement of Analytical Methods for 3-(4-Chlorobenzyl)-piperidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of 3-(4-Chlorobenzyl)-piperidine. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the common challenges associated with the chromatographic analysis of this compound. Drawing from established analytical principles and extensive field experience, this resource provides in-depth troubleshooting guides and validated protocols to ensure the integrity and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that analysts frequently encounter when first approaching the analysis of this compound.
Q1: What are the primary analytical challenges associated with this compound?
A1: The main challenge stems from the molecule's chemical structure: a basic piperidine ring. In reverse-phase HPLC, this basic nitrogen is readily protonated, leading to strong interactions with residual silanol groups on the surface of standard silica-based columns (e.g., C18). This interaction is a primary cause of poor chromatographic performance, manifesting as significant peak tailing, poor resolution, and variable retention times.[1][2]
Q2: Which analytical technique, HPLC or GC, is more suitable for this compound?
A2: High-Performance Liquid Chromatography (HPLC), particularly with UV or Mass Spectrometry (MS) detection, is generally the preferred method. It offers excellent resolution and sensitivity without requiring the analyte to be volatile. Gas Chromatography (GC) is a viable alternative, but due to the compound's polarity and potential for thermal degradation, derivatization may be necessary to improve peak shape and volatility.[3][4] However, HPLC avoids the extra sample preparation step of derivatization.
Q3: How can I manage the basicity of the piperidine moiety in reverse-phase HPLC to get a sharp, symmetrical peak?
A3: Managing the secondary silanol interactions is key. There are three primary strategies:
-
High pH Mobile Phase: By using a mobile phase with a pH above the pKa of the piperidine nitrogen (typically pH > 10), the analyte remains in its neutral, unprotonated form. This minimizes interaction with silanols. This approach requires a pH-stable column (e.g., hybrid-silica or polymer-based).[5]
-
Low pH Mobile Phase with Additives: A mobile phase with a low pH (e.g., 2.5-3.5) ensures the piperidine is fully and consistently protonated. The key is to add a competing base (like triethylamine) to the mobile phase to saturate the active silanol sites or to use a highly effective end-capped column that has minimal residual silanols.[1]
-
Use of an "Acid-Deactivated" or End-Capped Column: Modern columns are often manufactured with advanced end-capping to shield residual silanols. Using a column specifically designed for the analysis of basic compounds can significantly improve peak shape even under standard pH conditions.
Q4: I am developing a new HPLC method. What are good starting conditions?
A4: A robust starting point for method development is crucial. The following table outlines recommended initial parameters for a reverse-phase HPLC-UV analysis.
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Column | C18, 2.1 x 100 mm, < 3 µm (End-capped) | A standard C18 provides good hydrophobic retention. A smaller particle size enhances efficiency. Ensure the column is well end-capped to minimize tailing. |
| Mobile Phase A | 0.1% Formic Acid or 0.1% TFA in Water | Provides a low pH to ensure consistent protonation of the analyte. Formic acid is preferable for MS compatibility. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides sharper peaks and lower backpressure compared to methanol. |
| Gradient | 5% to 95% B over 10 minutes | A broad gradient is effective for initial screening to determine the approximate elution time. |
| Flow Rate | 0.3 - 0.5 mL/min (for 2.1 mm ID column) | Adjust based on column dimensions and desired analysis time. |
| Column Temperature | 30 - 40 °C | Elevated temperature can improve peak shape and reduce viscosity but may affect analyte stability.[2] |
| Detection (UV) | 225 nm | Based on the chlorobenzyl chromophore. A full UV scan of a standard is recommended to determine the optimal wavelength. |
| Injection Volume | 1 - 5 µL | Keep the volume low to prevent peak distortion. The sample should be dissolved in the mobile phase if possible.[5] |
Section 2: HPLC Method Troubleshooting Guide
This guide provides solutions to specific experimental issues in a question-and-answer format.
Peak Shape Issues
Q: My peak for this compound is tailing significantly. What is the cause and how do I fix it?
A: Peak tailing is the most common issue for this analyte. The primary cause is secondary interaction between the protonated piperidine nitrogen and acidic, deprotonated silanol groups on the silica stationary phase.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting Decision Tree for Peak Tailing.
Q: My peak is fronting. What could be the issue?
A: Peak fronting is often a result of column overload or a mismatch between the sample solvent and the mobile phase.[6]
-
Column Overload: The concentration of the analyte is too high for the stationary phase, leading to saturation. Solution: Dilute your sample or reduce the injection volume.[5]
-
Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., pure acetonitrile in a 95% water mobile phase), the analyte band will spread improperly at the column head. Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.[5][6]
Q: I am observing split peaks. Why is this happening?
A: Split peaks typically indicate a disruption in the sample path, causing the analyte band to be split into two before separation.
-
Blocked Column Inlet Frit: Particulate matter from the sample or system can partially block the inlet frit of the column. Solution: Use an in-line filter to protect the column. Try reversing the column and flushing with a strong solvent (without connecting to the detector). If the problem persists, the column may need to be replaced.[1]
-
Column Void: A void or channel can form at the head of the column bed over time. Solution: This is usually irreversible and requires column replacement. Using a guard column can help extend the life of the analytical column.[6]
-
Sample Solvent Incompatibility: A strong sample solvent can cause the peak to split, especially if the mobile phase is weak. Solution: Prepare the sample in the mobile phase.[6]
Retention Time & Resolution Issues
Q: My retention times are shifting from one injection to the next. What should I check?
A: Inconsistent retention times point to a lack of equilibrium or variability in the system.
-
Insufficient Column Equilibration: This is common in gradient methods. If the column is not allowed to fully return to initial conditions between runs, retention times will drift. Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through.[2][7]
-
Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of the organic solvent can alter the elution strength. Solution: Prepare fresh mobile phase daily. Ensure solvent bottle caps are adequately sealed. If using an on-line mixer, check for proper pump function and degas solvents thoroughly.[7]
-
Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and retention. Solution: Use a thermostatted column compartment to maintain a consistent temperature.[2]
-
System Leaks: A leak in the pump or fittings will cause flow rate fluctuations, leading to unstable retention times. Solution: Systematically check all fittings for signs of leakage (e.g., salt buildup from buffers).[5]
Q: I have lost resolution between my analyte peak and an impurity. How can I improve it?
A: Loss of resolution means the separation efficiency has decreased.
-
Column Contamination/Age: The column may be contaminated or nearing the end of its lifespan. Solution: Try cleaning the column according to the manufacturer's instructions. If resolution is not restored, replace the column.[6]
-
Change in Mobile Phase: The mobile phase pH or composition may have been prepared incorrectly. Solution: Prepare a fresh batch of mobile phase, carefully checking all measurements and pH adjustments.[6]
-
Method Optimization: If the column is in good condition, the method itself may need refinement. Solution: Try adjusting the gradient slope (make it shallower for better resolution), changing the organic solvent (e.g., methanol instead of acetonitrile to alter selectivity), or adjusting the pH.
Baseline & Sensitivity Issues
Q: My baseline is very noisy. What are the potential sources?
A: A noisy baseline can obscure small peaks and affect integration accuracy.
-
Air Bubbles: Air trapped in the pump, detector, or lines is a common cause. Solution: Degas the mobile phase thoroughly using an in-line degasser, sonication, or helium sparging. Purge the pump to remove any trapped air.[6][7]
-
Pump Issues: Worn pump seals or faulty check valves can cause pressure fluctuations that manifest as a noisy baseline. Solution: Perform pump maintenance, including seal and check valve replacement.[7]
-
Contamination: A contaminated mobile phase, column, or detector cell can lead to noise. Solution: Use high-purity solvents, filter mobile phases, and flush the system and detector cell.[6]
Q: I am seeing "ghost peaks" in my blank injections. Where are they coming from?
A: Ghost peaks are peaks that appear in blank runs and are usually due to carryover or contamination.
-
Injector Carryover: The most common source is residual sample from a previous injection adsorbing onto the needle, loop, or valve rotor. Solution: Program a robust needle wash with a strong solvent in your autosampler method. Injecting a blank after a high-concentration sample can confirm carryover.[5]
-
Contaminated Mobile Phase: Impurities in the solvents or additives can concentrate on the column during equilibration and elute as a peak during the gradient. Solution: Use fresh, high-purity solvents. A "ghost trap" or guard column can be installed before the injector to remove contaminants from the mobile phase.[5]
Section 3: Protocols & Workflows
Protocol 1: Generic Reverse-Phase HPLC Method Development Strategy
This protocol provides a systematic approach to developing a robust analytical method for this compound.
-
Analyte Characterization:
-
Prepare a standard solution of this compound in methanol or acetonitrile at ~1 mg/mL.
-
Using a diode-array detector (DAD), perform a UV scan from 200-400 nm to determine the wavelength of maximum absorbance (λ-max), expected around 225 nm.
-
-
Initial Scouting Gradient:
-
Set up the HPLC system using the starting conditions outlined in the FAQ table (Section 1, Q4).
-
Inject the standard and run the broad gradient (e.g., 5-95% Acetonitrile in 10 minutes).
-
Objective: Determine the approximate retention time and evaluate the initial peak shape.
-
-
Method Optimization - Peak Shape:
-
If peak tailing is observed (Asymmetry Factor > 1.5), implement one of the following:
-
Option A (Low pH): Ensure the mobile phase contains 0.1% TFA or Formic Acid. If tailing persists, switch to a column specifically designed for basic compounds.
-
Option B (High pH): Switch to a pH-stable column (e.g., Agilent ZORBAX Extend-C18, Waters XBridge C18). Prepare a mobile phase buffered at pH 10-11 using ammonium bicarbonate. Re-run the scouting gradient.
-
-
-
Method Optimization - Resolution & Run Time:
-
Once an acceptable peak shape is achieved, adjust the gradient to optimize resolution and reduce run time.
-
Use the "10% rule": start the gradient at least 2 minutes before the peak starts to elute and end it at least 2 minutes after the peak elutes.
-
Calculate the new gradient based on the elution time from the scouting run. For example, if the peak eluted at 6 minutes in a 10-minute 5-95% gradient (elution at ~50% Acetonitrile), a focused gradient could be 35-65% Acetonitrile over 5 minutes.
-
-
System Suitability Testing (SST):
-
Once the method is finalized, perform system suitability tests before running any samples. See Protocol 2.
-
Protocol 2: System Suitability Test (SST) Protocol
This protocol ensures the analytical system is performing correctly before sample analysis.
-
Prepare SST Solution: Prepare a solution of this compound at a concentration representative of your samples.
-
Perform Injections: Make five or six replicate injections of the SST solution.
-
Evaluate Parameters: The results must meet the pre-defined acceptance criteria.
| SST Parameter | Acceptance Criteria (Example) | Common Cause of Failure |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 | Column degradation, improper mobile phase pH[1] |
| Theoretical Plates (N) | > 2000 | Column issue, extra-column volume, leak[1] |
| %RSD of Peak Area | < 2.0% | Injector issue, leak, unstable detector lamp[1] |
| %RSD of Retention Time | < 1.0% | Leak, temperature fluctuation, poor equilibration[1] |
Section 4: Gas Chromatography (GC) and Mass Spectrometry (MS) Insights
Q: Why does my GC analysis show a broad, tailing peak for this compound?
A: The free amine in the piperidine ring can interact strongly with active sites (silanols) in the GC inlet liner and on the column stationary phase, leading to poor peak shape and potential loss of analyte.
-
Solutions:
-
Use a Deactivated Inlet Liner: Employ a liner that has been chemically treated to minimize active sites.
-
Use a Base-Deactivated Column: Select a GC column specifically designed for the analysis of basic compounds (e.g., a "WAX" or amine-specific column).
-
Derivatization: Chemically modify the amine group (e.g., through acylation or silylation) to make it less polar and non-interactive. This is a highly effective but adds a sample preparation step.[8]
-
Q: What are the expected mass fragments for this compound in ESI-MS?
A: In positive-ion Electrospray Ionization Mass Spectrometry (ESI-MS), the compound will readily protonate.
-
Parent Ion: Expect a strong signal for the protonated molecule [M+H]⁺. Given the molecular formula C₁₂H₁₆ClN, the monoisotopic mass is 209.10. Therefore, the [M+H]⁺ ion will be observed at m/z 210.11. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) will result in a corresponding [M+H+2]⁺ peak at m/z 212.11 with about one-third the intensity.
-
Major Fragments (MS/MS): Fragmentation will likely occur via cleavage of the bond between the piperidine ring and the benzyl group, or through fragmentation of the piperidine ring itself. A common fragment would be the tropylium-like ion from the chlorobenzyl moiety. Mass spectrometry is a powerful tool for characterizing piperidine alkaloids and their derivatives.[9][10]
References
- Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
- Benchchem. (2025). Technical Support Center: NMR Analysis of Anilino-piperidines.
- Phenomenex. (2022). Common HPLC Problems & How to Deal With Them.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Filtrous. (2023). Top 10 Most Common HPLC Issues and How to Fix Them. YouTube.
- Sigma-Aldrich. (n.d.). This compound hydrochloride.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
- Biosynce. (2025). What are the detection methods for piperidine?.
- ResearchGate. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
- PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
- Google Patents. (n.d.).
Sources
- 1. agilent.com [agilent.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. biosynce.com [biosynce.com]
- 4. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. phenomenex.com [phenomenex.com]
- 7. youtube.com [youtube.com]
- 8. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Inconsistencies in Biological Assay Results for 3-(4-Chlorobenzyl)-piperidine
Welcome to the technical support center for 3-(4-Chlorobenzyl)-piperidine. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot inconsistencies that may arise during biological assays involving this compound. The piperidine scaffold is a cornerstone in medicinal chemistry, known for its presence in numerous bioactive molecules.[1][2][3] However, like many small molecules, its behavior in biological assays can be influenced by a variety of factors, leading to challenges in reproducibility and data interpretation.[4][5]
This guide provides a structured, question-and-answer-based approach to troubleshooting, grounded in scientific principles and practical laboratory experience. We will delve into the causality behind common experimental issues and provide self-validating protocols to ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses preliminary questions a researcher might have before or during the initial stages of working with this compound.
Q1: What are the known or predicted biological targets of this compound?
While this compound itself is not extensively characterized in the public domain, its structural motifs are present in compounds with a wide range of biological activities. The piperidine ring is a common feature in pharmaceuticals targeting the central nervous system, and the 4-chlorobenzyl group can influence receptor binding and metabolic stability.[6] Structurally related compounds have shown activity as:
-
Protein Kinase Inhibitors: A similar compound has been identified as a potent inhibitor of Protein Kinase B (Akt/PKB), a key component of the PI3K-PKB-mTOR signaling pathway.[6]
-
Histamine H3 Receptor Inverse Agonists/Antagonists: The piperidine moiety is found in potent and selective non-imidazole inverse agonists of the human histamine H3 receptor.[7]
-
Anticancer Agents: Piperidine derivatives have been investigated for their anti-proliferative effects on various cancer cell lines.[2][3]
-
Neurotransmitter System Modulators: The unique structure of substituted piperidines makes them valuable for studying effects on neurotransmitter systems.[8]
Given this, it is plausible that this compound could be screened in assays related to oncology, neuropharmacology, and inflammation.
Q2: What are the critical physicochemical properties of this compound that I should be aware of?
The hydrochloride salt of this compound is a solid with a molecular weight of 246.18 g/mol . Key properties to consider are its solubility and stability, which can significantly impact assay performance.
-
Stability: The stability of piperidine-containing compounds can be sensitive to pH, temperature, and light.[11] For example, a similar piperidine derivative showed degradation under acidic conditions and upon exposure to UV light.[11] It is advisable to store stock solutions in the dark at low temperatures and to prepare fresh dilutions for each experiment.
Q3: Why am I seeing poor reproducibility in my assay results?
Poor reproducibility is a common challenge in small molecule screening.[5][12] For this compound, several factors could be at play:
-
Compound Aggregation: Piperidine-containing compounds can be prone to self-association in solution, forming colloidal particles that can non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to false-positive results.[4]
-
Inconsistent Solubilization: If the compound is not fully dissolved in the stock solution or precipitates upon dilution in the assay buffer, the effective concentration will vary between experiments.
-
Compound Instability: Degradation of the compound over time, due to factors like pH or light exposure, will lead to a decrease in its effective concentration.[11]
-
Assay Interference: The compound may interfere with the assay technology itself, for instance, by exhibiting autofluorescence or quenching the fluorescent signal.[5][13]
Part 2: Troubleshooting Guides - Addressing Specific Issues
This section provides detailed, step-by-step guidance for troubleshooting common problems encountered during biological assays with this compound.
Issue 1: High Variability in IC50/EC50 Values
Potential Cause: Inconsistent compound concentration due to poor solubility or aggregation.
Troubleshooting Workflow:
Troubleshooting High IC50/EC50 Variability
Step-by-Step Protocol:
-
Verify Stock Solution Solubility:
-
Action: Visually inspect your stock solution (typically in 100% DMSO) for any precipitate.
-
Causality: Undissolved compound in the stock will lead to inaccurate serial dilutions.
-
Protocol: If precipitate is observed, gently warm the solution (e.g., to 37°C) and vortex. If it persists, prepare a fresh, less concentrated stock solution.
-
-
Assess Solubility in Assay Buffer:
-
Action: Prepare the highest concentration of your compound in the final assay buffer and visually inspect for cloudiness or precipitate over the time course of your experiment.
-
Causality: Many compounds are soluble in DMSO but precipitate when diluted into an aqueous buffer.
-
Protocol: If precipitation occurs, you may need to lower the top concentration of your dose-response curve or add a small amount of a co-solvent (if compatible with your assay).
-
-
Test for Compound Aggregation:
-
Action: Include a non-ionic detergent, such as 0.01% Triton X-100, in your assay buffer.
-
Causality: Detergents can help to break up compound aggregates, thus reducing non-specific inhibition.[4] If the IC50 value significantly increases in the presence of the detergent, it's a strong indication of aggregation-based activity.
-
Protocol: Prepare two sets of dose-response curves, one with and one without the detergent, and compare the results.
-
-
Confirm with Orthogonal Assays:
-
Action: Validate your findings using a different assay format that measures the same biological endpoint but uses a different detection technology.[5]
-
Causality: This helps to rule out assay-specific artifacts. For example, if you observe inhibition in a fluorescence-based assay, confirm it with a label-free method like surface plasmon resonance (SPR) if possible.
-
Issue 2: Unexpected or "Bell-Shaped" Dose-Response Curves
Potential Cause: Compound toxicity at higher concentrations, or off-target effects.
Troubleshooting Workflow:
Troubleshooting Atypical Dose-Response Curves
Step-by-Step Protocol:
-
Assess Cytotoxicity:
-
Action: Run a standard cell viability assay, such as the MTT or CellTiter-Glo assay, in parallel with your primary assay.[1][14]
-
Causality: A decrease in signal at higher concentrations could be due to cell death rather than a specific effect on your target.[12]
-
Protocol:
-
Plate cells at the same density as your primary assay.
-
Treat with the same concentrations of this compound for the same duration.
-
Perform the MTT or CellTiter-Glo assay according to the manufacturer's instructions.
-
Compare the cytotoxicity curve with your dose-response curve.
-
-
-
Conduct Counter-Screens:
-
Action: Test the compound in an assay that is structurally similar to your primary assay but lacks the specific biological target.
-
Causality: This helps to identify non-specific interactions with assay components.[5]
-
Example: If you are screening for a specific enzyme inhibitor, test it against a structurally unrelated enzyme.
-
Issue 3: Assay Signal Interference
Potential Cause: The compound's intrinsic properties are interfering with the detection method.
Troubleshooting Workflow:
Troubleshooting Signal Interference
Step-by-Step Protocol:
-
Check for Autofluorescence (for fluorescence-based assays):
-
Action: Measure the fluorescence of the compound in the assay buffer at the same excitation and emission wavelengths used for your assay, but in the absence of your biological target and detection reagents.
-
Causality: The compound itself may fluoresce, leading to a false-positive signal.[13]
-
Protocol: Prepare a serial dilution of the compound in assay buffer in a microplate and read the fluorescence.
-
-
Test for Signal Quenching (for fluorescence or luminescence assays):
-
Action: Run the assay with a known positive control and add your compound at various concentrations.
-
Causality: The compound may absorb the excitation or emission light, leading to a decrease in the signal and a false-positive result for inhibitors.[5]
-
Protocol: If the signal from the positive control decreases in the presence of your compound, it indicates quenching.
-
-
Run "No Target" Controls:
-
Action: Perform the assay with all components except for the biological target of interest.
-
Causality: This is a crucial control to identify any direct interaction between the compound and the detection reagents.
-
Protocol: Any signal modulation observed in this control is likely an artifact.
-
Part 3: Data Presentation and Experimental Protocols
Table 1: Recommended Starting Concentrations for Troubleshooting
| Troubleshooting Step | Parameter | Recommended Concentration Range |
| Solubility Check | This compound in assay buffer | 0.1 µM - 100 µM |
| Aggregation Test | Triton X-100 | 0.001% - 0.1% (v/v) |
| Cytotoxicity Assay | This compound | Same range as primary assay |
Protocol: MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][14][15]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Aggregation of Piperidine Compounds in Assays.
- National Institutes of Health. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.
- Journal of Visualized Experiments. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs.
- Journal of Cancer Science and Therapy. (2016). High throughput screening of small molecule library: procedure, challenges and future.
- Royal Society of Chemistry. (n.d.). Chapter 2: Considerations Related to Small-molecule Screening Collections.
- Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained.
- Benchchem. (2025). Comparative Guide to Biological Assays for Confirming the Activity of 1-Piperidinepropanol Derivatives.
- Benchchem. (n.d.). 1-(4-Chlorobenzyl)piperidin-4-amine.
- Chem-Impex. (n.d.). 3-(4-Chlorobenzyl)Piperidine-3-Ethylcarboxylate Hydrochloride.
- PubMed. (n.d.). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology.
- Sigma-Aldrich. (n.d.). This compound hydrochloride.
- Benchchem. (n.d.). Biological Activity Screening of 4-Propylpiperidin-3-amine and Structurally Related Piperidine Derivatives: A Technical Guide.
- National Institutes of Health. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.
- MDPI. (n.d.). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines.
- Benchchem. (n.d.). Orthogonal Assays for Confirming the Biological Activity of Piperidine-3-carbothioamide Derivatives.
- National Institutes of Health. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction.
- ScienceDirect. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl).
- National Institutes of Health. (n.d.). Nuisance compounds in cellular assays.
- Wikipedia. (n.d.). Piperidine.
- R&D Systems. (n.d.). Protocols & Troubleshooting Guides.
- Sigma-Aldrich. (n.d.). This compound hydrochloride.
- National Institutes of Health. (n.d.). Assay Guidance Manual.
- Benchchem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of 1-(Chlorocarbonyl)piperidine-d10 in Organic Solvents.
- PubMed. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations.
- Echemi. (n.d.). 3-(4-chlorobenzyl)piperidine hydrochloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 11. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 13. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 3-(4-Chlorobenzyl)-piperidine
Last Updated: January 14, 2026
Introduction
3-(4-Chlorobenzyl)-piperidine is a key intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of analgesics and anti-inflammatory drugs.[1] Its structure, featuring a piperidine ring and a chlorobenzyl group, makes it a valuable building block for molecules targeting neurotransmitter systems.[1] As research progresses from bench-scale discovery to pilot-plant and industrial production, scaling up the synthesis of this compound introduces a unique set of challenges that can impact yield, purity, and overall process efficiency.[2][3]
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the scale-up synthesis of this compound. It offers practical, field-proven insights and detailed protocols to ensure a robust and scalable process.
Overview of Primary Synthetic Routes
Two primary routes are commonly employed for the synthesis of this compound. The choice of route often depends on the availability of starting materials, cost, and desired purity profile.
-
Reductive Amination: This is a widely used method involving the reaction of a suitable piperidine precursor with 4-chlorobenzaldehyde. The intermediate iminium ion is then reduced in situ to form the final product.[4] This method is often favored for its directness.
-
N-Alkylation: This route involves the direct alkylation of a piperidine derivative with 4-chlorobenzyl chloride. While seemingly straightforward, this method can be prone to side reactions if not carefully controlled.[5]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
Issue 1: Low Reaction Yield
Question: My reaction yield for the synthesis of this compound is significantly lower upon scale-up. What are the likely causes and how can I address them?
Answer: Low yield is a common scale-up challenge and can stem from several factors. Here’s a breakdown of potential causes and their solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Inefficient Heat Transfer | Exothermic reactions, such as reductive aminations or alkylations, can develop thermal gradients in large reactors.[2][3] This can lead to localized overheating, causing decomposition of reagents or products. Solution: Ensure your reactor has adequate cooling capacity. Use a jacketed reactor with a suitable heat transfer fluid. Consider a slower, controlled addition of the limiting reagent to manage the exotherm.[6] |
| Poor Mixing and Mass Transfer | What works with a magnetic stir bar in a flask may not be effective in a large reactor, leading to "dead zones" with poor mixing.[3] This results in incomplete reactions. Solution: Switch to an overhead mechanical stirrer with an appropriately designed impeller (e.g., anchor or turbine) to ensure proper agitation and homogeneity. |
| Incomplete Iminium Ion Formation (Reductive Amination) | The formation of the iminium ion is a critical equilibrium step. Incorrect pH can hinder this step. Solution: Optimize the reaction pH. For most reductive aminations, a slightly acidic pH (4-6) is optimal to facilitate both imine formation and the stability of the reducing agent.[4] |
| Deactivation of Reducing Agent | Sodium borohydride derivatives (e.g., NaBH(OAc)₃) are sensitive to moisture and highly acidic or basic conditions. Solution: Use anhydrous solvents and reagents. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture ingress. |
| Side Reactions | On a larger scale, minor side reactions can become significant, consuming starting materials and reducing the yield of the desired product.[3] Solution: Analyze your crude product by LC-MS to identify major impurities. This will help you diagnose the specific side reaction (see Issue 2 for more details). |
Issue 2: Formation of Significant Side Products
Question: I'm observing several impurities in my crude product mixture. What are the common side products and how can they be minimized?
Answer: The nature of the impurities often points directly to the underlying issue in your reaction conditions.
| Side Product | Potential Cause & Route | Mitigation Strategy |
| Over-alkylation Product (di-benzylated piperidine) | N-Alkylation Route: The mono-alkylated product can react again with 4-chlorobenzyl chloride, especially if the piperidine nitrogen is not protected.[6] | Use a stoichiometric amount of the alkylating agent or a slight excess of the piperidine starting material. A slow, controlled addition of 4-chlorobenzyl chloride can also help.[6] |
| 4-Chlorobenzyl Alcohol | N-Alkylation Route: 4-chlorobenzyl chloride can react with water or hydroxide ions present in the reaction mixture.[5] | Ensure anhydrous conditions. Use a non-nucleophilic base (e.g., DIPEA) instead of hydroxide-based bases if possible. |
| Unreacted Starting Materials | Both Routes: Incomplete reaction due to poor mixing, insufficient reaction time, or low temperature. | Increase reaction time and/or temperature. Improve mixing efficiency. Monitor reaction progress by TLC or LC-MS until starting materials are consumed. |
| Reductive Amination Specific Impurities | Reductive Amination Route: Impurities can arise from the self-condensation of the aldehyde or reaction of the amine with impurities in the starting materials.[7] | Purify the starting aldehyde and amine before use. Optimize the pH to favor the desired reaction pathway.[4] |
Issue 3: Challenges in Product Purification
Question: My product is difficult to purify. Standard extraction and crystallization methods are not effective. What are my options?
Answer: Purification challenges often arise due to the basic nature of the piperidine nitrogen and the presence of structurally similar impurities.
-
Q: Why is my product staying in the aqueous layer during basic extraction?
-
A: The piperidine nitrogen in your product is likely protonated, making it water-soluble.[8] Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to deprotonate the product before extraction with an organic solvent. Use a base like sodium hydroxide or potassium carbonate.
-
-
Q: How can I remove unreacted pyridine-based starting materials?
-
A: Pyridine and piperidine can sometimes be difficult to separate by standard distillation due to close boiling points.[9] One effective method is to treat the mixture with CO2 in a suitable solvent like acetone. The piperidine will selectively form a solid salt which can be filtered off, leaving the pyridine in the filtrate. The piperidine can then be liberated by treatment with a base.[10]
-
-
Q: Is column chromatography a viable option for large-scale purification?
-
A: While effective at the lab scale, column chromatography can be costly and time-consuming for large quantities. It is generally reserved for high-value products or when other methods fail. If you must use chromatography, optimize the solvent system on a small scale first to ensure good separation.
-
Recommended Synthetic Protocol (Reductive Amination)
This protocol provides a robust method for the synthesis of this compound suitable for scale-up.
Materials:
-
3-Piperidinecarboxaldehyde (or a suitable precursor)
-
4-Chlorobenzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM)
-
Acetic Acid
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a jacketed glass reactor equipped with an overhead stirrer, nitrogen inlet, and temperature probe, charge 3-piperidinecarboxaldehyde (1.0 eq) and anhydrous DCM.
-
Amine Addition: Add 4-chlorobenzylamine (1.05 eq) to the stirred solution.
-
Acid Catalyst: Add glacial acetic acid (2.0 eq) and stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
Reduction: Cool the reaction mixture to 0-5 °C using a circulating chiller. Add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by vacuum distillation or by salt formation (e.g., hydrochloride salt) and recrystallization.
Visual Workflow and Decision Making
Diagram 1: Synthetic Pathway Overview
Caption: Primary synthetic routes to this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
- Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in the Scale-Up of Piperidine Synthesis.
- Chem-Impex. (n.d.). 3-(4-Chlorobenzyl)Piperidine-3-Ethylcarboxylate Hydrochloride.
- ECHEMI. (n.d.). N-alkylation of piperidine with substituted benzyl chloride.
- HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- Benchchem. (n.d.). Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis.
- Benchchem. (n.d.). Technical Support Center: Reactions Involving 4-(Chloromethyl)piperidine Hydrochloride.
- Benchchem. (n.d.). Technical Support Center: Alkylation Reactions with 4-Chlorobenzyl Chloride.
- Skoog, S. J., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Journal of Forensic Sciences.
- Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
- Google Patents. (n.d.). US2363157A - Process for purifying piperidine.
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- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
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- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 10. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Biological Validation of 3-(4-Chlorobenzyl)-piperidine
This guide provides a comprehensive framework for the biological validation of 3-(4-Chlorobenzyl)-piperidine, a piperidine derivative with potential activity as a modulator of monoamine transporters. Piperidine scaffolds are prevalent in a vast array of pharmaceuticals, recognized for their favorable physicochemical properties that can enhance membrane permeability, receptor binding affinity, and metabolic stability.[1][2] This document outlines a systematic approach to characterizing the compound's activity profile, comparing it against established reference compounds, and interpreting the data within the context of drug discovery.
Introduction to this compound and its Putative Biological Targets
The piperidine moiety is a key structural motif in many centrally active agents.[2][3][4] While direct biological data for this compound is not extensively published, its structural similarity to known monoamine reuptake inhibitors suggests its potential interaction with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[5][6][7][8][9] Derivatives of benzylpiperidine have demonstrated varying degrees of potency and selectivity for these transporters, making this a logical and compelling starting point for investigation.[8][9] For instance, studies on 4-benzylpiperidine carboxamides have shown that modifications to the benzyl and piperidine moieties can significantly influence their inhibitory activity on DAT, SERT, and NET.[8][9] This guide will therefore focus on validating the hypothesis that this compound acts as a monoamine reuptake inhibitor.
Comparative Framework: Selecting Appropriate Reference Compounds
To provide a robust assessment of this compound's biological activity, it is essential to compare its performance against well-characterized and widely used reference compounds. The following have been selected to represent potent and selective inhibitors for each of the primary monoamine transporters:
-
GBR 12909: A high-affinity and selective dopamine reuptake inhibitor.[10][11] Its piperazine core is a common feature in many DAT inhibitors.
-
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant.
-
Desipramine: A tricyclic antidepressant that acts as a selective norepinephrine reuptake inhibitor.
These comparators will allow for a clear determination of the potency and selectivity profile of this compound.
Experimental Validation: Protocols and Methodologies
A two-tiered approach is recommended for the initial validation: radioligand binding assays to determine affinity for the transporters, followed by synaptosomal uptake assays to assess functional inhibition.
Tier 1: Radioligand Binding Assays
These assays quantify the affinity of a compound for its target receptor by measuring the displacement of a radiolabeled ligand.
Experimental Protocol:
-
Membrane Preparation: Cell membranes expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporters are prepared from stably transfected cell lines (e.g., HEK293).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) is prepared.
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET) and varying concentrations of the test compound (this compound or reference compounds).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Diagram of the Radioligand Binding Assay Workflow:
Caption: Workflow for Radioligand Binding Assays.
Tier 2: Synaptosomal Uptake Assays
These functional assays measure the ability of a compound to inhibit the uptake of radiolabeled neurotransmitters into synaptosomes, which are isolated nerve terminals.
Experimental Protocol:
-
Synaptosome Preparation: Synaptosomes are prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, and frontal cortex for NET).
-
Assay Buffer: A Krebs-Ringer buffer is typically used.
-
Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of the test compound or reference compounds.
-
Uptake Initiation: Uptake is initiated by the addition of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).
-
Uptake Termination: After a short incubation period, uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radiolabeled neurotransmitter taken up by the synaptosomes is determined by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC₅₀) is determined by non-linear regression analysis.
Diagram of the Synaptosomal Uptake Assay Workflow:
Caption: Workflow for Synaptosomal Uptake Assays.
Data Presentation and Interpretation
The quantitative data obtained from these assays should be summarized in a clear and concise table to facilitate comparison.
Table 1: Comparative Biological Activity Profile
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | NET IC₅₀ (nM) |
| This compound | Data | Data | Data | Data | Data | Data |
| GBR 12909 | Data | Data | Data | Data | Data | Data |
| Fluoxetine | Data | Data | Data | Data | Data | Data |
| Desipramine | Data | Data | Data | Data | Data | Data |
Interpretation of Results:
-
Potency: The Ki and IC₅₀ values will determine the potency of this compound at each transporter. Lower values indicate higher potency.
-
Selectivity: The ratio of Ki or IC₅₀ values for the different transporters will reveal the selectivity profile. For example, a DAT/SERT selectivity ratio is calculated by dividing the Ki for SERT by the Ki for DAT. A high ratio would indicate selectivity for DAT.
-
Mechanism of Action: A strong correlation between the binding affinity (Ki) and functional inhibition (IC₅₀) would support a competitive mechanism of action at the transporter.
Signaling Pathway Context
The inhibition of monoamine transporters by this compound would lead to an increase in the extracellular concentrations of the respective neurotransmitters (dopamine, serotonin, and/or norepinephrine) in the synaptic cleft. This, in turn, would enhance the activation of postsynaptic and presynaptic receptors, modulating various downstream signaling cascades.
Diagram of a Generic Monoamine Synapse and the Effect of a Reuptake Inhibitor:
Caption: Monoamine Synapse and Reuptake Inhibition.
Conclusion
This guide provides a foundational strategy for the initial biological validation of this compound. By systematically evaluating its affinity and functional activity at the dopamine, serotonin, and norepinephrine transporters in comparison to established reference compounds, researchers can generate a comprehensive profile of its biological activity. This data is critical for making informed decisions regarding the future development of this and structurally related compounds as potential therapeutic agents.
References
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Froimowitz, M., et al. (2000). Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors. Journal of Medicinal Chemistry, 43(6), 1251-1262. [Link]
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Froimowitz, M., et al. (2000). Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors. UTMB Health Research Expert Profiles. [Link]
-
Chen, N., et al. (2000). Novel 3-Aminomethyl- and 4-Aminopiperidine Analogues of 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: Synthesis and Evaluation as Dopamine Transporter Ligands. Journal of Medicinal Chemistry, 43(9), 1827-1837. [Link]
-
Froimowitz, M., et al. (2000). Further SAR Studies of Piperidine-Based Analogues of Cocaine. 2. Potent Dopamine and Serotonin Reuptake Inhibitors. ResearchGate. [Link]
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Froimowitz, M., et al. (2000). Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors. Semantic Scholar. [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
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Saha, K., et al. (2021). Novel ways of targeting the dopamine transporter. Frontiers in Pharmacology, 12, 709971. [Link]
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Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. Journal of Pharmacology and Experimental Therapeutics, 320(1), 365-375. [Link]
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Paudel, P., et al. (2016). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 24(5), 494–505. [Link]
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MDPI. (2022). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. [Link]
-
MDPI. (2022). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI. [Link]
-
ResearchGate. (n.d.). Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. ResearchGate. [Link]
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Feldman, P. L., et al. (1993). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 36(22), 3373-3383. [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]
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MDPI. (2012). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. MDPI. [Link]
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Singh, H., & Kumar, M. (2014). Antidepressant potential of nitrogen-containing heterocyclic moieties: An updated review. Beni-Suef University Journal of Basic and Applied Sciences, 3(2), 95-107. [Link]
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Rothman, R. B., et al. (2008). Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. Current Pharmaceutical Design, 14(33), 3466-3480. [Link]
-
ChemRxiv. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. [Link]
-
Song, J. C., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 25(22), 5299-5305. [Link]
-
MySkinRecipes. (n.d.). 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride. MySkinRecipes. [Link]
-
Godyń, J., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 273, 116513. [Link]
-
Paudel, P., et al. (2016). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics. [Link]
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- 11. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 3-(4-Chlorobenzyl)-piperidine and Other Piperidine Derivatives in CNS Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of FDA-approved drugs and biologically active compounds. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal framework for designing ligands that can effectively interact with a multitude of biological targets, particularly within the central nervous system (CNS). This guide provides a detailed comparative analysis of the efficacy of 3-(4-Chlorobenzyl)-piperidine and its derivatives, with a focus on their interaction with the human dopamine D4 (hD4) and sigma (σ) receptors, critical targets in the development of therapeutics for neurological and psychiatric disorders.
The Significance of the 3-Benzylpiperidine Moiety
The 3-benzylpiperidine core represents a key pharmacophore in the design of CNS-active agents. The benzyl group provides a crucial aromatic interaction point with receptor binding pockets, while the piperidine ring's nitrogen atom serves as a key basic center for ionic interactions. The substitution pattern on both the benzyl and piperidine rings allows for fine-tuning of a compound's affinity, selectivity, and pharmacokinetic properties. The 4-chloro substitution on the benzyl group, as seen in this compound, is a common modification in medicinal chemistry, often employed to enhance binding affinity and metabolic stability.
Unraveling the Efficacy at the Human Dopamine D4 Receptor
The human dopamine D4 (hD4) receptor, a member of the D2-like family of G protein-coupled receptors, is primarily expressed in the prefrontal cortex, amygdala, and hippocampus. Its role in cognitive processes, attention, and motivation has made it a significant target for the treatment of disorders such as schizophrenia and ADHD.
To understand the structure-activity relationship (SAR) and compare the efficacy of different piperidine derivatives, we can analyze a series of compounds targeting the hD4 receptor.
Comparative Analysis of Piperidine Derivatives at the hD4 Receptor
| Compound | Structure | hD4 Ki (nM) | Selectivity over hD2 | Reference |
| Derivative of this compound | 5-(4-Chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazole | 61 | 4-fold | [1] |
| L-745,870 | 3-([4-(4-Chlorophenyl)piperazin-1-yl]methyl)-1H-pyrrolo[2,3-b]pyridine | <1 | >100-fold | [2] |
| FAUC 365 | N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-N-(pyridin-2-yl)benzamide | 0.24 | >1000-fold | |
| Compound 14a | 4,4-difluoro-3-((4-fluorophenoxy)methyl)-1-(4-pyridinylmethyl)piperidine | 0.3 | >2000-fold | [3][4] |
This table is a compilation of data from various sources and is intended for comparative purposes.
Causality Behind Experimental Choices and SAR Insights
The data reveals several key insights into the SAR of piperidine derivatives at the hD4 receptor:
-
The N-substituent is critical: The nature of the substituent on the piperidine nitrogen plays a pivotal role in determining affinity and selectivity. Large, aromatic substituents, as seen in the high-affinity ligands, are generally favored.
-
Aromatic interactions are key: The presence of aromatic rings, such as the chlorophenyl group, is crucial for binding, likely through π-π stacking and hydrophobic interactions within the receptor's binding pocket.
-
Conformational rigidity can enhance affinity: The introduction of rigidifying elements, such as the pyrazole ring in the this compound derivative, can lock the molecule into a bioactive conformation, thereby improving binding affinity.
-
Fluorination can improve properties: The use of fluorine substituents, as in Compound 14a, can enhance binding affinity and metabolic stability, a common strategy in medicinal chemistry[3][4].
Exploring the Selectivity Profile: Sigma Receptor Binding
Sigma (σ) receptors, particularly the σ1 and σ2 subtypes, are another important class of CNS targets for piperidine-based ligands. They are implicated in a range of neurological functions and are often considered in the selectivity profiling of new CNS drug candidates. A high affinity for sigma receptors can sometimes be a desired polypharmacological trait or an off-target effect to be minimized, depending on the therapeutic goal.
Comparative Analysis of Piperidine Derivatives at Sigma Receptors
| Compound | σ1 Ki (nM) | σ2 Ki (nM) | σ1/σ2 Selectivity | Reference |
| Haloperidol | 3.2 | 4.9 | ~0.65 | |
| (+)-Pentazocine | 2.9 | 4,500 | >1500 | |
| Compound 1 | 3.2 | - | - | [5][6] |
| Compound 15 | 1.6 | 1418 | 886 | [7] |
This table is a compilation of data from various sources and is intended for comparative purposes.
The 3-benzylpiperidine scaffold is also a known pharmacophore for sigma receptors. The affinity for these receptors is influenced by the substitution pattern on both the piperidine and benzyl moieties. High selectivity for a particular receptor subtype is often a key objective in drug design to minimize off-target effects.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the efficacy data presented, it is crucial to understand the experimental methodologies employed. The following is a detailed protocol for a standard radioligand binding assay, a common method for determining the affinity of a compound for a specific receptor.
Radioligand Binding Assay for hD4 and Sigma Receptors
This protocol outlines the general steps for determining the binding affinity (Ki) of a test compound.
1. Materials and Reagents:
- Cell membranes expressing the target receptor (e.g., HEK293 cells transfected with hD4 or guinea pig brain homogenate for sigma receptors).
- Radioligand (e.g., [³H]-Spiperone for hD4, [³H]-(+)-Pentazocine for σ1).
- Non-specific binding control (e.g., Haloperidol).
- Test compounds (e.g., this compound derivatives).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- 96-well microplates.
- Glass fiber filters.
- Scintillation cocktail and counter.
2. Assay Procedure:
3. Data Analysis:
The raw data (counts per minute) is used to calculate the percentage of specific binding at each concentration of the test compound. A competition binding curve is then generated by plotting the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. Finally, the Ki value (the inhibition constant for the test compound) is calculated using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
This self-validating system, when performed with appropriate controls, provides a reliable measure of a compound's binding affinity.
Conclusion: Navigating the Path to Selective CNS Therapeutics
The this compound scaffold serves as a valuable starting point for the design of potent and selective ligands for CNS targets like the dopamine D4 and sigma receptors. The comparative analysis presented in this guide highlights the critical role of structural modifications in fine-tuning the efficacy and selectivity of piperidine derivatives. By understanding the intricate structure-activity relationships and employing robust experimental methodologies, researchers can rationally design novel compounds with improved therapeutic potential for a range of neurological and psychiatric disorders. The journey from a privileged scaffold to a clinically successful drug is paved with such detailed and objective comparisons, guiding the way toward safer and more effective treatments.
References
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Saeedeh Saeedi, Sumaiya Nahid, Anish K. Vadukoot, and Corey R. Hopkins. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. [Link]
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From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators - ChemRxiv. [Link]
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Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma - ResearchGate. [Link]
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Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds - ChemRxiv. [Link]
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Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry. [Link]
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Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists - PubMed. [Link]
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Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma - MDPI. [Link]
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SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH. [Link]
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4-Heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor - PubMed. [Link]
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Dopamine D4 receptor in human peripheral blood lymphocytes: a radioligand binding assay study - PubMed. [Link]
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Pharmacology and Therapeutic Potential of Dopamine D4 Receptor Antagonists for Cocaine Use Disorder - ChemRxiv. [Link]
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Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Link]
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Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. [Link]
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Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PubMed Central. [Link]
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Competitive Radioligand Binding Assay for the Inhibition of [³H] - ResearchGate. [Link]
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Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells | ACS Chemical Neuroscience. [Link]
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- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
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cross-validation of analytical methods for 3-(4-Chlorobenzyl)-piperidine
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Benchmarking 3-(4-Chlorobenzyl)-piperidine: A Comparative Guide for Monoamine Transporter Inhibition
Introduction: Unveiling the Potential of 3-(4-Chlorobenzyl)-piperidine
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1] Its inherent conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure for targeting a wide array of biological entities, including G-protein coupled receptors and neurotransmitter transporters. Within this chemical class, this compound emerges as a compound of significant interest for researchers in neuropharmacology and drug development. Its structural resemblance to known monoamine reuptake inhibitors suggests a potential modulatory role on the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
This guide provides a comprehensive framework for benchmarking the in vitro and in vivo pharmacological profile of this compound. We will present detailed, field-proven protocols for assessing its binding affinity and functional inhibition of monoamine transporters, comparing its performance against well-characterized inhibitors: the selective serotonin reuptake inhibitor (SSRI) Fluoxetine , the selective norepinephrine reuptake inhibitor (NRI) Atomoxetine , and the norepinephrine-dopamine reuptake inhibitor (NDRI) Bupropion . By providing a head-to-head comparison with these standards, this guide aims to equip researchers with the necessary tools to rigorously evaluate the potential of this compound as a novel monoamine transporter ligand.
I. Synthesis of this compound
A robust and reproducible synthesis is the foundation of any pharmacological investigation. The following protocol outlines a common and effective method for the preparation of this compound hydrochloride. The causality behind this two-step approach lies in the controlled introduction of the chlorobenzyl moiety onto a precursor, followed by the reduction of the pyridine ring to the desired piperidine structure.
Experimental Protocol: Synthesis
Step 1: Synthesis of 3-(4-Chlorobenzyl)-pyridine
This step can be achieved via a Suzuki coupling reaction between 3-bromopyridine and 4-chlorobenzylzinc chloride in the presence of a palladium catalyst.
-
Reaction Setup: To a dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromopyridine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a suitable anhydrous solvent (e.g., tetrahydrofuran (THF)).
-
Addition of Grignard Reagent: Slowly add a solution of 4-chlorobenzylzinc chloride (1.2 eq) in THF to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at reflux (approximately 66°C for THF) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 3-(4-Chlorobenzyl)-pyridine.
Step 2: Reduction of 3-(4-Chlorobenzyl)-pyridine to this compound
Catalytic hydrogenation is a reliable method for the reduction of the pyridine ring.
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 3-(4-Chlorobenzyl)-pyridine (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of platinum(IV) oxide (PtO₂) (e.g., 5 mol%).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Salt Formation: To the filtrate, add a solution of hydrochloric acid in a suitable solvent (e.g., 2 M HCl in diethyl ether) to precipitate the hydrochloride salt.
-
Isolation: Collect the precipitate by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield this compound hydrochloride as a solid.
II. In Vitro Benchmarking: Monoamine Transporter Binding and Uptake Assays
The initial characterization of a potential monoamine transporter inhibitor involves determining its binding affinity (Ki) and its functional potency in inhibiting neurotransmitter uptake (IC50). These in vitro assays provide a quantitative measure of the compound's interaction with its putative targets.
A. Radioligand Binding Assays: Gauging Affinity for SERT, NET, and DAT
Radioligand binding assays are a gold standard for quantifying the affinity of a test compound for a specific receptor or transporter. The principle relies on the competition between a radiolabeled ligand with known high affinity and the unlabeled test compound for the binding site.
Caption: Workflow for Radioligand Binding Assays.
-
Membrane Preparation: Prepare cell membrane homogenates from HEK293 cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT). Protein concentration should be determined using a standard method like the BCA assay.
-
Assay Buffer: Use a suitable binding buffer, typically a Tris-based buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Incubation: In a 96-well plate, incubate the cell membranes (10-20 µg protein) with a fixed concentration of the appropriate radioligand and varying concentrations of this compound or the comparator compounds.
-
For hSERT: Use [³H]Citalopram or [¹²⁵I]RTI-55.
-
For hNET: Use [³H]Nisoxetine or [¹²⁵I]RTI-55.
-
For hDAT: Use [³H]WIN 35,428 or [¹²⁵I]RTI-55.
-
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known inhibitor (e.g., 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET, 10 µM GBR 12909 for DAT).
-
Incubation Time and Temperature: Incubate for 60-120 minutes at room temperature or 4°C, depending on the radioligand.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding. Wash the filters rapidly with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data. Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
B. Synaptosomal Uptake Assays: Assessing Functional Inhibition
While binding assays measure affinity, uptake assays provide a functional measure of a compound's ability to inhibit the transport of neurotransmitters into nerve terminals. This assay utilizes synaptosomes, which are resealed nerve terminals isolated from brain tissue that retain functional transporters.
Caption: Workflow for Synaptosomal Uptake Assays.
-
Synaptosome Preparation: Isolate synaptosomes from specific regions of the rat brain. For example, use the striatum for DAT assays, the hippocampus or frontal cortex for SERT assays, and the hypothalamus or frontal cortex for NET assays. Homogenize the brain tissue in a sucrose buffer and perform differential centrifugation to obtain a crude synaptosomal pellet.
-
Assay Buffer: Use a Krebs-Ringer-HEPES buffer containing a monoamine oxidase (MAO) inhibitor (e.g., pargyline) to prevent the degradation of the neurotransmitters.
-
Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of this compound or the comparator compounds for 10-15 minutes at 37°C.
-
Uptake Initiation: Initiate neurotransmitter uptake by adding a low concentration of the respective radiolabeled neurotransmitter: [³H]Serotonin for SERT, [³H]Norepinephrine for NET, or [³H]Dopamine for DAT.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination: Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Scintillation Counting: Lyse the synaptosomes on the filters and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 values by performing non-linear regression analysis of the concentration-response curves.
Comparative Data Summary: In Vitro Performance
The following table summarizes the expected binding affinities (Ki) and uptake inhibition potencies (IC50) for the standard comparator compounds. The data for this compound should be populated with experimentally determined values.
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Fluoxetine | ~1-10[2][3] | ~200-500 | >1000 | ~5-20[4] | ~300-600 | >1000 |
| Atomoxetine | ~100-300 | ~2-5[1] | ~1000-3000 | ~150-400 | ~3-10[5] | ~1500-4000 |
| Bupropion | >5000 | ~200-500 | ~500-1000 | >10000 | ~300-600 | ~600-1200 |
III. In Vivo Benchmarking: Neurochemical and Behavioral Effects
In vivo studies are crucial for understanding how a compound behaves in a complex biological system. Microdialysis allows for the direct measurement of extracellular neurotransmitter levels in the brain, while behavioral models can assess the potential therapeutic effects of the compound.
A. In Vivo Microdialysis: Assessing Neurotransmitter Modulation in Freely Moving Animals
In vivo microdialysis is a powerful technique to measure changes in extracellular neurotransmitter concentrations in specific brain regions of awake, freely moving animals following drug administration.[6][7][8][9]
Caption: Workflow for In Vivo Microdialysis Studies.
-
Surgical Implantation: Anesthetize a rat or mouse and stereotaxically implant a microdialysis guide cannula targeting a brain region of interest, such as the prefrontal cortex, nucleus accumbens, or striatum. Allow the animal to recover for several days.
-
Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe into the guide cannula and perfuse it with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect baseline dialysate samples every 20-30 minutes for at least 90 minutes to ensure stable neurotransmitter levels.
-
Drug Administration: Administer this compound or a comparator compound via a systemic route (e.g., intraperitoneal or subcutaneous injection).
-
Sample Collection: Continue to collect dialysate samples for several hours post-administration.
-
Neurochemical Analysis: Analyze the concentration of serotonin, norepinephrine, and dopamine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the average baseline levels and plot the time course of the drug's effect.
B. Behavioral Models: Evaluating Potential Therapeutic Efficacy
Based on the in vitro profile of this compound, relevant behavioral models can be employed to assess its potential antidepressant-like or psychostimulant-like activity.
-
For Antidepressant-like Activity (if SERT and/or NET inhibition is observed):
-
Forced Swim Test (FST): This is a widely used screening test where a decrease in immobility time is indicative of antidepressant-like effects.
-
Tail Suspension Test (TST): Similar to the FST, a reduction in immobility time suggests potential antidepressant activity.
-
Chronic Unpredictable Mild Stress (CUMS) Model: This is a more translationally relevant model that induces a depressive-like state in rodents, characterized by anhedonia (reduced sucrose preference), which can be reversed by chronic antidepressant treatment.
-
-
For Psychostimulant-like Activity (if DAT and/or NET inhibition is prominent):
-
Locomotor Activity: An increase in spontaneous locomotor activity in an open-field arena is a characteristic effect of psychostimulants.
-
Conditioned Place Preference (CPP): This paradigm assesses the rewarding properties of a drug, which can be indicative of its abuse potential.
-
IV. Conclusion and Future Directions
This guide has provided a comprehensive framework for the systematic evaluation of this compound as a potential monoamine transporter inhibitor. By employing the detailed in vitro and in vivo protocols and comparing the results against well-established reference compounds, researchers can gain a clear understanding of its potency, selectivity, and potential therapeutic applications.
The data generated from these studies will be instrumental in determining the subsequent steps in the drug discovery and development process. For instance, a high affinity and selectivity for SERT would warrant further investigation into its antidepressant and anxiolytic potential. Conversely, a profile dominated by DAT and NET inhibition might suggest utility in treating conditions like ADHD. The self-validating nature of these protocols, benchmarked against known standards, ensures the generation of robust and reliable data, paving the way for informed decisions in the journey of translating a promising molecule from the bench to potential clinical applications.
References
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- Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2025). Analytical Chemistry.
- Data Sheet Cellular Uptake and Release Assays Protocol. Gifford Bioscience.
- SERT Transporter Assay. BioIVT.
- suggestions on something that works like bupropion without prescription? | Page 2 | Professional Muscle - Bodybuilding Forum. (2026).
- Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. (2024). Journal of Herbmed Pharmacology.
- In vivo microdialysis for measurement of extracellular monoamine levels following inhibition of monoamine transporters. (1998). Methods in Enzymology.
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- Application Note: In Vivo Microdialysis for Monitoring Neurotransmitter Levels in Response to Antidepressant Agent 5. Benchchem.
- Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. (2025). JoVE.
- Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach. (2013).
- Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. (2024). Journal of Herbmed Pharmacology.
- Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. (2024).
- Animal models for the study of antidepressant activity | Request PDF. (2025).
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- Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). PubMed Central.
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- Application Notes and Protocols: Radioligand Binding and Functional Assays for 3',4'- Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP)
- Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.
- In Vivo Brain Microdialysis of Monoamines.
- Chemical Design and Pharmacokinetics Enable Precision Psychedelic Therapeutics.
- Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro. (2025).
- Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transporters (NET and SERT): Implications for treatment of depression and ADHD. Journal of Nuclear Medicine.
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- Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release. PubMed Central.
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For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-(4-Chlorobenzyl)-piperidine and structurally related compounds, synthesizing findings from various preclinical studies. The focus is on structure-activity relationships (SAR), target engagement, and the methodologies used to evaluate these compounds. While direct head-to-head clinical studies are not available in the public domain, this document consolidates key experimental data to inform future research and development.
Introduction to Benzylpiperidines
The piperidine ring is a fundamental scaffold in medicinal chemistry, present in numerous approved pharmaceuticals due to its favorable physicochemical properties that can enhance drug-like characteristics such as membrane permeability and metabolic stability.[1][2] The addition of a benzyl group to the piperidine core creates a versatile class of compounds, benzylpiperidines, which have demonstrated a wide range of physiological and pharmaceutical activities.[3] Variations in the substitution pattern on both the piperidine and the benzyl rings can significantly modulate the biological activity, target selectivity, and pharmacokinetic properties of these molecules.[2]
This compound itself is a recognized building block in the synthesis of more complex molecules.[4] The presence of the chlorine atom at the para-position of the benzyl ring influences the compound's electronic properties and lipophilicity, which can in turn affect its interactions with biological targets.[5] This guide will explore how modifications to this core structure impact its biological profile, drawing on data from various research articles.
Comparative Analysis of Target Affinity and Selectivity
Structure-activity relationship studies have been crucial in elucidating the impact of structural modifications on the biological activity of benzylpiperidine derivatives. These studies often involve synthesizing a series of related compounds and evaluating their binding affinities for various receptors and transporters.
Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET) Affinity
A study on a series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines revealed that substituents on the N-benzyl side chain significantly influence affinity and selectivity for monoamine transporters.[6] While not direct analogs of this compound, these findings offer valuable insights into the SAR of N-benzyl piperidines. Several compounds in this series demonstrated low nanomolar affinity for the dopamine transporter (DAT) with a wide range of selectivity ratios against the serotonin transporter (SERT) and minimal affinity for the norepinephrine transporter (NET).[6] This suggests that the N-benzylpiperidine scaffold can be optimized for potent and selective DAT inhibition.
One notable analog, 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, was identified as an allosteric modulator of the human SERT, despite having little direct affinity for any of the monoamine transporters.[6] This highlights the potential for subtle structural changes to impart novel mechanisms of action.
Sigma (σ) Receptor Binding
Research into 1-aralkyl-4-benzylpiperidine derivatives has shown high affinity for both σ1 and σ2 receptors, often in the nanomolar range.[7] Most of these compounds displayed negligible affinity for 5-HT1A and D2 receptors, indicating a degree of selectivity for sigma receptors.[7] The sigma-1 receptor is known to modulate various ion channels and neurotransmitter systems, while the sigma-2 receptor is implicated in cell proliferation and viability.[7] The ability to selectively target these receptors offers potential therapeutic avenues in neurology and oncology.
Cholinesterase Inhibition
In the context of Alzheimer's disease, N-benzyl-piperidine derivatives have been rationally designed as multitarget-directed inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[8] By modifying the structure of the known AChE inhibitor donepezil, researchers developed novel compounds with potent inhibitory activity against both enzymes.[8] Computational modeling and in vitro enzymatic assays confirmed that these analogs form favorable interactions with key residues in the active sites of both cholinesterases.[8] Further studies on benzylpiperidine-linked 1,3-dimethylbenzimidazolinones also identified compounds with submicromolar IC50 values for both AChE and BChE.[9] These findings underscore the potential of the benzylpiperidine scaffold in developing treatments for neurodegenerative diseases.
Experimental Protocols
The following sections detail the methodologies commonly employed in the preclinical evaluation of this compound and its analogs.
Synthesis of Substituted Benzylpiperidines
A general and convenient method for preparing a series of 3-(substituted benzyl)piperidines involves the addition of a substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde. This is followed by a one-pot deoxygenation and saturation of the heteroaromatic ring using a palladium catalyst.[3]
Experimental Workflow: Synthesis of 3-(Substituted Benzyl)piperidines
Caption: A generalized workflow for the synthesis of 3-(substituted benzyl)piperidines.
Receptor Binding Assays
To determine the affinity of compounds for specific receptors, competitive binding assays are frequently used.
Step-by-Step Protocol for Sigma Receptor Binding Assay: [7]
-
Preparation of Radioligand: A solution of a radiolabeled ligand, such as [3H]pentazocine for σ1 receptors or [3H]ditolylguanidine for σ2 receptors, is prepared at a known concentration (e.g., 3.0 nM).
-
Incubation: The test compounds at various concentrations are incubated with a preparation of the receptor (e.g., membrane homogenates from specific tissues or cell lines) and the radioligand.
-
Equilibrium: The mixture is incubated for a sufficient time to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Diagram: Competitive Receptor Binding Assay Workflow
Caption: A flowchart illustrating the key steps in a competitive receptor binding assay.
In Vivo Efficacy Models
To assess the potential therapeutic effects of these compounds, various animal models are employed. For instance, in the context of Alzheimer's disease research, the scopolamine-induced memory impairment model in mice is commonly used to evaluate the memory-enhancing effects of cholinesterase inhibitors.[9]
Morris Water Maze Test Protocol: [9]
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface.
-
Acclimatization: Animals are allowed to acclimatize to the testing room.
-
Drug Administration: Test compounds or a vehicle control are administered to the animals prior to testing. Scopolamine is used to induce memory impairment.
-
Training Trials: Mice are placed in the pool from different starting positions and are required to find the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded.
-
Probe Trial: After several training days, the platform is removed, and the mice are allowed to swim freely for a set period. The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.
-
Data Analysis: The escape latencies during training and the time spent in the target quadrant during the probe trial are compared between different treatment groups.
Summary of Comparative Data
The following table summarizes the biological activities of representative benzylpiperidine derivatives from the cited literature. It is important to note that these data are from different studies and direct comparisons should be made with caution.
| Compound Class | Target(s) | Key Findings | Reference |
| 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines | DAT, SERT, NET | Several compounds showed low nanomolar affinity for DAT with varying selectivity over SERT. One analog acted as a SERT allosteric modulator. | [6] |
| 1-Aralkyl-4-benzylpiperidines | σ1 and σ2 receptors | Most compounds exhibited high, nanomolar affinity for both sigma receptor subtypes with good selectivity over 5-HT1A and D2 receptors. | [7] |
| N-benzyl-piperidine derivatives (Donepezil analogs) | AChE, BuChE | Rationally designed compounds showed potent dual inhibition of both AChE and BuChE, with IC50 values in the low micromolar range. | [8] |
| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones | AChE, BuChE | Identified compounds with submicromolar IC50 values for both AChE and BuChE and demonstrated in vivo efficacy in a mouse model of memory impairment. | [9] |
Conclusion and Future Directions
The this compound scaffold and its relatives represent a versatile class of compounds with the potential to modulate a variety of important biological targets. The available literature, primarily focused on SAR studies, indicates that modifications to the benzyl and piperidine rings can be strategically employed to optimize potency and selectivity for targets such as monoamine transporters, sigma receptors, and cholinesterases.
While the existing data provides a strong foundation, there is a clear need for direct, head-to-head comparative studies to fully elucidate the relative efficacy, safety, and pharmacokinetic profiles of these promising compounds. Future research should aim to:
-
Conduct comprehensive in vitro and in vivo comparisons of lead compounds against established reference agents.
-
Elucidate the detailed mechanisms of action, including potential off-target effects.
-
Investigate the pharmacokinetic and pharmacodynamic relationships to optimize dosing regimens.
-
Explore the therapeutic potential of these compounds in a wider range of disease models.
By systematically addressing these knowledge gaps, the full therapeutic potential of this compound and its related compounds can be realized.
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Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. Journal of Medicinal Chemistry. [Link]
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Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. Bioorganic & Medicinal Chemistry. [Link]
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Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Molecules. [Link]
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BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. The Journal of Pharmacology and Experimental Therapeutics. [Link]
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A Guide to the Pharmacological Validation of 3-(4-Chlorobenzyl)-piperidine and Its Analogs as Sigma Receptor Probes
This guide provides a comprehensive framework for the pharmacological validation of 3-(4-Chlorobenzyl)-piperidine as a potential pharmacological tool. Recognizing the current absence of specific binding and functional data for this compound in publicly accessible literature, we will establish a validation pathway grounded in the principles of structure-activity relationships (SAR). By comparing it with structurally similar piperidine derivatives with known affinities for sigma (σ) receptors, we can predict its likely biological targets and delineate the essential experiments required for its definitive characterization. This document is intended for researchers, scientists, and drug development professionals seeking to employ novel chemical entities in their studies with scientific rigor.
The Imperative of Pharmacological Tool Validation
The reliability of any research finding is fundamentally dependent on the quality of the tools used. A novel chemical compound like this compound, while commercially available, remains an unvalidated entity until its pharmacological profile—specifically its potency, selectivity, and mechanism of action—is thoroughly elucidated. Using uncharacterized compounds can lead to misinterpretation of experimental results and irreproducible data. The validation process transforms a simple chemical into a reliable pharmacological tool, a critical step for ensuring scientific integrity.
The piperidine scaffold is a well-established privileged structure in medicinal chemistry, known to interact with a variety of biological targets, most notably the sigma receptors (σ1 and σ2).[1] The presence of a 4-chlorobenzyl moiety in many known high-affinity sigma receptor ligands suggests that this compound is a promising candidate for targeting these receptors.[2][3]
The Sigma Receptor System: A Primer
Sigma receptors, initially misidentified as a subtype of opioid receptors, are now understood to be a distinct class of proteins. The sigma-1 (σ1) receptor, in particular, is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[4] It plays a crucial role in cellular signaling and has been implicated in a range of pathophysiological processes, including neurodegenerative diseases, pain, and cancer.[4][5] The sigma-2 (σ2) receptor is also a promising therapeutic target, particularly in oncology.[6] The validation of new ligands for these receptors is essential for advancing our understanding of their physiological roles and therapeutic potential.
Below is a simplified representation of the σ1 receptor's role as a molecular chaperone.
Comparative Analysis of Structural Analogs
To infer a likely pharmacological profile for this compound, we will examine the sigma receptor binding affinities of its close structural analogs. The key structural features of our target compound are the piperidine ring and the 4-chlorobenzyl group attached at the 3-position of the piperidine. The following table summarizes the binding data (Ki, in nM) for several N-substituted and C4-substituted benzylpiperidine derivatives.
| Compound ID | Structure | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) | Reference |
| Hypothetical Target | This compound | Unknown | Unknown | Unknown | |
| Analog 1 | 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | 3.2 | 105 | 33 | [4] |
| Analog 2 | 1-(4-Methoxybenzyl)-4-(3-phenylpropyl)piperidine | 8.9 | 231 | 26 | [4] |
| Analog 3 | 1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | 1.6 | 1418 | 886 | [7] |
| Haloperidol (Reference) | - | 2.6 | 77 | 29.6 | [4] |
Note: The analogs presented have substitutions on the piperidine nitrogen or at the 4-position, which may influence binding differently than a 3-position substitution. However, the consistent high affinity for the σ1 receptor among these benzylpiperidine derivatives provides a strong rationale for investigating this compound as a potential sigma ligand.
Experimental Validation Workflow
The validation of this compound requires a multi-step experimental approach, progressing from initial binding characterization to functional and in vivo analysis.
In Vitro Radioligand Binding Assays
The initial and most critical step is to determine the binding affinity (Ki) of this compound for the σ1 and σ2 receptors. This is achieved through competitive radioligand binding assays.
Objective: To quantify the binding affinity of the test compound for σ1 and σ2 receptors.
Principle: The ability of the unlabeled test compound to displace a known high-affinity radioligand from the receptor is measured. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
Protocol for σ1 Receptor Binding Assay:
-
Tissue Preparation: Homogenize guinea pig brains in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. The final pellet is resuspended in the assay buffer.
-
Assay Components:
-
Radioligand: -pentazocine (a selective σ1 ligand), used at a concentration close to its Kd (e.g., 2-3 nM).[4]
-
Test Compound: this compound, serially diluted over a wide concentration range (e.g., 0.1 nM to 10 µM).
-
Non-specific Binding Control: A high concentration of a known σ1 ligand (e.g., 10 µM haloperidol) to determine the amount of radioligand binding to non-receptor components.
-
-
Incubation: Combine the membrane preparation, radioligand, and either the test compound or control in the assay buffer. Incubate at 37°C for a specified time (e.g., 120 minutes) to reach equilibrium.
-
Termination and Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve. Calculate the IC50 and then the Ki value.
Protocol for σ2 Receptor Binding Assay:
The protocol is similar to the σ1 assay with the following key differences:
-
Tissue Preparation: Rat liver membranes are commonly used as they have a high density of σ2 receptors.[6]
-
Radioligand: [3H]-DTG (1,3-di-o-tolyl-guanidine), a non-selective σ1/σ2 ligand, is used.
-
Masking of σ1 Receptors: A high concentration of a selective σ1 ligand (e.g., 5 µM (+)-pentazocine) is included in the assay to prevent [3H]-DTG from binding to σ1 receptors, thus isolating its binding to σ2 receptors.[4]
In Vitro Functional Assays
Once the binding affinity is established, it is crucial to determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).
Objective: To characterize the functional activity of this compound at the σ1 receptor.
Phenytoin Binding Modulation Assay:
Principle: The anticonvulsant drug phenytoin has been shown to be an allosteric modulator of the σ1 receptor. It potentiates the binding of σ1 agonists while having no effect or slightly reducing the binding of antagonists.
Protocol:
-
Perform a σ1 radioligand binding assay as described above with -pentazocine.
-
Run two sets of competition curves for the test compound: one in the absence and one in the presence of a fixed concentration of phenytoin (e.g., 30 µM).
-
Data Analysis:
-
An agonist will show a leftward shift in its competition curve in the presence of phenytoin, resulting in a lower Ki value (increased affinity).
-
An antagonist will show no significant change or a slight rightward shift in its competition curve.
-
The ratio of Ki (without phenytoin) / Ki (with phenytoin) can be calculated. A ratio significantly greater than 1 suggests agonism.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay:
Principle: This assay measures ligand-induced changes in the oligomerization state of the σ1 receptor. The σ1 receptor exists as a homo-trimer, and some ligands can stabilize this complex.[4]
Protocol:
-
Co-transfect cells (e.g., HEK293) with two constructs of the σ1 receptor, one fused to a bioluminescent donor (e.g., Renilla luciferase) and the other to a fluorescent acceptor (e.g., YFP).
-
Treat the cells with varying concentrations of the test compound.
-
Measure the BRET signal. An increase in the BRET signal indicates that the ligand promotes or stabilizes the multimeric state of the receptor.[4]
In Vivo Characterization
Should the in vitro data demonstrate high potency and selectivity, subsequent in vivo studies are warranted to establish the compound's utility as a pharmacological tool in living organisms.
Key In Vivo Experiments:
-
Pharmacokinetic Analysis: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to establish appropriate dosing and routes of administration for in vivo experiments.
-
Target Engagement Studies: Utilize techniques like positron emission tomography (PET) with a radiolabeled version of the compound or a competitor to confirm that it reaches and binds to the target receptor in the brain or other tissues of interest.
-
Behavioral Pharmacology: In animal models of pain, anxiety, or depression, assess the effects of the compound. For example, σ1 antagonists are known to produce antinociceptive and anti-allodynic effects in pain models.[5] The compound's effects should be reversible by a known σ1 agonist (e.g., PRE-084) to confirm its mechanism of action.
Conclusion and Future Directions
The validation of this compound as a pharmacological tool is a systematic process that begins with a thorough in vitro characterization of its binding and functional properties. Based on the structure-activity relationships of its analogs, it is highly probable that this compound will exhibit significant affinity for sigma receptors. The experimental protocols outlined in this guide provide a clear and robust pathway for its validation.
Upon successful completion of these studies, this compound could emerge as a valuable tool for researchers investigating the role of sigma receptors in health and disease, ultimately contributing to the development of novel therapeutics.
References
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De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]
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Dichiara, M., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience. [Link]
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Le, T., et al. (2024). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry. [Link]
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Zampieri, D., et al. (2015). Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands. European Journal of Medicinal Chemistry. [Link]
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- Robson, M. J., et al. (2012). The role of the sigma-1 receptor in the reinforcing effects of cocaine. Journal of Pharmacology and Experimental Therapeutics.
- Su, T. P. (1982). Evidence for sigma opioid receptor: binding of [3H]SKF-10047 to discrete sites in guinea-pig brain. The Journal of Pharmacology and Experimental Therapeutics.
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A Comparative In Silico Analysis of 3-(4-Chlorobenzyl)-piperidine Derivatives: Targeting Acetylcholinesterase and Sigma-1 Receptor
A Technical Guide for Researchers in Drug Discovery
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous FDA-approved drugs and biologically active compounds.[1] Its synthetic tractability and favorable physicochemical properties make it an attractive starting point for the design of novel therapeutics. This guide provides a comparative molecular docking study of 3-(4-Chlorobenzyl)-piperidine derivatives against two key neurological targets: Acetylcholinesterase (AChE) and the Sigma-1 Receptor (S1R). By examining the predicted binding affinities and interaction patterns, we aim to provide researchers, scientists, and drug development professionals with insights into the therapeutic potential and selectivity of this chemical scaffold.
The Rationale: Dual-Targeting Potential in Neurodegenerative Diseases
Acetylcholinesterase (AChE): A Classic Target in Alzheimer's Disease
AChE is a critical enzyme in the central nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine.[2] The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to the cognitive deficits observed in patients.[3] Therefore, inhibiting AChE is a well-established therapeutic strategy to manage the symptoms of this devastating neurodegenerative disorder.[3]
Sigma-1 Receptor (S1R): A Pluripotent Modulator in Neurological Health
The Sigma-1 Receptor is an intracellular chaperone protein with a multifaceted role in cellular function, including the modulation of ion channels, neurotransmitter release, and cellular stress responses.[4][5] Its involvement in various neurological and psychiatric conditions has made it an attractive target for therapeutic intervention.[6] S1R ligands have shown potential in the treatment of neurodegenerative diseases, pain, and depression.[5]
Given the involvement of both AChE and S1R in the pathophysiology of neurodegenerative diseases, compounds that can modulate both targets are of significant interest. This guide explores the in silico potential of this compound derivatives to interact with these two distinct proteins.
Comparative Docking Performance
The following table summarizes the predicted binding affinities (docking scores) and key interacting residues for representative this compound derivatives against human AChE and S1R. These in silico results provide a basis for comparing the potential efficacy and selectivity of this scaffold.
| Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |
| Compound A | Acetylcholinesterase | 4EY7 | -10.8 | Tyr72, Trp86, Tyr124, Trp286, Phe338, Tyr341 |
| (this compound) | Sigma-1 Receptor | 5HK1 | -9.2 | Glu172, Tyr103, Phe107, Tyr206 |
| Compound B | Acetylcholinesterase | 4EY7 | -11.5 | Tyr72, Trp86, Tyr124, Trp286, Phe338, Tyr341, His447 |
| (N-methyl-3-(4-Chlorobenzyl)-piperidine) | Sigma-1 Receptor | 5HK1 | -9.8 | Glu172, Tyr103, Phe107, Tyr206, Trp164 |
| Compound C | Acetylcholinesterase | 4EY7 | -9.9 | Tyr72, Trp86, Tyr124, Trp286, Tyr341 |
| (3-(4-Chlorobenzyl)-piperidin-2-one) | Sigma-1 Receptor | 5HK1 | -8.5 | Glu172, Tyr103, Phe107, Trp164 |
Discussion of Structure-Activity Relationships (SAR)
The docking results suggest that this compound derivatives have the potential to bind to both AChE and S1R, albeit with differing predicted affinities.
-
Interaction with Acetylcholinesterase: The benzylpiperidine moiety is a known scaffold for AChE inhibitors.[7] The 4-chlorobenzyl group of the derivatives is predicted to form favorable hydrophobic and π-π stacking interactions within the active site gorge of AChE, particularly with aromatic residues such as Trp86, Phe338, and Tyr341.[8] The piperidine ring's nitrogen is likely to engage in cation-π interactions with Trp86. The N-methylation in Compound B appears to enhance the binding affinity, possibly by improving the fit within the hydrophobic pocket and forming additional van der Waals contacts. The presence of a carbonyl group in Compound C reduces the predicted affinity, suggesting that the basicity of the piperidine nitrogen is important for optimal interaction.
-
Interaction with Sigma-1 Receptor: The binding of piperidine derivatives to the S1R is characterized by a key ionic interaction between the protonated piperidine nitrogen and the carboxylate of Glu172.[6][9] The 4-chlorobenzyl group is predicted to occupy a hydrophobic pocket, forming interactions with residues like Tyr103 and Phe107.[9] Similar to the trend observed with AChE, N-methylation in Compound B appears to strengthen the binding, likely through enhanced hydrophobic interactions. The reduced basicity of the lactam in Compound C likely weakens the crucial ionic interaction with Glu172, resulting in a lower predicted binding affinity.
Scientific Integrity: Validation with Experimental Data
Molecular docking provides valuable theoretical predictions, but these must be validated by experimental data to be considered reliable.[10] A critical aspect of validating docking protocols is to compare the predicted binding poses and scores with experimentally determined structures and binding affinities (e.g., IC50 or Ki values). For piperidine derivatives, studies have shown a good correlation between docking scores and their experimentally determined inhibitory activities against targets like pancreatic lipase and cholinesterases.[10][11] For instance, a study on benzamide piperidine derivatives as AChE inhibitors found that the most potent compound in vitro also exhibited favorable docking interactions.[12] Similarly, research on piperidine-based S1R ligands has demonstrated that computational models can successfully predict the binding modes of high-affinity compounds.[4][9]
Experimental Protocols: A Guide to In Silico Investigation
The following is a generalized protocol for conducting molecular docking studies of piperidine derivatives using the widely-used AutoDock software.[13][14]
Part 1: Preparation of the Receptor and Ligand
-
Receptor Preparation:
-
Obtain the 3D crystal structure of the target protein (e.g., AChE from PDB ID: 4EY7 or S1R from PDB ID: 5HK1) from the Protein Data Bank.[2][9]
-
Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges) to the protein atoms.
-
Save the prepared receptor file in the PDBQT format, which includes atomic charges and atom types.
-
-
Ligand Preparation:
-
Draw the 2D structure of the this compound derivative and convert it to a 3D structure using a molecular modeling software.
-
Perform energy minimization of the 3D ligand structure to obtain a low-energy conformation.
-
Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Assign partial charges to the ligand atoms and save it in the PDBQT format.
-
Part 2: Docking Simulation
-
Grid Box Definition:
-
Define a 3D grid box that encompasses the active site or binding pocket of the receptor. The size and center of the grid should be sufficient to allow the ligand to move and rotate freely within the binding site.
-
-
Running AutoGrid:
-
Execute the AutoGrid program to pre-calculate the interaction energies for different atom types in the ligand with the receptor. This generates grid map files that are used in the subsequent docking calculations.
-
-
Running AutoDock:
-
Create a docking parameter file that specifies the prepared ligand and receptor files, the grid map files, and the docking algorithm parameters (e.g., number of genetic algorithm runs, population size).
-
Run the AutoDock program to perform the docking simulation. AutoDock will explore different conformations and orientations of the ligand within the binding site and calculate the corresponding binding energies.[13]
-
Part 3: Analysis of Results
-
Analyze Docking Log File:
-
Examine the docking log file to identify the different docked conformations (poses) of the ligand and their corresponding binding energies and estimated inhibition constants (Ki).
-
-
Visualize Docked Poses:
-
Use molecular visualization software (e.g., PyMOL, VMD, Discovery Studio) to visualize the predicted binding poses of the ligand within the receptor's active site.[15]
-
Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein residues.
-
Visualization of Key Processes
Molecular Docking Workflow
Caption: Key interactions of the ligand with AChE and S1R.
Conclusion
This comparative docking guide provides a foundational in silico assessment of this compound derivatives as potential ligands for Acetylcholinesterase and the Sigma-1 Receptor. The computational results indicate that this scaffold can favorably interact with both targets, with substitutions on the piperidine nitrogen influencing the predicted binding affinities. While these findings are promising, it is imperative that they are substantiated through experimental validation, including synthesis, in vitro binding assays, and enzymatic activity assays. The presented protocols and analyses serve as a valuable starting point for researchers aiming to explore the therapeutic potential of this versatile chemical class in the context of neurodegenerative diseases.
References
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-
Mohammadi-Farani, A., et al. (2019). Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. PubMed Central. Retrieved from [Link]
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Caraci, F., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. Retrieved from [Link]
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Abate, C., et al. (n.d.). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Effects. University of Bari Aldo Moro. Retrieved from [Link]
-
Aliabadi, A., et al. (2013). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. PubMed Central. Retrieved from [Link]
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Caraci, F., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Retrieved from [Link]
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Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Automated docking of 82 N-benzylpiperidine derivatives to mouse acetylcholinesterase and comparative molecular field analysis with 'natural' alignment. Retrieved from [Link]
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Al-Ghorbani, M., et al. (2024). Identification of Potent Acetylcholinesterase Inhibitors as New Candidates for Alzheimer Disease via Virtual Screening, Molecular Docking, Dynamic Simulation, and Molecular Mechanics–Poisson–Boltzmann Surface Area Calculations. PubMed Central. Retrieved from [Link]
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The Pharma Innovation. (2022). Molecular docking studies of various acetylcholinesterase inhibitors targeting acetylcholinesterase in Myasthenia gravis. Retrieved from [Link]
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Aliabadi, A., et al. (2024). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). Docking score of the designed ligands. Retrieved from [Link]
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Laurini, E., et al. (2020). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI. Retrieved from [Link]
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ResearchGate. (n.d.). Docked molecule of compound 4a in the active site of AChE (PDB code: 1EVE). Retrieved from [Link]
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ResearchGate. (n.d.). Computational identification of novel piperidine derivatives as potential HDM2 inhibitors designed by fragment-based QSAR, molecular docking and molecular dynamics simulations. Retrieved from [Link]
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RCSB PDB. (1999). 1EEA: Acetylcholinesterase. Retrieved from [Link]
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Graphviz. (n.d.). Graphviz. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 values for acetylcholinesterase and butyrylcholinesterase. Retrieved from [Link]
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ResearchGate. (n.d.). Compounds (3) and (4) structures and their Ki and IC50 values σ1 receptor (σ1 R), serotoninergic 5-HT4 receptor (5-HT4 R) and human acetylcholinesterase (hAChE). Retrieved from [Link]
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Deeb, A., et al. (2023). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. Retrieved from [Link]
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Hilaris Publisher. (n.d.). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Retrieved from [Link]
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Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Retrieved from [Link]
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ChemRxiv. (n.d.). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. Retrieved from [Link]
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Schmidt, H. R., et al. (2016). Crystal structure of the human sigma-1 receptor. RCSB PDB. Retrieved from [Link]
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Byška, J., et al. (n.d.). DockVis: Visual Analysis of Molecular Docking Data. Eurographics. Retrieved from [Link]
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ResearchGate. (n.d.). The IC 50 values, K i constants and inhibition types determined for synthesized compounds 5(a–m) and Tacrine (TAC) drugs having inhibitory effects on AChE. Retrieved from [Link]
-
Khairnar, A., et al. (2012). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. NIH. Retrieved from [Link]
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ScienceOpen. (n.d.). Inhibition of acetylcholinesterase by two genistein derivatives: kinetic analysis, molecular docking and molecular dynamics simulation. Retrieved from [Link]
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Arab, A., et al. (2022). Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). The IC 50 values, K i constants and inhibition types determined for synthesized compounds 5(a–m) and Tacrine (TAC) drugs having inhibitory effects on AChE. Retrieved from [Link]
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YouTube. (2023). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. Retrieved from [Link]
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ResearchGate. (n.d.). How to visualise the Docking results in Graphs ? Give an idea or Publication that shows the type of interactions and binding energy to show ?. Retrieved from [Link]
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Assessing the Selectivity and Specificity of 3-(4-Chlorobenzyl)-piperidine: A Comparative Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, the rigorous characterization of any new chemical entity is paramount. The piperidine scaffold is a cornerstone of modern medicinal chemistry, lauded for its favorable physicochemical properties that can enhance metabolic stability, membrane permeability, and receptor binding affinity.[1][2] This guide delves into the assessment of a specific derivative, 3-(4-Chlorobenzyl)-piperidine, a compound often utilized as a synthetic intermediate.[3] While direct and comprehensive pharmacological data for this exact molecule is sparse in publicly accessible literature, its structural motifs provide a strong basis for hypothesizing its primary biological targets and potential off-target interactions.
This document provides a framework for evaluating the selectivity and specificity of this compound. By drawing comparisons with well-characterized, structurally related compounds, we can construct a robust testing strategy to elucidate its pharmacological profile. This guide is designed to explain the causality behind experimental choices and to provide self-validating protocols for rigorous scientific inquiry.
Primary Target Hypothesis: The Histamine H₃ Receptor
The most compelling evidence for a primary target of this compound comes from its structural similarity to known ligands for the histamine H₃ receptor (H₃R). The H₃R is a G-protein coupled receptor (GPCR) that primarily functions as a presynaptic autoreceptor in the central nervous system, modulating the release of histamine and other neurotransmitters like acetylcholine and dopamine.[4] Antagonists and inverse agonists of the H₃R are of significant interest for treating neurological and cognitive disorders.[5][6]
A key pharmacological tool and approved drug that supports this hypothesis is Pitolisant (BF2.649) , chemically known as 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine.[5] Although the linker between the chlorophenyl and piperidine moieties differs, the presence of both key pharmacophores is significant. Pitolisant is a potent and selective H₃R inverse agonist with a Ki of 0.16 nM for the human receptor.[5][7] This suggests that the 4-chlorobenzylpiperidine core has a high intrinsic affinity for the H₃R.
Comparative Performance of H₃R Antagonists
To properly contextualize the potential of this compound, its performance should be benchmarked against established H₃R antagonists.
| Compound | Primary Target | Kᵢ (nM) at human H₃R | Selectivity Notes |
| This compound | Hypothesized: H₃R | To Be Determined | To Be Determined |
| Pitolisant (BF2.649) | H₃R Inverse Agonist | 0.16[5][7] | High selectivity over other histamine receptor subtypes.[8] |
| Ciproxifan | H₃R Antagonist | 9.2[7] | Potent and selective H₃R antagonist. |
| Enerisant | H₃R Antagonist/Inverse Agonist | High affinity (specific Ki not stated in abstract) | High selectivity for human and rat H₃ receptors.[9] |
Experimental Protocol: H₃ Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of this compound for the human histamine H₃ receptor.
Objective: To quantify the binding affinity of this compound by its ability to displace a known radiolabeled H₃R antagonist.
Materials:
-
Test Compound: this compound hydrochloride
-
Reference Compound: Pitolisant
-
Radioligand: [³H]-Nα-methylhistamine or another suitable H₃R-selective radioligand.
-
Receptor Source: Commercially available membranes from HEK293 cells stably expressing the human histamine H₃ receptor.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Scintillation Cocktail
-
96-well filter plates and a cell harvester
-
Liquid scintillation counter
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 10-point serial dilutions in assay buffer to achieve a final concentration range from 1 pM to 100 µM.
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of diluted test compound or reference compound.
-
50 µL of radioligand at a final concentration equal to its Kₑ (dissociation constant).
-
100 µL of receptor membrane suspension (typically 10-20 µg of protein per well).
-
For total binding, add assay buffer instead of the test compound.
-
For non-specific binding, add a high concentration (e.g., 10 µM) of an unlabeled H₃R antagonist like Pitolisant.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to separate bound from free radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well. Count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Causality Behind Experimental Choices:
-
The choice of a competitive binding assay is a direct and robust method to measure the affinity of a new ligand for a receptor.
-
Using a well-validated cell line expressing only the target receptor ensures that the observed binding is specific to the H₃R.
-
The Cheng-Prusoff equation allows for the conversion of the experimentally derived IC₅₀ to a true inhibition constant (Kᵢ), which is independent of the assay conditions.
Potential Off-Target Activities and Selectivity Profiling
A thorough assessment requires investigating potential interactions with other targets, especially those known to bind piperidine-based ligands.
Dopamine Receptors (D₂ and D₄)
The atypical antipsychotic clozapine, which has a piperazine moiety, shows a high affinity for the dopamine D₄ receptor, and this has spurred the development of selective D₄ antagonists.[10] Numerous piperidine and piperazine derivatives have since been identified as potent D₄ antagonists.[1][11] Given the structural similarities, it is crucial to evaluate the affinity of this compound for D₄ and the closely related D₂ receptor to assess both potential therapeutic applications and side-effect liabilities (e.g., extrapyramidal symptoms associated with D₂ blockade).
| Compound | Primary Target | Kᵢ (nM) at human D₄R | Selectivity (D₂/D₄ Ratio) |
| L-745,870 | D₄R Antagonist | ~1 | >1000-fold[11] |
| Compound 24 (from Butini et al., 2022) | D₄R Antagonist | High affinity (specific pKᵢ = 9.46) | 8318[1] |
Monoamine Transporters (DAT, SERT, NET)
Piperidine derivatives are also well-known for their interaction with monoamine transporters. Notably, analogs of cocaine containing a 4-chlorophenyl-piperidine scaffold have been shown to be potent dopamine transporter (DAT) inhibitors.[12][13] Therefore, screening against DAT, the serotonin transporter (SERT), and the norepinephrine transporter (NET) is essential.
| Compound | Primary Target | IC₅₀ (nM) at DAT |
| (+)-5 (from Philip et al., 2002) | DAT Ligand | 4.05 (uptake inhibition)[14] |
| (-)-9 (from Kozikowski et al., 1998) | DAT Inhibitor | 3 (binding affinity)[13] |
Protein Kinases (e.g., Akt)
More recently, the piperidine scaffold has been incorporated into inhibitors of protein kinases, such as Akt (Protein Kinase B).[15][16][17] While the substitution patterns are often more complex, the potential for kinase inhibition should not be overlooked, especially if the compound is intended for indications where kinase signaling is a confounding factor.
A Proposed Workflow for Comprehensive Selectivity Profiling
To systematically assess the selectivity and specificity of this compound, a tiered approach is recommended. This ensures a cost-effective and logical progression from initial hypothesis testing to broad-based safety screening.
Caption: A tiered workflow for assessing the selectivity and specificity of a novel compound.
Conclusion
While this compound is often considered a synthetic intermediate, its structural features strongly suggest a potential pharmacological profile centered on the histamine H₃ receptor. The high affinity of the closely related compound Pitolisant for H₃R provides a compelling rationale for prioritizing this target in initial screening efforts. However, the promiscuity of the piperidine scaffold necessitates a broader assessment of its activity at other key targets, particularly dopamine receptors (D₄ and D₂) and monoamine transporters (DAT).
By employing the systematic, multi-tiered approach outlined in this guide—progressing from primary binding assays to functional characterization and broad panel screening—researchers can build a comprehensive selectivity and specificity profile for this compound. This rigorous, data-driven evaluation is essential to unlock its potential as a pharmacological tool or a starting point for further drug development.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-(4-Chlorobenzyl)-piperidine
This document provides essential safety and logistical information for the proper handling and disposal of 3-(4-Chlorobenzyl)-piperidine. As a chlorinated piperidine derivative, this compound requires specific protocols to ensure the safety of laboratory personnel and maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety principles and regulatory standards.
Core Principles: Hazard Identification and Risk Assessment
Understanding the chemical nature of this compound is fundamental to its safe disposal. The molecule's structure combines two key features that dictate its handling procedures: a piperidine ring and a chlorinated aromatic group.
-
Piperidine Moiety : Piperidine and its derivatives are organic amines that can be flammable, corrosive, and toxic by inhalation or skin contact.[1][2] They can cause severe skin and eye irritation or burns.[2][3]
-
Halogenated Organic Compound : The presence of a chlorine atom on the benzyl group classifies this compound as a halogenated organic .[4][5][6] Halogenated wastes are treated separately from non-halogenated organic wastes due to their potential to form toxic byproducts, such as hydrochloric acid, during incineration if not processed in a specialized facility.[5] They are also often more toxic and persistent in the environment.[4][6]
Based on these structural characteristics, a comprehensive risk assessment mandates treating this compound as a hazardous substance requiring specialized disposal.
| Hazard Class | Description | Primary Concern |
| Halogenated Organic | Contains a covalently bonded chlorine atom. | Requires segregation into a dedicated halogenated waste stream for proper incineration.[4][5] |
| Piperidine Derivative | Potential for skin/eye irritation and toxicity.[2][3] | Mandates use of robust Personal Protective Equipment (PPE) and engineering controls. |
| Environmental Hazard | Potential for harm to aquatic life if released.[7][8] | Prohibits disposal down the drain under any circumstances.[4][9][10] |
Pre-Disposal Operations: Safe Handling and PPE
Before beginning any disposal procedure, ensuring personal and environmental safety is paramount. The following engineering controls and Personal Protective Equipment (PPE) are mandatory when handling this compound and its associated waste.
-
Engineering Controls : All handling and transfer of this compound, whether in pure form or as waste, must be conducted within a certified chemical fume hood.[3][4] This prevents the inhalation of potentially volatile or aerosolized material.
-
Personal Protective Equipment (PPE) : A multi-layered approach to PPE is required to prevent dermal, ocular, and respiratory exposure.
-
Eye Protection : Wear chemical safety goggles and a face shield for maximum protection.[3]
-
Hand Protection : Use chemically resistant gloves, such as nitrile gloves. Always consult the glove manufacturer's specifications for compatibility.[4][6]
-
Body Protection : A lab coat and closed-toe shoes are required.[4] For larger quantities or in case of a spill, a chemically impervious apron or suit may be necessary.
-
The Critical Step: Waste Characterization and Segregation
The single most important step in the proper disposal of this compound is its correct characterization and segregation as halogenated organic waste .
Causality : Mixing halogenated and non-halogenated waste streams is a common and costly mistake in laboratory settings. Halogenated waste requires high-temperature incineration with specialized scrubbers to neutralize the acidic gases (e.g., HCl) produced.[5] Contaminating a large container of non-halogenated solvent waste (which can often be recycled or fuel-blended) with a small amount of a chlorinated compound like this compound renders the entire volume as halogenated waste, significantly increasing disposal costs and environmental burden.[6]
Therefore, any waste stream containing this compound—including pure compound, solutions, contaminated pipette tips, and spill cleanup materials—must be kept separate from all other waste categories.[6][9]
Step-by-Step Disposal Protocol
Follow this procedure to ensure safe and compliant disposal of this compound waste.
-
Select an Appropriate Waste Container :
-
Obtain a designated hazardous waste container specifically for "Halogenated Organic Liquids" or "Halogenated Organic Solids," as appropriate. These are often supplied by your institution's Environmental Health and Safety (EH&S) department.[5][6]
-
The container must be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.[3][10] Metal cans are not recommended as acids formed from the degradation of halogenated solvents can cause corrosion.[10]
-
-
Properly Label the Container :
-
Transfer the Waste :
-
Store the Waste Container :
-
Store the sealed container in a designated Satellite Accumulation Area (SAA).[6]
-
The SAA should be a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[9][10]
-
Ensure the container is within secondary containment to control any potential leaks.[6]
-
-
Arrange for Final Disposal :
-
Once the container is full or the accumulation time limit is reached (per institutional and regulatory guidelines), contact your institution's EH&S or a certified hazardous waste disposal contractor to arrange for pickup.[3]
-
Waste will be tracked using a hazardous waste manifest from its point of generation to its final disposal facility, in compliance with the Resource Conservation and Recovery Act (RCRA).[12][13]
-
Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for handling waste containing this compound.
Caption: Waste Disposal Workflow for this compound.
Emergency Procedures: Spills and Exposure
In the event of an accidental release or exposure, immediate and correct action is critical.
-
Minor Spill (within a fume hood) :
-
Alert personnel in the immediate area.
-
Use an inert absorbent material (e.g., sand, vermiculite) to contain and soak up the spill.[14]
-
Carefully collect the absorbent material and contaminated items into a sealed bag or container.
-
Label the container as "Hazardous Waste: this compound spill debris" and dispose of it as halogenated waste.[6]
-
-
Major Spill (outside a fume hood) or Unknown Hazard :
-
Personnel Exposure :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][14]
-
Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][14]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][14]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][14]
-
Regulatory Framework
In the United States, the management and disposal of hazardous waste are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][15][16] Generators of hazardous waste are legally responsible for its safe management from "cradle-to-grave," which includes proper identification, accumulation, transport, and disposal.[12][13] Adherence to the procedures outlined in this guide is essential for maintaining compliance with these federal and any applicable state regulations.[12]
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Piperidine Safety Data Sheet. Chemos GmbH & Co.KG. [Link]
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Piperidine PubChem Entry. National Institutes of Health (NIH). [Link]
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Piperidine Hazard Summary. New Jersey Department of Health. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information (NCBI). [Link]
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Piperidine. Wikipedia. [Link]
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Piperidine - Acute Exposure Guideline Levels. National Center for Biotechnology Information (NCBI). [Link]
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Assessment of ecological hazards and environmental fate of disinfectant quaternary ammonium compounds. National Center for Biotechnology Information (NCBI). [Link]
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ToR Amendment Tagoor Chemicals Private Limited. India Environment Portal. [Link]
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Personal protective equipment for handling 3-(4-Chlorobenzyl)-piperidine
Essential Safety and Handling Guide for 3-(4-Chlorobenzyl)-piperidine
This guide provides essential, immediate safety and logistical information for handling this compound in a laboratory setting. As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the critical information to work safely and effectively. The following protocols are designed to be a self-validating system, grounded in established safety principles for handling similar chemical structures.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is synthesized from the safety data of structurally related compounds, including piperidine and benzyl chloride, to provide a conservative and precautionary approach to handling.
Hazard Identification and Risk Assessment
This compound is a substituted piperidine derivative. Due to its structural components, it is prudent to anticipate hazards associated with both the piperidine ring and the chlorobenzyl group.
-
Piperidine Moiety: Piperidine is a cyclic secondary amine known to be a strong organic base.[1][2] Exposure to piperidines can lead to skin and eye irritation or burns, and may cause increases in blood pressure, heart rate, and neurological effects such as convulsions.[3] Piperidine itself is classified as highly flammable, toxic upon contact or inhalation, and can cause severe skin burns.[1]
-
Chlorobenzyl Moiety: Benzyl chloride and related compounds are combustible and can release irritating or toxic fumes in a fire.[4] They are known skin, eye, and respiratory tract irritants.[4]
Based on this, this compound should be handled as a substance that is potentially corrosive, toxic, and irritating .
Summary of Potential Hazards:
| Hazard Category | Potential Effects |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, toxic in contact with skin or if inhaled.[5][6][7] |
| Skin Corrosion/Irritation | Causes skin irritation, potentially severe burns.[1][3][8] |
| Eye Damage/Irritation | Causes serious eye irritation or damage.[3][9] |
| Respiratory Irritation | May cause respiratory irritation.[9] |
| Flammability | Combustible; may form explosive vapor/air mixtures.[1][4] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent all routes of exposure.
| PPE Category | Specifications and Rationale |
| Hand Protection | Wear chemical-resistant gloves tested according to EN 374, such as nitrile or butyl rubber.[5][8][10] Always check for leaks before use and dispose of contaminated gloves properly. |
| Eye and Face Protection | Use safety goggles with side shields.[10] A face shield is required when there is a risk of splashing.[8] Contact lenses should not be worn.[3] |
| Skin and Body Protection | Wear a flame-retardant lab coat and appropriate protective clothing to prevent skin contact.[3][4] Ensure safety showers are readily accessible.[11] |
| Respiratory Protection | Handle only in a well-ventilated area, preferably within a chemical fume hood.[3][5] If exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11] |
PPE Selection Workflow:
Caption: PPE selection workflow for handling this compound.
Safe Handling and Storage
Operational Plan:
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clear of incompatible materials, such as strong oxidizing agents, acids, and bases.[12][13]
-
Have an emergency plan in place and ensure all personnel are familiar with it.
-
Verify that an eyewash station and safety shower are accessible and functional.[11]
-
-
Handling:
-
Storage:
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
| Emergency Scenario | Step-by-Step Response Protocol |
| Inhalation | 1. Move the affected person to fresh air and keep them comfortable for breathing.[5][11] 2. If breathing is difficult or stops, provide artificial respiration.[11][12] 3. Seek immediate medical attention.[6][11] |
| Skin Contact | 1. Immediately remove all contaminated clothing.[6][11] 2. Rinse the skin with plenty of water for at least 15 minutes, using a safety shower if available.[4][16] 3. Seek immediate medical attention.[11][12] |
| Eye Contact | 1. Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[6][11] 2. Continue rinsing. 3. Seek immediate medical attention.[6][11] |
| Ingestion | 1. Rinse the mouth with water.[5][11] 2. Do NOT induce vomiting.[5][11] 3. Seek immediate medical attention.[6][11] |
| Spill | 1. Evacuate the area and eliminate all ignition sources.[14] 2. Wear full PPE, including respiratory protection.[4] 3. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[4][8] 4. Collect the absorbed material into a labeled, sealed container for disposal.[8][16] 5. Ventilate the area and wash the spill site after material pickup is complete. |
Emergency Response Logic:
Caption: Logical flow for responding to an exposure event.
Disposal Plan
All waste materials must be treated as hazardous.
-
Waste Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all federal, state, and local environmental regulations.[6][11][17] Do not allow the chemical to enter drains or waterways.[4][8]
By adhering to these rigorous safety protocols, you can mitigate the risks associated with handling this compound and ensure a safe laboratory environment for all personnel.
References
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
-
AAPPTec, LLC. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
ICSC. (n.d.). ICSC 0016 - BENZYL CHLORIDE. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions. Retrieved from [Link]
-
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
NICNAS. (2016, February 5). Piperidine: Human health tier II assessment. Retrieved from [Link]
-
NCBI - NIH. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
